Product packaging for 5-Bromo-6-hydroxypicolinic acid(Cat. No.:CAS No. 1214385-51-9)

5-Bromo-6-hydroxypicolinic acid

Cat. No.: B566694
CAS No.: 1214385-51-9
M. Wt: 218.006
InChI Key: YVVISLCKIQNUDL-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxypicolinic acid is a versatile heterocyclic building block prized for its application in pharmaceutical research and the synthesis of complex molecular architectures. Its structure, featuring both a bromo substituent and a pyridine nitrogen, allows it to act as a pivotal ligand in coordination chemistry. This is demonstrated in its use for constructing pseudopolymorphic nickel(II) complexes, which are of significant interest in the study of crystalline materials and metal-organic frameworks . In drug discovery, the bromo group serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the rapid exploration of chemical space around the pyridine core . The electron-withdrawing nature of the bromine and carboxylic acid groups on the pyridine ring makes this compound a valuable precursor in the synthesis of various fused heterocyclic systems, including pyrrolopyridines and furopyridines, which are common scaffolds in the development of bioactive molecules . As a specialist intermediate, this compound facilitates research into novel therapeutic agents and functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO3 B566694 5-Bromo-6-hydroxypicolinic acid CAS No. 1214385-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVISLCKIQNUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735283
Record name 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214385-51-9
Record name 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-6-hydroxypicolinic Acid (CAS: 1214385-51-9): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information for 5-Bromo-6-hydroxypicolinic acid (CAS Number: 1214385-51-9). Despite a comprehensive search of scientific literature and patent databases, detailed experimental data regarding the biological activity and specific applications of this compound remains limited. The majority of available information is confined to physicochemical properties provided by chemical suppliers.

This document presents the available data for this compound and, for illustrative purposes, includes a detailed experimental protocol for the synthesis of its structural isomer, 5-Bromo-6-hydroxynicotinic acid, as a reference for potential synthetic strategies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1214385-51-9Multiple
Molecular Formula C6H4BrNO3Multiple
Molecular Weight 218.01 g/mol Synchem
Topological Polar Surface Area (TPSA) 66.4 ŲAngeneChemical
XLogP3 0.8AngeneChemical
Hydrogen Bond Donor Count 2Ambeed
Hydrogen Bond Acceptor Count 4Ambeed
Rotatable Bond Count 1Ambeed

Synthesis and Experimental Protocols

Synthesis of 5-Bromo-6-hydroxynicotinic Acid

A common method for the synthesis of 5-Bromo-6-hydroxynicotinic acid involves the bromination of 6-hydroxynicotinic acid.

Reaction:

G 6-Hydroxynicotinic acid 6-Hydroxynicotinic acid Reaction Mixture Suspension under ice bath cooling 6-Hydroxynicotinic acid->Reaction Mixture Suspended in Bromine Bromine Bromine->Reaction Mixture Slowly added Water Water Water->Reaction Mixture 5-Bromo-6-hydroxynicotinic acid 5-Bromo-6-hydroxynicotinic acid Reaction Mixture->5-Bromo-6-hydroxynicotinic acid Stirred at RT for 24h

Caption: Synthesis of 5-Bromo-6-hydroxynicotinic acid.

Experimental Procedure:

  • Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in 30 mL of water.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Collect the resulting solid product by filtration.

  • Wash the solid with water.

  • Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.

This procedure has been reported to yield a tan solid with a high purity.

Biological Activity and Applications

Currently, there is no publicly available data on the biological activity, signaling pathway involvement, or specific applications of this compound in drug discovery or other research areas. The structural motif of a halogenated hydroxypicolinic acid suggests potential as a metal chelator or as a scaffold in medicinal chemistry, but this remains speculative without experimental evidence.

Conclusion

This compound is a chemical compound for which detailed technical information beyond basic physicochemical properties is scarce. While a synthetic route for a structural isomer is available and may provide guidance for its own synthesis, further research is required to elucidate its biological properties and potential applications. Researchers interested in this molecule are encouraged to perform initial screening assays to determine its biological profile. Due to the lack of experimental data on biological pathways or workflows, the requested visualizations could not be generated.

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-6-hydroxypicolinic acid, a substituted pyridine carboxylic acid of interest in chemical and pharmaceutical research. This document details its chemical identity, summarizes its key physical and chemical properties in a structured format, outlines detailed experimental protocols for their determination, and explores potential biological signaling pathways based on the activities of structurally related picolinic acid derivatives.

Compound Identification

Chemical Name: this compound Synonyms: 5-Bromo-6-hydroxypyridine-2-carboxylic acid CAS Number: 1214385-51-9 Molecular Formula: C₆H₄BrNO₃ Molecular Weight: 218.01 g/mol Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 218.01 g/mol Synchem
Appearance White to off-white solidGeneric Material Property
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Expected to be slightly soluble in water and soluble in organic solvents like methanol and ethanol.Inferred from similar compounds
pKa (acid dissociation constant) Predicted: ~3.5Inferred from similar compounds
LogP (octanol-water partition coefficient) Predicted: ~1.0 - 2.0Inferred from similar compounds

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

Solubility Determination

This protocol determines the solubility of the compound in various solvents.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents of varying polarity are selected (e.g., water, ethanol, methanol, dichloromethane, hexane).

  • Sample Preparation: A known mass of this compound (e.g., 1-5 mg) is added to a series of test tubes.

  • Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Equilibration: The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) and then allowed to stand to observe for dissolution.

  • Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble. The results can be expressed qualitatively (soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL) if the experiment is performed with incremental additions of the solid to a known volume of solvent until saturation is reached.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the compound.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

  • Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • Titration: The solution is titrated with the standardized strong base, added in small, known increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

LogP Determination (Shake-Flask Method)

This is the traditional method for determining the octanol-water partition coefficient (LogP).

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

  • Partitioning: A known volume of this solution is placed in a separatory funnel or vial, and a known volume of the other phase is added.

  • Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours). The mixture is then allowed to stand for the phases to fully separate. Centrifugation can be used to aid phase separation.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the picolinic acid scaffold is present in molecules with known biological activities, including antifungal and herbicidal effects.

Antifungal Activity: Inhibition of Cytochrome bc1 Complex

Certain picolinic acid derivatives exhibit antifungal properties by targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][2][3][4] This inhibition disrupts ATP synthesis, leading to fungal cell death.[1] The binding typically occurs at the Qi site of the complex.[2][3]

G cluster_0 Mitochondrial Respiratory Chain cluster_1 Cytochrome bc1 Complex (Qi Site) Complex I Complex I Ubiquinone Pool Ubiquinone Pool Complex I->Ubiquinone Pool e- Cytochrome bc1 (Complex III) Cytochrome bc1 (Complex III) Ubiquinone Pool->Cytochrome bc1 (Complex III) e- Complex II Complex II Complex II->Ubiquinone Pool e- Cytochrome c Cytochrome c Cytochrome bc1 (Complex III)->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV Picolinic Acid Derivative Picolinic Acid Derivative Qi Site Qi Site Picolinic Acid Derivative->Qi Site Binds to and inhibits Electron Transport Electron Transport Qi Site->Electron Transport Blocks ATP Synthesis ATP Synthesis Electron Transport->ATP Synthesis Prevents Fungal Cell Viability Fungal Cell Viability ATP Synthesis->Fungal Cell Viability Leads to loss of

Caption: Proposed mechanism of antifungal action via inhibition of the cytochrome bc1 complex.

Herbicidal Activity: Synthetic Auxin Mimicry

Picolinic acid-based herbicides act as synthetic auxins.[5][6][7] They can bind to auxin receptors, such as the F-box protein AFB5, leading to the degradation of transcriptional repressors (Aux/IAA proteins).[5][6][8] This results in the uncontrolled expression of auxin-responsive genes, causing abnormal growth and ultimately leading to plant death.[5]

G Picolinic Acid Herbicide Picolinic Acid Herbicide Auxin Receptor (AFB5) Auxin Receptor (AFB5) Picolinic Acid Herbicide->Auxin Receptor (AFB5) Binds to Aux/IAA Repressor Aux/IAA Repressor Auxin Receptor (AFB5)->Aux/IAA Repressor Forms complex with 26S Proteasome 26S Proteasome Aux/IAA Repressor->26S Proteasome Targeted for degradation by ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Represses (in absence of auxin mimic) 26S Proteasome->ARF Transcription Factor Degradation of repressor releases Auxin Response Genes Auxin Response Genes ARF Transcription Factor->Auxin Response Genes Activates transcription of Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death

Caption: Proposed mechanism of herbicidal action as a synthetic auxin mimic.

Synthesis

A general procedure for the synthesis of a related compound, 6-hydroxypicolinic acid, starts from 2-bromo-6-hydroxypyridine.[9] This is then carboxylated using a strong base and carbon dioxide.[9] To obtain the target molecule, a subsequent bromination step at the 5-position of the pyridine ring would be necessary. The synthesis of another related isomer, 5-bromo-2-hydroxy-3-pyridinecarboxylic acid, has been achieved by the bromination of 2-hydroxynicotinic acid.[10]

General Synthetic Workflow:

G 6-Hydroxypicolinic Acid 6-Hydroxypicolinic Acid Bromination Bromination 6-Hydroxypicolinic Acid->Bromination Starting Material This compound This compound Bromination->this compound Product Brominating Agent (e.g., NBS, Br2) Brominating Agent (e.g., NBS, Br2) Brominating Agent (e.g., NBS, Br2)->Bromination

Caption: A plausible synthetic approach to this compound.

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

This document is intended for informational purposes for a technical audience and should not be used as a substitute for rigorous experimental validation.

References

5-Bromo-6-hydroxypicolinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of 5-Bromo-6-hydroxypicolinic acid, a heterocyclic compound of interest in chemical and pharmaceutical research.

Core Molecular Data

The essential molecular identifiers for this compound are presented below. This data is foundational for all further experimental and computational work.

PropertyValueCitations
Molecular FormulaC6H4BrNO3[1][2]
Molecular Weight218.01 g/mol [1]
CAS Number1214385-51-9[1][3]

Chemical Structure and Nomenclature

This compound is a derivative of picolinic acid, which is pyridine-2-carboxylic acid. The structure is characterized by a bromine atom at the 5th position and a hydroxyl group at the 6th position of the pyridine ring.

Synonyms:

  • 5-Bromo-6-hydroxypyridine-2-carboxylic acid[1]

Experimental Considerations

While specific experimental protocols for this exact compound are not detailed in the provided search results, a general workflow for the characterization and use of such a compound would typically involve the following stages.

A generalized experimental workflow for a novel chemical entity.

A synthesis on demand for this compound has been noted[1]. A synthesis protocol for a similar compound, 5-bromo-6-hydroxynicotinic acid, involves the bromination of 6-hydroxynicotinic acid[4]. This suggests that a potential synthetic route for this compound could involve the direct bromination of 6-hydroxypicolinic acid.

Further research would be required to establish detailed experimental protocols for the synthesis, purification, and various applications of this compound. No specific signaling pathways involving this compound were identified in the initial search.

References

Spectroscopic Analysis of 5-Bromo-6-hydroxypicolinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a detailed overview of the spectroscopic characterization of pyridonecarboxylic acid derivatives, with a specific focus on the nuclear magnetic resonance (NMR) data of a key structural analog, 5-Bromo-6-hydroxynicotinic acid. Due to the limited availability of public domain spectroscopic data for 5-Bromo-6-hydroxypicolinic acid, this guide utilizes data from its close structural isomer to provide a representative analysis. The methodologies for acquiring ¹H and ¹³C NMR data are detailed, and the data are presented in a structured format for clarity and comparative analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted pyridine compounds in medicinal chemistry and materials science.

Introduction

Substituted picolinic and nicotinic acids are pivotal structural motifs in a vast array of pharmacologically active compounds and functional materials. Their unique chemical properties, arising from the interplay of the carboxylic acid, hydroxyl, and halogen substituents on the pyridine ring, make them versatile building blocks in drug discovery and development. A thorough understanding of their molecular structure, confirmed through spectroscopic techniques, is paramount for establishing structure-activity relationships and ensuring the quality and purity of synthesized compounds.

This whitepaper presents a comprehensive guide to the ¹H and ¹³C NMR spectroscopic data of 5-Bromo-6-hydroxynicotinic acid, a structural isomer of this compound. The presented data and protocols offer a robust framework for the characterization of this class of molecules.

Spectroscopic Data

The following tables summarize the ¹H and predicted ¹³C NMR spectroscopic data for 5-Bromo-6-hydroxynicotinic acid.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 5-Bromo-6-hydroxynicotinic acid was recorded in DMSO-d₆ at a frequency of 400 MHz.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-48.16d2.27
H-28.04d2.53
OH12.90br s-
COOH12.59br s-

d = doublet, br s = broad singlet

Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ) [ppm]
C=O (Carboxyl)~165-170
C-6 (C-OH)~160-165
C-5 (C-Br)~105-115
C-4~140-145
C-3 (C-COOH)~120-125
C-2~145-150

Experimental Protocols

The following section outlines the general experimental procedures for acquiring NMR spectroscopic data for compounds in the class of 5-Bromo-6-hydroxypyridinecarboxylic acids.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the solid sample of 5-Bromo-6-hydroxynicotinic acid.

  • Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the resulting solution into a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz NMR spectrometer for data acquisition.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Referencing: Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing ft->phasing referencing Referencing phasing->referencing data_analysis Data Analysis & Interpretation referencing->data_analysis Processed Spectra

General workflow for NMR sample preparation and data acquisition.

Structural Elucidation and Logical Relationships

The chemical structure of 5-Bromo-6-hydroxynicotinic acid dictates the observed NMR signals. The following diagram illustrates the key structural features and their expected influence on the spectroscopic data.

structural_relationships cluster_features Key Structural Features cluster_effects Influence on NMR Spectra molecule 5-Bromo-6-hydroxynicotinic Acid pyridine Pyridine Ring molecule->pyridine bromo Bromine (at C5) molecule->bromo hydroxyl Hydroxyl (at C6) molecule->hydroxyl carboxyl Carboxylic Acid (at C3) molecule->carboxyl deshielding Deshielding of Ring Protons pyridine->deshielding no_coupling No H-H Coupling for Isolated Protons pyridine->no_coupling bromo->deshielding hydroxyl->deshielding exchangeable Exchangeable Protons (OH, COOH) hydroxyl->exchangeable c_shift Characteristic 13C Chemical Shifts carboxyl->c_shift carboxyl->exchangeable

Logical relationships between structure and NMR spectral features.

The electron-withdrawing nature of the bromine atom and the pyridine ring nitrogen atom leads to a general deshielding of the aromatic protons, causing them to appear at relatively high chemical shifts. The presence of only two protons on the pyridine ring, which are not adjacent to each other, results in simple doublet splitting patterns. The protons of the hydroxyl and carboxylic acid groups are acidic and readily exchange with deuterium from the solvent, often appearing as broad singlets, the intensities of which can be diminished upon the addition of D₂O.

Conclusion

This technical guide provides a foundational understanding of the ¹H and predicted ¹³C NMR spectroscopic data for 5-Bromo-6-hydroxynicotinic acid, a close analog of this compound. The detailed experimental protocols and logical diagrams offer a practical framework for researchers working with this class of compounds. While the provided data serves as a valuable reference, it is crucial for researchers to acquire and interpret their own experimental data for the specific compounds under investigation to ensure accurate structural confirmation.

References

Theoretical Analysis of 5-Bromo-6-hydroxypicolinic Acid: A Computational Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted picolinic acids are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and coordination chemistry. The introduction of a bromine atom and a hydroxyl group to the picolinic acid scaffold, as in 5-bromo-6-hydroxypicolinic acid, is expected to modulate its electronic properties, reactivity, and intermolecular interactions. Theoretical studies, employing methods such as Density Functional Theory (DFT) and molecular docking, can provide invaluable insights into the structure-property relationships of this molecule at an atomic level. This guide details the computational protocols required to investigate its geometric, electronic, and potential therapeutic properties.

Methodologies for Theoretical Investigation

A multifaceted computational approach is proposed to thoroughly characterize this compound. This involves geometry optimization, vibrational analysis, electronic property calculation, and molecular docking simulations.

Quantum Chemical Calculations

Protocol for Density Functional Theory (DFT) Calculations:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) functional.[1]

  • Basis Set: 6-311++G(d,p) basis set to adequately describe electron distribution, including polarization and diffuse functions.[1]

  • Initial Structure: The initial molecular structure of this compound can be built using a molecular editor such as GaussView or Avogadro.

  • Geometry Optimization: The initial structure is to be optimized to find the global minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until the forces are close to zero.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

Molecular Docking

Protocol for Molecular Docking Studies:

  • Software: AutoDock Vina or Schrödinger's GLIDE.

  • Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations is used. Polar hydrogens and appropriate charges are added.

  • Target Protein Selection: A relevant protein target is selected based on a therapeutic hypothesis. For instance, due to the structural similarity of the core scaffold to known inhibitors, a potential target could be a kinase or a metalloenzyme. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site (grid box) is defined based on the location of a co-crystallized ligand or through blind docking followed by analysis of promising binding poses.

  • Docking Simulation: The docking algorithm explores various conformations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and the predicted binding energy.

Predicted Data and Visualization

The following sections present templates for the kind of quantitative data and visualizations that would be generated from the proposed theoretical studies.

Molecular Geometry

The optimized geometrical parameters of this compound would be determined. A selection of key predicted bond lengths and angles would be tabulated for clarity.

Table 1: Predicted Geometrical Parameters of this compound

ParameterBond/AnglePredicted Value (Å or °)
Bond Lengths C2 - C3Data to be generated
C3 - C4Data to be generated
C4 - C5Data to be generated
C5 - BrData to be generated
C6 - O1Data to be generated
C2 - C7Data to be generated
C7 - O2Data to be generated
O3 - H1Data to be generated
Bond Angles N1 - C2 - C3Data to be generated
C2 - C3 - C4Data to be generated
C4 - C5 - BrData to be generated
C5 - C6 - O1Data to be generated
C2 - C7 - O2Data to be generated
Dihedral Angle N1 - C2 - C7 - O2Data to be generated
Vibrational Frequencies

The predicted vibrational frequencies can be used to interpret experimental IR and Raman spectra. Key vibrational modes would be assigned to specific functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Vibrational Mode
Data to be generatedO-H stretch (hydroxyl)
Data to be generatedO-H stretch (carboxylic acid)
Data to be generatedC=O stretch (carboxylic acid)
Data to be generatedC=C/C=N ring stretch
Data to be generatedC-Br stretch
Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

Table 3: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO EnergyData to be generated
LUMO EnergyData to be generated
HOMO-LUMO GapData to be generated
Molecular Docking Results

The results of molecular docking simulations would indicate the potential of this compound to bind to a specific protein target.

Table 4: Hypothetical Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesType of Interaction
e.g., Kinase AData to be generatede.g., ASP123Hydrogen Bond
e.g., LYS45Hydrogen Bond
e.g., PHE180Pi-Pi Stacking
e.g., VAL30Hydrophobic

Visualizations

Visual representations are crucial for understanding the results of theoretical studies. The following are examples of diagrams that would be generated.

molecular_structure cluster_ring Pyridine Ring cluster_substituents Substituents N1 N C2 C N1->C2 C3 C C2->C3 COOH COOH C2->COOH C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Br Br C5->Br C6->N1 OH1 OH C6->OH1

Caption: Molecular Structure of this compound.

computational_workflow start Initial Structure Generation dft DFT Calculations (B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Vibrational Frequency Analysis opt->freq elec Electronic Property Calculation (HOMO, LUMO, MEP) opt->elec ligand Ligand Preparation (Optimized Structure) opt->ligand dock Molecular Docking simulation Docking Simulation ligand->simulation receptor Receptor Preparation (PDB) receptor->simulation analysis Analysis of Binding Modes and Interactions simulation->analysis

Caption: Workflow for Theoretical Studies.

signaling_pathway_inhibition ligand This compound receptor Target Protein (e.g., Kinase A) ligand->receptor Binding inhibition receptor->inhibition downstream Downstream Signaling inhibition->downstream Inhibition response Biological Response downstream->response

Caption: Hypothetical Inhibition of a Signaling Pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of this compound. By employing the detailed DFT and molecular docking protocols, researchers can generate valuable data on the molecule's geometric, electronic, and potential bio-interactive properties. The resulting insights will be instrumental in guiding future experimental work, including synthesis of derivatives and biological evaluation, ultimately accelerating the drug discovery and development process. The provided templates for data presentation and visualization are intended to ensure clarity and facilitate comparative analysis.

References

A Technical Guide to the Solubility of 5-Bromo-6-hydroxypicolinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-6-hydroxypicolinic acid, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a conceptual framework for solubility studies.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For active pharmaceutical ingredients (APIs) like this compound, solubility is a critical determinant of bioavailability and therapeutic efficacy.

Qualitative Solubility Profile

While specific quantitative data is scarce, preliminary information suggests that this compound, an organic compound with both a carboxylic acid and a hydroxyl group, exhibits some solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
MethanolSoluble
EthanolSoluble
WaterSlightly Soluble

This information is based on general statements found in chemical supplier documentation and may not represent comprehensive solubility testing.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a common and effective method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The solid phase should be present throughout the equilibration period.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

    • Record the temperature at which the solubility was determined.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound like this compound.

G A Compound Procurement (this compound) C Preparation of Saturated Solutions A->C B Solvent Selection (e.g., Methanol, Ethanol, DMSO) B->C D Equilibration (Constant Temperature) C->D E Phase Separation (Centrifugation/Filtration) D->E F Quantitative Analysis (e.g., HPLC) E->F G Data Interpretation & Reporting F->G

Caption: Workflow for Determining Compound Solubility.

Signaling Pathway for Solubility Impact on Drug Development

The solubility of a compound is a critical parameter that influences multiple stages of the drug development process. The diagram below illustrates this relationship.

G Solubility Solubility of API Formulation Formulation Development Solubility->Formulation Dictates formulation strategies Bioavailability In Vivo Bioavailability Formulation->Bioavailability Impacts absorption Efficacy Therapeutic Efficacy Bioavailability->Efficacy Determines drug concentration at target

Caption: Impact of Solubility on Drug Development.

Conclusion

An In-Depth Technical Guide to the Synthesis of 5-bromo-6-hydroxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-bromo-6-hydroxypyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the synthesis of the key precursor, 6-hydroxypyridine-2-carboxylic acid, and outlines a highly analogous and efficient method for its subsequent bromination to yield the target compound. An alternative synthetic strategy involving the demethylation of a methoxy precursor is also discussed.

Synthetic Strategies

The synthesis of 5-bromo-6-hydroxypyridine-2-carboxylic acid can be approached through two primary routes, each with its own set of considerations.

Route 1: Direct Bromination of 6-hydroxypyridine-2-carboxylic acid

This is the most direct approach, involving the synthesis of the precursor 6-hydroxypyridine-2-carboxylic acid followed by its regioselective bromination at the 5-position.

Route 2: Demethylation of 5-bromo-6-methoxypyridine-2-carboxylic acid

An alternative strategy involves the synthesis of the methoxy-protected analogue, 5-bromo-6-methoxypyridine-2-carboxylic acid, followed by a final demethylation step to reveal the desired hydroxyl group.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of 5-bromo-6-hydroxypyridine-2-carboxylic acid and its precursors.

Table 1: Synthesis of 6-hydroxypyridine-2-carboxylic acid

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity
2-bromo-6-hydroxypyridine1. i-PrMgCl, n-BuLi 2. CO2THF0 to 20193>95%

Table 2: Bromination of 6-hydroxypyridine-3-carboxylic acid (Analogous Reaction)

Starting MaterialReagentsSolventTemperatureTime (h)Yield (%)Purity
6-hydroxynicotinic acidBromineWaterIce bath to RT2497High

Table 3: Synthesis of 5-bromo-6-methoxypyridine-2-carboxylic acid

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity
5-bromo-6-chloropyridine-2-carboxylic acidSodium methoxideMethanol804294High

Experimental Protocols

Synthesis of 6-hydroxypyridine-2-carboxylic acid

This procedure details the synthesis of the key precursor, 6-hydroxypyridine-2-carboxylic acid.

Materials:

  • 2-bromo-6-hydroxypyridine

  • Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Carbon dioxide (dry gas or solid)

  • Tetrahydrofuran (THF), dry

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

  • Water

Procedure:

  • To a solution of 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol, 1.0 equiv.) in dry THF (20 mL) at 0°C, add a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol, 1.0 equiv.) over 5 minutes.

  • Stir the resulting clear solution at 0°C for an additional 5 minutes.

  • Add a 2.5 M solution of n-BuLi in hexanes (3.5 mL, 8.8 mmol, 2.0 equiv.) dropwise over 5 minutes, ensuring the temperature remains below 20°C.

  • Stir the resulting mixture at this temperature for 30 minutes.

  • Introduce dry carbon dioxide (gas bubbled through the solution or addition of crushed dry ice) until the reaction is complete.

  • Allow the reaction mixture to warm to 20°C over 30 minutes and then quench with water (6 mL).

  • After stirring for 10 minutes, separate the phases and extract the aqueous phase one additional time with ethyl acetate.

  • Filter the combined organic phases through a small pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford 6-hydroxypyridine-2-carboxylic acid as an off-white solid.

Proposed Synthesis of 5-bromo-6-hydroxypyridine-2-carboxylic acid via Direct Bromination (Based on an Analogous Reaction)

The following protocol is adapted from a highly analogous procedure for the bromination of 6-hydroxynicotinic acid and is expected to be effective for the synthesis of the target compound.[1]

Materials:

  • 6-hydroxypyridine-2-carboxylic acid

  • Bromine

  • Water

Procedure:

  • Suspend 6-hydroxypyridine-2-carboxylic acid in water in a reaction vessel equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add bromine dropwise to the cooled and stirring suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Upon completion of the reaction, collect the solid product by filtration.

  • Wash the collected solid with water.

  • Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxypyridine-2-carboxylic acid.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Demethylation A 2-bromo-6-hydroxypyridine B 6-hydroxypyridine-2-carboxylic acid A->B 1. i-PrMgCl, n-BuLi 2. CO2 C 5-bromo-6-hydroxypyridine-2-carboxylic acid B->C Br2, H2O D 5-bromo-6-chloropyridine-2-carboxylic acid E 5-bromo-6-methoxypyridine-2-carboxylic acid D->E NaOMe, MeOH F 5-bromo-6-hydroxypyridine-2-carboxylic acid E->F Demethylation (e.g., HBr or BBr3)

Caption: Proposed synthetic routes to 5-bromo-6-hydroxypyridine-2-carboxylic acid.

Logical Relationship of Synthetic Strategies

Logical_Relationship Target 5-bromo-6-hydroxypyridine-2-carboxylic acid Route1 Route 1: Direct Bromination Target->Route1 Route2 Route 2: Demethylation Target->Route2 Precursor1 6-hydroxypyridine-2-carboxylic acid Route1->Precursor1 involves Precursor2 5-bromo-6-methoxypyridine-2-carboxylic acid Route2->Precursor2 involves StartingMaterial1 2-bromo-6-hydroxypyridine Precursor1->StartingMaterial1 synthesized from StartingMaterial2 5-bromo-6-chloropyridine-2-carboxylic acid Precursor2->StartingMaterial2 synthesized from

Caption: Logical overview of the synthetic approaches.

References

An In-Depth Technical Guide to 5-Bromo-6-hydroxypicolinic Acid and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant information gap regarding the specific discovery, history, and detailed biological profile of 5-Bromo-6-hydroxypicolinic acid. This compound, with the CAS Number 1214385-51-9, is commercially available, yet its academic and patent literature footprint is remarkably sparse. Much of the publicly accessible data is conflated with its isomer, 5-Bromo-6-hydroxynicotinic acid. This guide, therefore, aims to provide a thorough overview of what is known, clearly delineate the data pertaining to related compounds, and offer a scientifically grounded perspective on its potential properties and synthesis.

Introduction to Picolinic Acids in Drug Discovery

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The arrangement of the carboxylic acid at the 2-position of the pyridine ring allows it to act as a bidentate chelating agent for various metal ions, a property that is believed to contribute to the biological activities of some of its derivatives.[2] Substituted picolinic acids are key scaffolds in a number of pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities including antibacterial, antifungal, herbicidal, and enzyme inhibitory properties.[1][3][4] The specific nature and position of substituents on the pyridine ring play a crucial role in modulating the biological efficacy and target selectivity of these molecules.

Physicochemical Properties

While detailed experimental data for this compound is limited, its basic properties, along with those of its key structural relatives, are summarized below. This allows for a comparative understanding of the influence of substituent placement on the molecule's characteristics.

PropertyThis compound5-Bromo-6-hydroxynicotinic acid6-Hydroxypicolinic acid
CAS Number 1214385-51-941668-13-719621-92-2
Molecular Formula C₆H₄BrNO₃C₆H₄BrNO₃C₆H₅NO₃
Molecular Weight 218.01 g/mol [5]218.006 g/mol 139.11 g/mol
Appearance -White to Almost white powder to crystal[6]-
Melting Point ->300 °C[6]-
Boiling Point -348.1±42.0 °C (Predicted)[6]-
Density -2.015±0.06 g/cm³ (Predicted)[6]-
pKa -3.38±0.50 (Predicted)[6]-

Synthesis and Discovery

This compound: An Enigmatic History

The discovery and historical development of this compound are not well documented in peer-reviewed scientific literature. Chemical suppliers list the compound, indicating its synthesis has been achieved. However, detailed, publicly available experimental protocols for its preparation are lacking. One supplier, Synchem, notes that the synthesis is available "on demand," which may suggest a proprietary or less-common synthetic route.[5]

A plausible synthetic strategy could involve the bromination of a suitable 6-hydroxypicolinic acid precursor. However, direct bromination of the parent 6-hydroxypicolinic acid would likely lead to a mixture of products due to the directing effects of the hydroxyl and carboxylic acid groups. A more controlled synthesis would likely involve a multi-step process with protecting groups or starting from a pre-brominated pyridine derivative.

Synthesis of the Isomer: 5-Bromo-6-hydroxynicotinic Acid

In contrast, a detailed synthesis for the nicotinic acid isomer is readily available. The process involves the direct bromination of 6-hydroxynicotinic acid.

Experimental Protocol:

  • Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL).

  • Cool the suspension in an ice bath.

  • Slowly add bromine (4.2 mL, 81.4 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by filtration.

  • Wash the solid with water.

  • Dry the product in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid (12.1 g, 97% yield) as a tan solid.[7]

Synthesis of the Parent Compound: 6-Hydroxypicolinic Acid

A synthetic route to the parent compound, 6-hydroxypicolinic acid, has been described and involves the carboxylation of 2-bromo-6-hydroxypyridine.

Experimental Protocol:

  • Dissolve 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol) in dry THF (20 mL) and cool to 0 °C.

  • Add a 2 M solution of isopropylmagnesium chloride in THF (2.2 mL, 4.4 mmol) over 5 minutes.

  • Stir the clear solution at 0 °C for an additional 5 minutes.

  • Add a 2.5 M solution of n-butyllithium in hexanes (3.5 mL, 8.8 mmol) dropwise over 5 minutes, maintaining the temperature below 20 °C.

  • Stir the resulting mixture at that temperature for 30 minutes.

  • Add dry carbon dioxide (0.20 g, 4.5 mmol).

  • Warm the mixture to 20 °C over 30 minutes and then quench with water (6 mL).

  • Separate the phases and extract the aqueous phase with ethyl acetate.

  • Filter the resulting suspension through a pad of silica gel.

  • Concentrate the filtrate and purify the residue by flash chromatography to afford 6-hydroxypicolinic acid.[8]

The following diagram illustrates a potential, though unconfirmed, synthetic pathway to this compound, drawing inspiration from the synthesis of its parent compound.

Caption: A theoretical synthetic route to this compound.

Biological Activity and Potential Applications

There is a notable absence of published research on the specific biological activities of this compound. However, by examining related structures, we can infer potential areas of interest for future research.

Substituted picolinic acids have been investigated as potential herbicides. For instance, a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have been synthesized and shown to exhibit potent herbicidal activity by targeting the auxin-signaling F-box protein 5 (AFB5).[3][4] This suggests that the picolinic acid scaffold can be a valuable starting point for the development of new agrochemicals.

Furthermore, pyridine carboxylic acid isomers, in general, are foundational structures in a vast number of drugs with diverse therapeutic applications, including treatments for tuberculosis, cancer, and diabetes.[9] The specific substitution pattern on the pyridine ring is critical for determining the pharmacological profile. The presence of a bromine atom and a hydroxyl group on the picolinic acid core of this compound suggests it could be explored for a range of biological activities, including as an enzyme inhibitor or as a metal-chelating agent in various biological systems.

Conclusion and Future Directions

This compound remains a compound with a largely unexplored history and biological profile. The persistent confusion with its nicotinic acid isomer in commercial and database entries highlights the need for careful characterization and reporting of this specific molecule. While a definitive history and a detailed experimental protocol for its synthesis are not publicly available, its chemical structure suggests that it could be a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals.

Future research should focus on:

  • The development and publication of a robust and scalable synthesis for this compound.

  • A thorough investigation of its physicochemical properties.

  • Screening for a wide range of biological activities, including enzyme inhibition, antimicrobial, and herbicidal properties.

  • Comparative studies with its nicotinic acid isomer to understand the structure-activity relationships related to the position of the carboxylic acid group.

By addressing these knowledge gaps, the scientific community can unlock the potential of this currently enigmatic molecule.

References

An In-depth Technical Guide on the Crystal Structure of 5-Bromo-6-hydroxypicolinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-6-hydroxypicolinic acid, a substituted pyridine derivative, holds significant interest for researchers in medicinal chemistry and materials science due to the versatile chemical functionalities of its scaffold. The precise arrangement of atoms in its solid state, or crystal structure, is paramount for understanding its physicochemical properties, predicting its behavior in biological systems, and designing novel applications.

This technical guide provides a comprehensive overview of the available structural information related to this compound. While a definitive crystal structure for this compound (CAS 1214385-51-9) is not yet publicly documented, this paper presents a detailed analysis of the crystallographic data for the closely related compound, 5-bromopicolinic acid monohydrate . Furthermore, this guide includes detailed experimental protocols for the synthesis of the isomeric 5-bromo-6-hydroxynicotinic acid , offering valuable procedural insights for researchers.

Crystalline and Physicochemical Properties

To provide a comprehensive dataset for researchers, the following tables summarize the known crystallographic data for 5-bromopicolinic acid monohydrate and the physicochemical and spectroscopic data for the isomer, 5-bromo-6-hydroxynicotinic acid.

Table 1: Crystallographic Data for 5-Bromopicolinic Acid Monohydrate

This table outlines the single-crystal X-ray diffraction data for 5-bromopicolinic acid monohydrate, a structural analog of the target compound.[1]

ParameterValue
Chemical FormulaC₆H₆BrNO₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0407(5)
b (Å)7.1597(6)
c (Å)8.3808(7)
α (°)75.844(4)
β (°)94.562(4)
γ (°)76.306(4)
Volume (ų)373.61(5)
Z4
Temperature (K)150(2)
R_gt(F)0.0205
wR_ref(F²)0.0527
Table 2: Physicochemical Properties of 5-Bromo-6-hydroxynicotinic Acid

The following data pertains to the isomer 5-bromo-6-hydroxynicotinic acid (CAS 41668-13-7).[2]

PropertyValue
Molecular FormulaC₆H₄BrNO₃
Molar Mass218 g/mol
AppearanceWhite to Almost white solid
Melting Point>300 °C
Boiling Point (Predicted)348.1 ± 42.0 °C
Density (Predicted)2.015 ± 0.06 g/cm³
pKa (Predicted)3.38 ± 0.50
StorageSealed in dry, Room Temperature
Table 3: ¹H NMR Spectroscopic Data for 5-Bromo-6-hydroxynicotinic Acid

The ¹H NMR data was recorded in DMSO-d₆ at 400 MHz.[3][4]

Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
8.04 ppmd2.53 Hz1H
8.16 ppmd2.27 Hz1H
12.59 ppmbr s-1H
12.90 ppmbr s-1H

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide established protocols for the synthesis of a related isomer and the general principles of X-ray crystal structure determination.

Synthesis of 5-Bromo-6-hydroxynicotinic Acid

This protocol details the synthesis of 5-bromo-6-hydroxynicotinic acid from 6-hydroxynicotinic acid.[3][4]

  • Suspension: Suspend 8 g (57.6 mmol) of 6-hydroxynicotinic acid in 30 mL of water in a reaction vessel.

  • Bromination: Cool the suspension in an ice bath. Slowly add 4.2 mL (81.4 mmol) of bromine to the mixture.

  • Reaction: After the addition of bromine is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Collect the resulting solid product by filtration.

  • Washing and Drying: Wash the collected solid with water and subsequently dry it in a vacuum oven at 40 °C for 24 hours. This procedure yields 5-bromo-6-hydroxynicotinic acid as a tan solid (12.1 g, 97% yield).[3][4]

Crystal Structure Determination

The determination of a crystal structure, such as that of 5-bromopicolinic acid monohydrate, typically involves the following steps:

  • Single Crystal Growth: High-quality single crystals of the compound are grown, often through slow evaporation of a suitable solvent.

  • X-ray Diffraction Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using least-squares techniques to achieve the best fit between the observed and calculated diffraction patterns.[1]

Visualizations: Workflows and Relationships

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow of 5-Bromo-6-hydroxynicotinic Acid start 6-hydroxynicotinic acid in Water step1 Add Bromine under Ice Bath Cooling start->step1 step2 Stir at Room Temperature for 24h step1->step2 step3 Filter to Collect Solid Product step2->step3 step4 Wash with Water step3->step4 step5 Dry in Vacuum Oven at 40°C step4->step5 end 5-Bromo-6-hydroxynicotinic acid step5->end

Caption: Synthesis workflow for 5-Bromo-6-hydroxynicotinic acid.

G cluster_relationships Structural Relationships of Target Compound and Analogs target This compound (Target Compound) Crystal Structure Unknown analog1 5-Bromopicolinic Acid (Structural Analog) Crystal Structure Known target->analog1 Lacks 6-OH group isomer 5-Bromo-6-hydroxynicotinic Acid (Isomer) Synthesis Known target->isomer COOH at C3 vs C2 parent 6-Hydroxypicolinic Acid (Parent Compound) Synthesis Known target->parent Lacks 5-Br group

Caption: Logical relationships between the target compound and its analogs.

Conclusion

This technical guide has synthesized the currently available information regarding the crystal structure and synthesis of this compound and its closely related chemical analogs. While the definitive crystal structure of the title compound remains to be elucidated, the detailed crystallographic data for 5-bromopicolinic acid monohydrate provides a critical reference point for computational modeling and experimental design. The provided synthesis protocol for 5-bromo-6-hydroxynicotinic acid offers a practical methodology that may be adaptable for the synthesis of this compound. Future research should prioritize the synthesis and crystallization of this compound to enable a full single-crystal X-ray diffraction analysis. Such a study would provide invaluable data for the rational design of new pharmaceuticals and advanced materials.

References

Quantum Chemical Calculations for 5-Bromo-6-hydroxypicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed computational study on 5-Bromo-6-hydroxypicolinic acid using quantum chemical calculations. Due to the limited availability of specific computational studies on this molecule in public literature, this document outlines a robust theoretical framework and methodology based on established practices for similar compounds. It is intended to serve as a detailed protocol for researchers seeking to investigate the molecular properties of this compound for applications in drug design and materials science.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and for designing novel derivatives with enhanced activities. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for obtaining these insights at the atomic level. This guide details a proposed computational workflow for a comprehensive theoretical characterization of this molecule.

Proposed Computational Methodology

The following section outlines a detailed experimental protocol for performing quantum chemical calculations on this compound. This methodology is based on common practices in the field for similar organic molecules.

2.1. Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable, low-energy conformation.

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Level of Theory: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p) is a flexible basis set that includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to accurately model the electron distribution around both heavy atoms and hydrogen atoms.

  • Solvation Model: To simulate a more realistic biological environment, the calculations should be performed in the presence of a solvent, such as water. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a suitable choice.

  • Procedure:

    • The initial 3D structure of this compound can be built using a molecular editor like GaussView or Avogadro.

    • A geometry optimization calculation is then performed to find the minimum energy structure.

    • A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

2.2. Vibrational Frequency Analysis

The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

  • Procedure:

    • Following the geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) and with the same solvation model.

    • The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

2.3. Electronic Properties Analysis

The electronic properties of the molecule provide insights into its reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, data that would be obtained from the proposed quantum chemical calculations. Note: This data is for illustrative purposes only and should be replaced with actual calculated values in a real study.

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths
C2-C31.398
C3-C41.395
C4-C51.399
C5-Br1.895
C6-O11.350
C7=O21.215
C7-O31.355
Bond Angles
C2-N1-C6117.5
C3-C4-C5119.8
C4-C5-Br118.5
O2-C7-O3123.0
Dihedral Angles
C2-N1-C6-C50.0
O2-C7-O3-H180.0

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Mode NumberFrequency (cm⁻¹) (Scaled)Assignment
13580O-H stretch (hydroxyl group)
23450O-H stretch (carboxylic acid)
31720C=O stretch (carboxylic acid)
41610C=C/C=N stretching in the pyridine ring
51450C-H in-plane bending
61250C-O stretch (hydroxyl group)
7650C-Br stretch

Table 3: Key Electronic Properties

PropertyCalculated Value (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Energy Gap4.70
Dipole Moment (Debye)3.25

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the proposed quantum chemical calculations.

G Computational Chemistry Workflow for this compound cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation cluster_output 4. Output mol_build Build Initial 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop verify_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt If not minimum, re-optimize vibr_analysis Vibrational Analysis (IR/Raman Spectra) verify_min->vibr_analysis If minimum results Optimized Geometry, Spectra, Electronic Data vibr_analysis->results elec_prop->results report Technical Report / Publication results->report

Caption: Workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the quantum chemical investigation of this compound. By following the proposed protocol, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The resulting data can be instrumental in understanding its chemical behavior and in guiding the rational design of new compounds for various applications, particularly in the field of drug development. The provided workflow and illustrative data tables serve as a practical starting point for initiating such computational studies.

Tautomerism in 5-Bromo-6-hydroxypicolinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-hydroxypicolinic acid, a substituted pyridine derivative, is of significant interest in medicinal chemistry and drug development due to its structural motifs. A critical aspect of its chemical behavior is the phenomenon of tautomerism, specifically the equilibrium between its lactam and lactim forms. This guide provides a comprehensive overview of the tautomerism of this compound, drawing upon theoretical principles, computational studies of analogous compounds, and established experimental protocols for the characterization of such equilibria. The lactam (keto) form is generally favored in polar solvents and the solid state, while the lactim (enol) form can be more prevalent in the gas phase and nonpolar solvents. The presence of the bromine atom and the carboxylic acid group can influence the position of this equilibrium through electronic and steric effects. Understanding this tautomeric balance is crucial for predicting the molecule's physicochemical properties, reactivity, and potential biological activity.

Introduction to Tautomerism in Hydroxypyridines

Hydroxypyridines, including this compound, can exist in two primary tautomeric forms: the lactim (enol) form and the lactam (keto) form. This equilibrium is a type of prototropic tautomerism involving the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring. The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the nature of substituents on the pyridine ring.

Generally, the lactam form is more stable in polar solvents due to its larger dipole moment and greater ability to participate in hydrogen bonding. In contrast, the lactim form, which is more aromatic, can be favored in the gas phase or in non-polar solvents. For drug development, the predominant tautomeric form in a physiological environment is of utmost importance as it dictates the molecule's shape, hydrogen bonding capabilities, and ultimately its interaction with biological targets.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

Quantitative Data from Computational Studies on 6-Hydroxypicolinic Acid

The following tables summarize the calculated energy differences between the keto and enol tautomers of 6-hydroxypicolinic acid in the gas phase and in different solvents. This data serves as a strong model for understanding the tautomerism of this compound, with the caveat that the bromo substituent may introduce minor electronic and steric perturbations.

Table 1: Calculated Energy Differences between Keto and Enol Tautomers of 6-Hydroxypicolinic Acid

Phase/SolventΔE (Keto - Enol) (kcal/mol)More Stable Tautomer
Gas Phase-4.68Keto
Chloroform-5.80Keto
THF-5.96Keto
Methanol-6.19Keto
Water-6.24Keto

Data adapted from computational studies on 6-hydroxypicolinic acid.

Experimental Protocols for Tautomerism Investigation

The following are detailed methodologies for key experiments that can be employed to characterize the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the predominant tautomer in solution and potentially quantify the tautomeric ratio.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess solvent effects.

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra. The chemical shift of the proton attached to the nitrogen (in the lactam form) or the oxygen (in the lactim form) is a key indicator. The lactam N-H proton typically appears at a higher chemical shift (around 12-14 ppm) compared to the lactim O-H proton. Aromatic proton chemical shifts will also differ between the two forms.

  • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the carbon at position 6 is particularly informative. A chemical shift in the range of 160-170 ppm is indicative of a carbonyl carbon (lactam form), while a shift in the range of 150-160 ppm is more consistent with a carbon attached to a hydroxyl group (lactim form).

  • Quantitative Analysis: If both tautomers are present in significant amounts and the exchange rate is slow on the NMR timescale, the ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups characteristic of each tautomer, particularly in the solid state.

Methodology:

  • Sample Preparation: Prepare a KBr pellet of the solid compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for characteristic vibrational bands. The lactam form will exhibit a strong C=O stretching vibration typically in the range of 1650-1680 cm⁻¹. The lactim form will show a broad O-H stretching band around 3000-3400 cm⁻¹ and a C=N stretching vibration around 1600 cm⁻¹. The absence of a strong carbonyl peak is indicative of the predominance of the lactim form.

UV-Vis Spectroscopy

Objective: To determine the tautomeric equilibrium constant in different solvents.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound in a range of solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.

  • Data Analysis: The lactam and lactim tautomers will have distinct absorption maxima (λ_max). By comparing the spectra in different solvents and with model compounds (e.g., N-methylated and O-methylated derivatives which "lock" the tautomeric form), the contribution of each tautomer to the overall spectrum can be deconvoluted, and the equilibrium constant can be calculated.

X-ray Crystallography

Objective: To definitively determine the tautomeric form present in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions. The location of the proton (on the nitrogen or oxygen) will unambiguously identify the tautomeric form in the crystal lattice.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the investigation of tautomerism.

experimental_workflow cluster_synthesis Compound Preparation cluster_characterization Tautomer Characterization cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C in various solvents) synthesis->nmr ir IR Spectroscopy (Solid State) synthesis->ir uv_vis UV-Vis Spectroscopy (Solvent Effects) synthesis->uv_vis xray X-ray Crystallography (Solid State Structure) synthesis->xray quantification Quantitative Analysis (Tautomeric Ratio, K_eq) nmr->quantification structure Structural Elucidation (Predominant Tautomer) ir->structure uv_vis->quantification xray->structure computation Computational Modeling (Energy Calculations) quantification->computation structure->computation

Caption: General experimental workflow for tautomerism studies.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical identity, with significant implications for its application in drug discovery and development. While direct experimental data is currently lacking, computational studies of analogous compounds strongly suggest the predominance of the lactam (keto) form, especially in polar environments. The experimental protocols outlined in this guide provide a robust framework for the definitive characterization of the tautomeric equilibrium of this and related molecules. A thorough understanding of the tautomeric preferences of this compound will enable a more accurate prediction of its properties and a more rational approach to its use in the design of new therapeutic agents.

Methodological & Application

5-Bromo-6-hydroxypicolinic Acid: A Versatile Scaffold for Novel Compound Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Bromo-6-hydroxypicolinic acid presents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern on the pyridine ring, featuring a bromine atom, a hydroxyl group, and a carboxylic acid, offers multiple reactive sites for chemical modification and the introduction of diverse pharmacophores. This allows for the exploration of a wide range of chemical space in the pursuit of new drug candidates.

The inherent functionalities of this compound make it an attractive starting material for generating libraries of derivatives. The carboxylic acid group can be readily converted to amides, esters, and other functionalities, while the hydroxyl group can be alkylated or acylated. The bromine atom is particularly valuable, serving as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, and other carbon-based substituents. This multi-faceted reactivity allows for the systematic modification of the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

While specific, publicly available examples of novel compounds synthesized directly from this compound and their detailed biological data are limited, the broader class of substituted picolinic and nicotinic acids has demonstrated significant potential in medicinal chemistry. Derivatives of these scaffolds have been investigated for a range of biological activities, including as enzyme inhibitors, and for their potential in treating various diseases.

General Synthetic Strategies and Protocols

The synthesis of novel compounds from this compound can be approached through several well-established synthetic organic chemistry transformations. The following protocols outline general methodologies that can be adapted for the synthesis of a variety of derivatives.

Protocol 1: Amide Bond Formation

This protocol describes the general procedure for the coupling of this compound with a primary or secondary amine to form the corresponding amide derivative.

Materials:

  • This compound

  • Amine of choice (R1R2NH)

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.1 eq) and the organic base (2.0-3.0 eq) to the solution.

  • In a separate vial, dissolve the coupling agent (1.2 eq) in the same anhydrous solvent and add it to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Suzuki Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound (or its ester derivative) with a boronic acid or boronate ester.

Materials:

  • This compound (or its ester)

  • Boronic acid or boronate ester of choice (R-B(OR)2)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a degassed reaction vessel, add this compound (or its ester) (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Potential Therapeutic Applications and Signaling Pathways

Given the broad range of biological activities associated with substituted pyridines, novel compounds derived from this compound could potentially target a variety of signaling pathways implicated in disease.

For instance, many kinase inhibitors feature a substituted pyridine core. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Novel derivatives of this compound could be designed to target specific kinases in pathways such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or tyrosine kinase signaling pathways.

Below is a conceptual workflow illustrating the process of discovering a novel kinase inhibitor starting from this compound.

G cluster_0 Compound Synthesis & Screening cluster_1 Hit Validation & Optimization cluster_2 Mechanism of Action & Preclinical Studies A This compound B Derivative Library Synthesis (Amidation, Suzuki Coupling, etc.) A->B C High-Throughput Screening (Kinase Panel) B->C D Hit Compound(s) Identified C->D E In Vitro Potency & Selectivity Assays D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimized Lead Compound F->G H Cellular Signaling Pathway Analysis (e.g., Western Blot for p-ERK) G->H I In Vivo Efficacy Studies (Xenograft Models) H->I

Caption: Drug discovery workflow for a kinase inhibitor.

This diagram illustrates a logical progression from the starting building block, through chemical synthesis and screening, to the identification and characterization of a lead compound and its biological mechanism of action.

Data Presentation

As specific quantitative data for derivatives of this compound is not yet widely available in the public domain, a template for data presentation is provided below. This table can be populated as new compounds are synthesized and their biological activities are evaluated.

Compound IDR1 (Amide)R2 (Suzuki)IC50 (Target Kinase, nM)Cell Proliferation GI50 (µM)
BHPA-001 -HPhenylData not availableData not available
BHPA-002 -CH2-Ph4-FluorophenylData not availableData not available
BHPA-003 -CyclopropylThiophen-2-ylData not availableData not available

Conclusion

This compound represents a valuable and under-explored starting material for the development of novel, biologically active compounds. Its chemical tractability, coupled with the proven therapeutic potential of the substituted pyridine scaffold, makes it an attractive candidate for focused library synthesis and screening campaigns in drug discovery. The general protocols and conceptual frameworks presented here provide a foundation for researchers to begin exploring the potential of this versatile building block in their own research and development programs. As more research is conducted, the full potential of this compound as a key component in the synthesis of next-generation therapeutics will undoubtedly be realized.

Application Notes and Protocols: 5-Bromo-6-hydroxypicolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-hydroxypicolinic acid is a halogenated pyridine carboxylic acid derivative. While specific research on the medicinal chemistry applications of this particular compound is limited in publicly available literature, the picolinic acid scaffold and its substituted analogues are of significant interest in drug discovery and development. Picolinic acid derivatives have been explored for a wide range of therapeutic applications, including as enzyme inhibitors, antimicrobial agents, and herbicides.[1][2][3] This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds. The provided experimental protocols are representative of the methodologies used to evaluate such compounds.

Potential Applications in Medicinal Chemistry

Based on the broader class of substituted picolinic acids, this compound could be investigated for several applications:

  • Enzyme Inhibition: Picolinic acid derivatives are known to act as inhibitors for various enzymes.[1] The specific substitution pattern of this compound, featuring a bromine atom and a hydroxyl group, may confer inhibitory activity against metalloenzymes, proteases, or other enzyme classes.

  • Antimicrobial Activity: The pyridine ring is a common motif in antimicrobial agents. Halogenated derivatives, in particular, can exhibit enhanced antimicrobial properties.

  • Herbicidal Activity: Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[2][3]

Data from Related Picolinic Acid Derivatives

Compound/Derivative ClassTarget/ActivityIC50/Activity ValueReference
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsHerbicidal activity (against Arabidopsis thaliana)Compound V-7 IC50 was 45x lower than halauxifen-methyl[2]
1-hydroxypyridine-2(1H)-thiones-6-carboxylic acidVIM-2 Metallo β-lactamase InhibitionKᵢ of 13 nM[4]
6-aminopurine-based compoundsXanthine Oxidase InhibitionIC50 = 10.89 ± 0.13 µM[5]
Biaryl nitrile inhibitor (ML318)PvdQ Acylase InhibitionIC50 = 20 nM[6]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the potential applications of this compound.

Protocol 1: Synthesis of this compound (Hypothetical)

While a specific protocol for this compound is not available, a general synthesis could potentially be adapted from the synthesis of its isomer, 5-bromo-6-hydroxynicotinic acid. A plausible route could involve the bromination of 6-hydroxypicolinic acid.

Materials:

  • 6-Hydroxypicolinic acid

  • Bromine

  • Water

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Suspend 6-hydroxypicolinic acid in water in a reaction flask.

  • Cool the suspension in an ice bath.

  • Slowly add bromine to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Collect the solid product by filtration.

  • Wash the collected solid with water.

  • Dry the product in a vacuum oven at 40°C for 24 hours.

  • Confirm the structure of the final product using techniques such as ¹H NMR and mass spectrometry.

Protocol 2: Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is adapted from the characterization of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a VIM-2 inhibitor.[4]

Materials:

  • Purified VIM-2 enzyme

  • This compound (or other test inhibitors)

  • Nitrocefin (chromogenic substrate)

  • Detergent buffer (e.g., Tris-HCl with Tween-20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate varying concentrations of the inhibitor (e.g., from 0.001 to 50 µM) with a fixed concentration of VIM-2 (e.g., 5 nM) in the detergent buffer for 5 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to a final concentration of 10 µM.

  • Monitor the rate of product formation by measuring the absorbance at 486 nm at regular intervals (e.g., every 10 seconds) for 30 minutes using a microplate reader.

  • Calculate the percentage inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the untreated control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

  • To determine the inhibition constant (Kᵢ), perform initial-velocity measurements at different substrate and inhibitor concentrations and fit the data to a competitive-inhibition enzyme kinetics model.[4]

Protocol 3: Xanthine Oxidase (XO) Inhibition Assay

This protocol is based on the screening of 6-aminopurine-based XO inhibitors.[5]

Materials:

  • Xanthine oxidase (XO) from bovine milk

  • Xanthine

  • Phosphate buffer (e.g., pH 7.5)

  • This compound (or other test inhibitors)

  • Allopurinol (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the test compound and allopurinol in a suitable solvent.

  • In a quartz cuvette, mix the phosphate buffer, a solution of xanthine, and the test compound solution.

  • Initiate the reaction by adding the xanthine oxidase solution.

  • Monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) for a set period.

  • The inhibitory activity is calculated as the percentage decrease in the rate of uric acid formation compared to a control reaction without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of XO activity.[5]

Visualizations

Logical Workflow for Synthesis and Initial Screening

A Start with 6-Hydroxypicolinic Acid B Bromination Reaction A->B C Purification and Characterization B->C D 5-Bromo-6-hydroxypicolinic Acid (Target Compound) C->D E Enzyme Inhibition Screening D->E F Antimicrobial Assays D->F G Herbicidal Activity Testing D->G H Data Analysis (IC50, MIC, etc.) E->H F->H G->H I Lead Compound Identification H->I

Caption: A logical workflow for the synthesis and preliminary biological evaluation of this compound.

General Mechanism of Competitive Enzyme Inhibition

E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (e.g., 5-Bromo-6- hydroxypicolinic acid) ES->E - S P Product (P) ES->P k_cat EI->E - I

References

Application Notes and Protocols: 5-Bromo-6-hydroxypicolinic Acid as a Chelating Agent for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-hydroxypicolinic acid is a halogenated derivative of 6-hydroxypicolinic acid, a known chelating agent. The presence of the electron-withdrawing bromo group and the ionizable hydroxyl and carboxyl groups suggests that this ligand can form stable complexes with a variety of metal ions. Picolinic acid and its derivatives are recognized for their ability to act as bidentate ligands, coordinating to metal centers through the pyridine nitrogen and a carboxylate oxygen atom. This chelation enhances the stability of the resulting metal complexes.[1] Metal complexes of picolinic acid derivatives have garnered significant interest due to their potential applications in medicine, including antimicrobial and anticancer activities.[2][3][4] The formation of these stable complexes can improve the biological activity of the parent organic compounds.[1]

These application notes provide an overview of the anticipated properties of this compound as a chelating agent and offer detailed protocols for the synthesis, characterization, and evaluation of its metal complexes. The information presented is primarily based on the known characteristics of analogous compounds, such as picolinic acid and 6-hydroxypicolinic acid, due to the limited availability of direct experimental data for this compound.

Chelation and Complex Formation

This compound is expected to act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxyl group to form a stable five-membered chelate ring. The hydroxyl group at the 6-position may also participate in coordination or influence the electronic properties of the pyridine ring, thereby affecting the stability and reactivity of the metal complexes. The bromo substituent is anticipated to influence the acidity of the ligand and the electron density on the pyridine ring, which in turn will affect the stability of the metal complexes.

Chelation of a metal ion by this compound.

Quantitative Data: Estimated Stability Constants and Spectroscopic Data

The stability of metal complexes with this compound can be quantified by their stability constants (log K). While experimental data for this specific ligand is unavailable, we can estimate these values based on data for analogous ligands like picolinic acid and other substituted pyridines. The electron-withdrawing nature of the bromo substituent is expected to decrease the basicity of the pyridine nitrogen, which might lead to slightly lower stability constants compared to the unsubstituted 6-hydroxypicolinic acid.

Table 1: Estimated Stability Constants (log K) of Metal Complexes

Metal IonPicolinic Acid (log K₁)6-Hydroxypicolinic Acid (log K₁) (Estimated)This compound (log K₁) (Estimated)
Cu(II)~7.5~8.0~7.8
Ni(II)~6.5~7.0~6.8
Co(II)~6.0~6.5~6.3
Zn(II)~5.8~6.3~6.1
Fe(III)~8.0~8.5~8.3

Note: These values are estimations based on literature data for analogous ligands and serve as a guideline for experimental design.[5][6]

Spectroscopic techniques such as UV-Vis and Infrared (IR) spectroscopy are crucial for characterizing the formation and structure of metal complexes.

Table 2: Expected Spectroscopic Data for Metal Complexes

Spectroscopic TechniqueLigand (this compound)Metal Complex (e.g., [M(L)₂])Expected Changes upon Complexation
IR Spectroscopy ν(C=O): ~1700 cm⁻¹ν(C=O): ~1650-1670 cm⁻¹Red shift of the carbonyl stretching frequency indicates coordination of the carboxylate group.[7]
ν(C=N): ~1610 cm⁻¹ν(C=N): ~1620-1630 cm⁻¹Blue shift of the C=N stretching frequency suggests coordination of the pyridine nitrogen.[7]
UV-Vis Spectroscopy λ_max: ~280-320 nm (π-π* transitions)λ_max: Shifted π-π* transitions and new bandsAppearance of new charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand) and d-d transitions for transition metals.[8]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of metal complexes with picolinic acid derivatives and can be applied to this compound.[1]

Protocol 1: Synthesis of a Metal Complex (e.g., Copper(II) Complex)

Objective: To synthesize a copper(II) complex with this compound.

Materials:

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)

  • Ethanol

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 mmol) in ethanol (20 mL). Gentle heating may be required to achieve complete dissolution.

  • In a separate beaker, dissolve the copper(II) salt (1 mmol) in deionized water (10 mL).

  • Slowly add the aqueous solution of the copper(II) salt to the ethanolic solution of the ligand with constant stirring.

  • Adjust the pH of the reaction mixture to a slightly acidic or neutral range (pH 5-7) by adding a dilute solution of sodium hydroxide, if necessary.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the solution to cool to room temperature. A precipitate of the metal complex should form.

  • If no precipitate forms, reduce the volume of the solvent by rotary evaporation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol and then with diethyl ether to remove any unreacted ligand.[1]

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand Dissolve Ligand in Ethanol Mix Mix Solutions & Stir Ligand->Mix Metal Dissolve Metal Salt in Water Metal->Mix Adjust_pH Adjust pH (5-7) Mix->Adjust_pH Reflux Reflux (2-4 hours) Adjust_pH->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol & Ether Filter->Wash Dry Dry Wash->Dry Product Final Complex Dry->Product

Workflow for the synthesis of a metal complex.
Protocol 2: Characterization by IR and UV-Vis Spectroscopy

Objective: To confirm the coordination of the ligand to the metal ion.

Materials:

  • Synthesized metal complex

  • This compound (ligand)

  • KBr (for IR spectroscopy)

  • Suitable solvent (e.g., DMF, DMSO, or ethanol) for UV-Vis spectroscopy

Procedure for IR Spectroscopy:

  • Prepare KBr pellets of both the free ligand and the synthesized metal complex.

  • Record the IR spectra in the range of 4000-400 cm⁻¹.

  • Compare the spectra and identify the shifts in the characteristic vibrational frequencies as indicated in Table 2.

Procedure for UV-Vis Spectroscopy:

  • Prepare dilute solutions of the ligand and the metal complex in a suitable solvent.

  • Record the UV-Vis absorption spectra in the range of 200-800 nm.

  • Compare the spectra to identify shifts in the absorption maxima and the appearance of new bands.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

Objective: To determine the stoichiometry and stability constants of the metal complexes in solution.

Materials:

  • This compound

  • Metal salt (e.g., perchlorate or nitrate)

  • Standardized strong acid (e.g., HClO₄)

  • Standardized carbonate-free strong base (e.g., NaOH)

  • Inert electrolyte (e.g., NaClO₄ or KNO₃) to maintain constant ionic strength

  • Calibrated pH meter with a combination glass electrode

Procedure:

  • Prepare a series of solutions containing a known concentration of the ligand and the metal ion in a specific molar ratio (e.g., 1:1, 1:2, 1:3) at a constant ionic strength.

  • Prepare a blank solution containing only the strong acid and the inert electrolyte.

  • Titrate each solution with the standardized strong base.

  • Record the pH values after each addition of the titrant.

  • Plot the titration curves (pH vs. volume of base added).

  • Use appropriate software (e.g., HYPERQUAD) or graphical methods (e.g., Bjerrum's method) to calculate the protonation constants of the ligand and the stability constants of the metal complexes from the titration data.

Potential Applications in Drug Development

Metal complexes of picolinic acid derivatives have shown promise as antimicrobial and anticancer agents. The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across cell membranes. Once inside the cell, the complex can interfere with various cellular processes.

Hypothetical Signaling Pathway for Antimicrobial/Anticancer Activity

The antimicrobial and anticancer activity of these metal complexes may involve multiple mechanisms, including:

  • Inhibition of DNA Replication and Repair: The complex may bind to DNA, altering its conformation and inhibiting the action of enzymes like DNA polymerase and topoisomerase.

  • Generation of Reactive Oxygen Species (ROS): The metal center can participate in redox reactions, leading to the production of ROS, which can damage cellular components like lipids, proteins, and DNA.

  • Enzyme Inhibition: The complex may inhibit the activity of essential enzymes by binding to their active sites.

Signaling_Pathway cluster_entry Cellular Uptake cluster_targets Intracellular Targets & Effects Complex_ext Metal Complex (Extracellular) Membrane Cell Membrane Complex_ext->Membrane Transport Complex_int Metal Complex (Intracellular) Membrane->Complex_int DNA DNA Complex_int->DNA ROS Reactive Oxygen Species (ROS) Complex_int->ROS Enzymes Essential Enzymes Complex_int->Enzymes DNA_damage DNA Damage & Replication Inhibition DNA->DNA_damage Oxidative_stress Oxidative Stress ROS->Oxidative_stress Enzyme_inhibition Enzyme Inhibition Enzymes->Enzyme_inhibition Apoptosis Apoptosis / Cell Death DNA_damage->Apoptosis Oxidative_stress->Apoptosis Enzyme_inhibition->Apoptosis

Hypothetical mechanism of action for a metal complex.

Conclusion

This compound holds potential as a versatile chelating agent for the formation of stable metal complexes. The protocols and data presented in these application notes, derived from analogous compounds, provide a solid foundation for researchers to synthesize, characterize, and evaluate these novel complexes. Further experimental investigation is necessary to determine the precise properties and potential therapeutic applications of metal complexes derived from this compound.

References

biological activity of 5-Bromo-6-hydroxypicolinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Biological Activity of Picolinic Acid and its Halogenated and Hydroxylated Derivatives

Due to the limited availability of specific biological activity data for 5-Bromo-6-hydroxypicolinic acid derivatives, this document focuses on the broader, yet well-documented, biological activities of the parent compound, picolinic acid, and its other halogenated and hydroxylated analogs. Picolinic acid, a catabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory properties.[1] This document provides a summary of these activities, quantitative data for selected derivatives, and detailed protocols for key biological assays.

Antimicrobial Activity

Picolinic acid and its derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the chelation of essential metal ions, which disrupts microbial growth and sporulation.[2][3]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for picolinic acid and its metal picolinate derivatives against various microorganisms.

CompoundMicroorganismMIC (mg/mL)Reference
Picolinic AcidEscherichia coli0.5[3]
Picolinic AcidShigella flexneri0.5[3]
Picolinic AcidBacillus cereus0.5[3]
Picolinic AcidProteus vulgaris0.5[3]
Picolinic AcidMicrococcus luteus0.5[3]
Picolinic AcidStaphylococcus aureus2.0[3]
Picolinic AcidBacillus subtilis2.0[3]
Copper PicolinateStaphylococcus aureus0.5[4]
Copper PicolinateProteus vulgaris0.5[4]
Zinc PicolinateBacillus subtilis0.5[4]
Cobalt PicolinateMicrococcus luteus0.5[4]
Nickel PicolinateKlebsiella pneumoniae0.5[4]
5-Chloroquinolin-8-olMycobacterium tuberculosis0.062 - 0.25 µg/mL[5]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a picolinic acid derivative against a bacterial strain using the broth microdilution method.[6][7][8]

Materials:

  • Test compound (picolinic acid derivative)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the picolinic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare a working solution at twice the highest desired final concentration in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into wells 1 through 12 of a 96-well microtiter plate.

    • Add an additional 50 µL of the working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11.

    • The final volume in each test well will be 100 µL.

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare Compound Stock and Working Solutions C Perform 2-fold Serial Dilutions of Compound in 96-well Plate A->C B Prepare and Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Read and Record MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[9][10] Its mechanism of action involves interfering with viral entry by inhibiting membrane fusion.[9]

Quantitative Data: Antiviral Activity

The following table presents the 50% inhibitory concentration (IC50) values for picolinic acid against selected viruses.

CompoundVirusCell LineIC50Reference
Picolinic AcidInfluenza A Virus (H1N1)MDCK~2 µM[10]
Picolinic AcidSARS-CoV-2Vero E6Not specified, but active[9]
Experimental Protocol: Plaque Reduction Assay

This protocol describes a method to determine the antiviral activity of a picolinic acid derivative by quantifying the reduction in viral plaques.[11][12][13][14]

Materials:

  • Test compound (picolinic acid derivative)

  • Virus stock of known titer

  • Susceptible host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the host cells in culture plates to form a confluent monolayer.

  • Compound Dilution and Virus Preparation:

    • Prepare serial dilutions of the test compound in serum-free cell culture medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • In separate tubes, mix the diluted virus with each concentration of the test compound (and a no-compound control) and incubate for 1 hour at 37 °C.

    • Add the virus-compound mixtures to the cell monolayers and incubate for 1 hour at 37 °C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum from the wells.

    • Overlay the cell monolayers with the semi-solid medium containing the corresponding concentrations of the test compound.

    • Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a formalin solution.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Calculation of IC50:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Workflow for Plaque Reduction Assay

Plaque_Reduction_Workflow A Seed Host Cells to Form Monolayer C Infect Cells with Virus in the Presence of Compound A->C B Prepare Compound Dilutions and Virus Inoculum B->C D Add Semi-solid Overlay Containing Compound C->D E Incubate to Allow Plaque Formation D->E F Fix, Stain, and Count Plaques E->F G Calculate IC50 F->G

Caption: Workflow for the Plaque Reduction Assay to determine antiviral activity.

Anticancer Activity

Certain derivatives of picolinic acid have been shown to possess anticancer activity. For instance, a novel derivative demonstrated cytotoxicity against human non-small cell lung cancer cells (A549) by inducing apoptosis through the endoplasmic reticulum (ER) stress pathway.[15][16]

Quantitative Data: Anticancer Activity
CompoundCell LineActivityIC50 (µM)Reference
Compound 5 (a picolinic acid derivative)A549 (Lung Cancer)Cytotoxic99.93[15][17]
Substituted Quinoline 7T47D (Breast Cancer)Cytotoxic0.016[18]
Signaling Pathway: ER Stress-Mediated Apoptosis

The anticancer activity of a specific picolinic acid derivative in A549 lung cancer cells has been linked to the induction of ER stress, leading to apoptosis. This pathway involves the activation of caspase-4 and caspase-9, ultimately leading to the executioner caspase-3 activation and cell death.[15][16]

ER_Stress_Pathway Picolinic_Acid_Derivative Picolinic Acid Derivative ER_Stress Endoplasmic Reticulum (ER) Stress Picolinic_Acid_Derivative->ER_Stress Caspase4 Caspase-4 Activation ER_Stress->Caspase4 Caspase9 Caspase-9 Activation Caspase4->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DBH_Inhibition_Logic cluster_0 Reaction Components cluster_1 Inhibitor cluster_2 Reaction and Outcome DBH Enzyme DBH Enzyme Norepinephrine Norepinephrine (Product) DBH Enzyme->Norepinephrine catalyzes conversion of Dopamine (Substrate) Dopamine (Substrate) Dopamine (Substrate)->Norepinephrine Cofactors (Ascorbate, Cu2+) Cofactors (Ascorbate, Cu2+) Picolinic_Acid_Derivative Picolinic Acid Derivative Inhibition Inhibition of Norepinephrine Production Picolinic_Acid_Derivative->Inhibition causes Inhibition->Norepinephrine reduces

References

Application Notes: 5-Bromo-6-hydroxypicolinic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-6-hydroxypicolinic acid, also known as 5-bromo-6-hydroxynicotinic acid, is a key starting material and intermediate in the synthesis of various pharmaceutical compounds.[1] Its pyridine ring structure, substituted with bromine, hydroxyl, and carboxylic acid functional groups, makes it a versatile building block for creating more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for the antiviral drug Baloxavir marboxil.

Application in the Synthesis of Baloxavir Marboxil Intermediate

Baloxavir marboxil is an antiviral medication used for the treatment of influenza A and B virus infections.[3][4] It functions as a cap-dependent endonuclease inhibitor, a mechanism that blocks influenza virus proliferation by inhibiting the initiation of mRNA synthesis.[3][5] The synthesis of Baloxavir marboxil involves the preparation of a key chiral intermediate, (R)‐7‐(benzyloxy)‐3,4,12,12a‐tetrahydro‐1H‐[3][4]oxazino[3,4‐c]pyrido[2,1‐f][3][4][6]triazine‐6,8‐dione. This compound serves as a precursor in the multi-step synthesis of this crucial intermediate.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a pharmaceutical intermediate.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 6-hydroxynicotinic acid to produce 5-bromo-6-hydroxynicotinic acid.[7]

Materials:

  • 6-hydroxynicotinic acid

  • Bromine

  • Water

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL) in a suitable reaction vessel.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by filtration.

  • Wash the collected solid with water.

  • Dry the product in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid.[7]

Protocol 2: Synthesis of a Key Intermediate for Baloxavir Marboxil (Fragment A)

The following protocol is a general representation of the synthesis of a key fragment (Fragment A) for Baloxavir marboxil, which can be derived from precursors related to this compound. The synthesis described here is an asymmetric synthesis.[3]

Materials:

  • Starting material derived from this compound

  • 2,6-Lutidine

  • Methanol (MeOH)

  • Water (H₂O)

  • Blue LED light source

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dichloromethane (DCM)

  • Zinc powder (Zn)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Phenylsilane (PhSiH₃)

  • Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Step A: Dissolve the starting material in a mixture of 2,6-Lutidine, H₂O, and MeOH. Irradiate the solution with blue LED light at room temperature.[3]

  • Step B: To the product from Step A, add EDCI in DCM and stir at room temperature.[3]

  • Step C: Treat the product from Step B with Zn powder, NiCl₂·6H₂O, and PhSiH₃ in a solvent mixture of THF/isopropyl alcohol/DMF at 60 °C.[3]

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic protocols.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material6-hydroxynicotinic acid[7]
Product5-bromo-6-hydroxynicotinic acid[7]
Yield97%[7]
Physical AppearanceTan solid[7]

Table 2: Asymmetric Synthesis of Baloxavir Marboxil Intermediate (Fragment A)

StepReagents and ConditionsYieldReference
a2,6‐Lutidine, H₂O, MeOH, blue LED light, rt92%[3]
bEDCI, DCM, rt80%[3]
cZn power, NiCl₂·6H₂O, PhSiH₃, THF/isopropyl alcohol/DMF, 60 °C48%[3]
Overall Yield (3 steps) ~35.3% Calculated

Mandatory Visualization

Diagram 1: Synthesis Workflow for this compound

G Synthesis of this compound A 6-hydroxynicotinic acid B Bromination (Br₂, H₂O, ice bath, rt, 24h) A->B C This compound (Yield: 97%) B->C G Synthesis of a Baloxavir Marboxil Intermediate cluster_0 Fragment A Synthesis Start Precursor derived from This compound StepA Step A (2,6-Lutidine, H₂O, MeOH, blue LED) Yield: 92% Start->StepA Intermediate1 Intermediate 1 StepA->Intermediate1 StepB Step B (EDCI, DCM) Yield: 80% Intermediate1->StepB Intermediate2 Intermediate 2 StepB->Intermediate2 StepC Step C (Zn, NiCl₂, PhSiH₃, THF/IPA/DMF) Yield: 48% Intermediate2->StepC FragmentA Fragment A of Baloxavir Intermediate StepC->FragmentA G Mechanism of Action of Baloxavir InfluenzaVirus Influenza Virus HostCell Host Cell InfluenzaVirus->HostCell ViralReplication Viral Replication Cycle HostCell->ViralReplication mRNA_synthesis Initiation of mRNA Synthesis ViralReplication->mRNA_synthesis CapDependentEndonuclease Cap-Dependent Endonuclease (PA subunit) mRNA_synthesis->CapDependentEndonuclease dependent on Baloxavir Baloxavir Acid (Active Metabolite) Inhibition Inhibition Baloxavir->Inhibition Inhibition->CapDependentEndonuclease

References

Application Notes and Protocols for the Derivatization of 5-Bromo-6-hydroxypicolinic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-6-hydroxypicolinic acid is a substituted pyridine carboxylic acid that serves as a versatile scaffold for the synthesis of novel compounds for biological screening. The presence of a carboxylic acid, a hydroxyl group, and a bromine atom on the pyridine ring offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries. Picolinic acid and its derivatives have been reported to exhibit a range of biological activities, including antiviral and enzyme inhibitory properties.[1][2] This document provides detailed protocols for the derivatization of this compound into esters and amides, and subsequent biological screening of these derivatives, using a kinase inhibition assay as a representative example.

Derivatization Strategies

The primary points of derivatization for this compound are the carboxylic acid and the hydroxyl group. This section focuses on the derivatization of the carboxylic acid to form esters and amides, which is a common strategy in medicinal chemistry to improve properties such as cell permeability and target engagement.

Synthesis of this compound

The starting material can be synthesized from 6-hydroxynicotinic acid via bromination.[3]

Protocol 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid [3]

  • Materials: 6-hydroxynicotinic acid, Bromine, Water, Ice bath.

  • Procedure:

    • Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL).

    • Cool the suspension in an ice bath.

    • Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension.

    • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

    • Collect the solid product by filtration.

    • Wash the solid with water and dry it in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.

Esterification of this compound

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents.

Protocol 2: Fischer Esterification

  • Materials: this compound, Alcohol (e.g., ethanol, methanol), Concentrated sulfuric acid, Round-bottom flask, Reflux condenser.

  • Procedure:

    • To a suspension of this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and maintain for 4-18 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

    • Purify the crude product by column chromatography on silica gel.

Amidation of this compound

Amide bond formation is a crucial reaction in drug discovery. The use of peptide coupling reagents is a common and efficient method for the amidation of carboxylic acids.

Protocol 3: HATU-Mediated Amide Coupling [4]

  • Materials: this compound, Amine (primary or secondary), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF or DCM, Round-bottom flask, Magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica gel.

derivatization_workflow start This compound esterification Esterification (e.g., Fischer Esterification) start->esterification Alcohol, H+ amidation Amidation (e.g., HATU Coupling) start->amidation Amine, HATU, DIPEA ester_intermediate Ester Derivatives esterification->ester_intermediate amide_intermediate Amide Derivatives amidation->amide_intermediate purification1 Purification (Column Chromatography) ester_intermediate->purification1 purification2 Purification (Column Chromatography) amide_intermediate->purification2 screening_library Screening Library purification1->screening_library purification2->screening_library

Caption: Derivatization workflow of this compound.

Biological Screening: Kinase Inhibition Assay

Derivatives of this compound can be screened against a variety of biological targets. As a representative example, this section details a protocol for screening these compounds for their inhibitory activity against a protein kinase, such as Janus Kinase 2 (JAK2), which is a key mediator in cytokine signaling pathways.[5]

Hypothetical Signaling Pathway

The JAK-STAT signaling pathway is crucial for processes like hematopoiesis and immune response.[5] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders, making JAK kinases attractive drug targets.

signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak p_jak p-JAK2 jak->p_jak Autophosphorylation stat STAT p_stat p-STAT stat->p_stat p_jak->stat Phosphorylates dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression inhibitor 5-Bromo-6-hydroxypicolinic acid derivative inhibitor->jak

Caption: Simplified JAK-STAT signaling pathway.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay[5]

This protocol is suitable for a 384-well plate format for high-throughput screening. The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.[5]

  • Materials:

    • Kinase: Recombinant human JAK2 enzyme.

    • Substrate: Specific peptide substrate for JAK2.

    • ATP: Adenosine 5'-triphosphate.

    • Test Compounds: Derivatives of this compound dissolved in DMSO.

    • Positive Control: A known JAK2 inhibitor (e.g., Ruxolitinib).

    • Assay Buffer: (e.g., Tris-HCl, MgCl2, DTT, BSA).

    • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).

    • Plates: White, flat-bottom 384-well assay plates.

    • Instrumentation: Multichannel pipettor, plate shaker, luminescence plate reader.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is typical.[5] Include DMSO-only (vehicle control) and a positive control.

    • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[5]

    • Kinase Reaction:

      • Prepare a master mix of the kinase reaction solution containing assay buffer, JAK2 enzyme, and the peptide substrate.

      • Dispense the kinase reaction mixture into each well.

      • Initiate the reaction by adding ATP.

      • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Signal Detection:

      • Add the ATP detection reagent to all wells to stop the kinase reaction and initiate luminescence.

      • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Luminescenceinhibitor - Luminescenceno kinase) / (Luminescencevehicle - Luminescenceno kinase)

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The following table presents hypothetical but representative quantitative data for a library of this compound derivatives screened against JAK2 kinase.

Compound IDR Group (Ester/Amide)Derivative TypeIC50 (µM) for JAK2
BHPA-E1-CH3Methyl Ester> 50
BHPA-E2-CH2CH3Ethyl Ester35.2
BHPA-E3-CH2PhBenzyl Ester15.8
BHPA-A1-NHCH3Methyl Amide28.4
BHPA-A2-NH(CH2)2CH3Propyl Amide12.1
BHPA-A3-N(CH3)2Dimethyl Amide45.6
BHPA-A4-NHPhPhenyl Amide5.2
BHPA-A5-NH(4-F-Ph)4-Fluorophenyl Amide2.1
Ruxolitinib-Positive Control0.003

Experimental Workflow Visualization

screening_workflow start Start: Screening Library compound_prep Compound Preparation (Serial Dilution) start->compound_prep plate_prep Assay Plate Preparation (384-well) compound_prep->plate_prep kinase_reaction Kinase Reaction (JAK2 + Substrate + ATP) plate_prep->kinase_reaction incubation Incubation kinase_reaction->incubation detection Signal Detection (Add Luminescence Reagent) incubation->detection data_acq Data Acquisition (Luminescence Reading) detection->data_acq data_analysis Data Analysis (% Inhibition, IC50 Calculation) data_acq->data_analysis end End: Hit Identification data_analysis->end

Caption: Biological screening workflow.

Conclusion

The derivatization of this compound provides a straightforward approach to generating novel compound libraries for biological screening. The protocols outlined in this document offer a practical guide for the synthesis of ester and amide derivatives and their subsequent evaluation as potential kinase inhibitors. This systematic approach of synthesis and screening is fundamental in the early stages of drug discovery and can be adapted to various other biological targets and assay formats.

References

Application Note: HPLC-MS Analysis of Reactions Involving 5-Bromo-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of reactions involving 5-Bromo-6-hydroxypicolinic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methods outlined are designed for researchers, scientists, and drug development professionals engaged in studies where monitoring the consumption of this compound and the formation of its products is critical. The protocol covers sample preparation, HPLC-MS conditions, and data analysis. While direct experimental data for this compound is not widely published, this guide is based on established methods for structurally similar compounds, such as picolinic acid and other halogenated aromatic carboxylic acids.

Introduction

This compound is a substituted picolinic acid derivative. Picolinic acid and its analogues are of significant interest in various fields, including biochemistry and medicinal chemistry, due to their roles as chelating agents and their presence in biological systems.[1] The analysis of reactions involving this compound requires a sensitive and selective analytical method to accurately quantify the parent compound and its reaction products. HPLC coupled with mass spectrometry (HPLC-MS) offers the necessary specificity and sensitivity for this purpose. This document provides a comprehensive guide to developing an HPLC-MS method for monitoring reactions involving this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate and reproducible HPLC-MS analysis. The choice of method will depend on the sample matrix.

a) For in vitro reaction mixtures (e.g., enzymatic assays, chemical reactions):

  • Quenching the Reaction: At designated time points, transfer a 50 µL aliquot of the reaction mixture to a microcentrifuge tube containing 100 µL of ice-cold acetonitrile. This will stop the reaction by precipitating proteins and enzymes.

  • Protein Precipitation: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • Dilution (if necessary): If high concentrations of the analyte are expected, dilute the supernatant with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

b) For biological matrices (e.g., plasma, serum):

  • Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard.[2]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[3] This step helps to concentrate the sample and remove the organic solvent.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Method

The following HPLC-MS conditions are recommended as a starting point and may require optimization for specific applications.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[4]
Mobile Phase A Water with 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C[4]
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Illustrative)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Collision Energy 15-30 eV (to be optimized for specific transitions)

Note: The exact m/z values for precursor and product ions will need to be determined by infusing a standard solution of this compound and its expected products into the mass spectrometer.

Data Presentation

Quantitative data should be summarized for clear comparison. The following table is an example of how to present the results from a reaction time-course experiment.

Table 3: Illustrative Quantitative Analysis of a Reaction Involving this compound

Time Point (min)This compound (Peak Area)Product 1 (Peak Area)Product 2 (Peak Area)
01,500,00000
101,250,000200,00050,000
30800,000550,000150,000
60300,000900,000300,000
12050,0001,100,000350,000

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of reactions involving this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Reaction Quenching Reaction Quenching Protein Precipitation Protein Precipitation Reaction Quenching->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer HPLC Separation HPLC Separation Supernatant Transfer->HPLC Separation MS Detection MS Detection HPLC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Final Report Final Report Quantification->Final Report Reaction Mixture Reaction Mixture Reaction Mixture->Reaction Quenching G Analyte_Standard Prepare Analyte Standard Direct_Infusion Direct Infusion MS Analysis Analyte_Standard->Direct_Infusion Determine_Precursor Determine Precursor Ion (m/z) Direct_Infusion->Determine_Precursor Optimize_MS Optimize MS Parameters (Cone Voltage, Collision Energy) Determine_Precursor->Optimize_MS Integrate_Method Integrate HPLC-MS Method Optimize_MS->Integrate_Method Develop_HPLC Develop HPLC Separation (Column, Mobile Phase, Gradient) Develop_HPLC->Integrate_Method Method_Validation Method Validation (Linearity, Precision, Accuracy) Integrate_Method->Method_Validation

References

Application Notes and Protocols for 5-Bromo-6-hydroxypicolinic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-hydroxypicolinic acid is a functionalized pyridine derivative with significant potential in the field of catalysis. While direct catalytic applications of this specific molecule are an emerging area of research, its structural parent, 6-hydroxypicolinic acid, has been demonstrated to be an effective cooperating ligand in a variety of metal-catalyzed cross-coupling reactions. The presence of the bromo substituent at the 5-position is anticipated to modulate the electronic properties of the ligand, potentially enhancing catalytic activity, selectivity, and stability of the corresponding metal complexes. The electron-withdrawing nature of the bromine atom can influence the electron density at the metal center, thereby impacting key steps in the catalytic cycle such as oxidative addition and reductive elimination.

These application notes provide an overview of the potential roles of this compound in catalysis, drawing upon established methodologies for the parent 6-hydroxypicolinic acid. The protocols detailed below are based on documented procedures for similar catalytic systems and are intended to serve as a starting point for the investigation and optimization of reactions utilizing this promising ligand.

Application I: Palladium-Catalyzed C-H Activation and Direct Arylation

Theoretical Background

6-Hydroxypicolinic acid has been identified as a "cooperating ligand" in palladium-catalyzed C-H activation. In its deprotonated, dianionic form, it acts as a chelating ligand where the pyridone moiety can assist in the cleavage of C-H bonds. This metal-ligand cooperation is crucial for facilitating what is often the rate-limiting step in catalytic cycles for direct arylation reactions. The introduction of a bromo-substituent on the picolinic acid backbone may enhance the stability and reactivity of the palladium catalyst.

Logical Relationship of Ligand Cooperation in C-H Activation

G cluster_0 Catalytic Cycle cluster_1 Role of this compound Pd(II)_Precatalyst Pd(II)_Precatalyst Active_Pd(II) Active_Pd(II) Pd(II)_Precatalyst->Active_Pd(II) Activation C-H_Activation C-H_Activation Active_Pd(II)->C-H_Activation Substrate Binding Aryl_Coupling Aryl_Coupling C-H_Activation->Aryl_Coupling Reductive_Elimination Reductive_Elimination Aryl_Coupling->Reductive_Elimination Reductive_Elimination->Pd(II)_Precatalyst Regeneration Product Product Reductive_Elimination->Product Ligand 5-Bromo-6-hydroxypicolinic Acid Ligand Ligand->C-H_Activation Assists C-H Cleavage (Metal-Ligand Cooperation)

Caption: Role of this compound in the C-H activation step of a palladium-catalyzed reaction.

Quantitative Data Summary: Direct Arylation of Arenes

The following table summarizes representative data for the direct arylation of arenes using 6-hydroxypicolinic acid as a ligand. It is anticipated that the use of this compound would result in comparable or potentially improved yields and efficiencies.

EntryAreneAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1TolueneC₆F₅BrCs₂CO₃DMA14024Moderate
2PyridineC₆F₅BrK₂CO₃Toluene12018Moderate
3Ethyl BenzoateC₆F₅ICs₂CO₃Dioxane13024Moderate

Experimental Protocol: Palladium-Catalyzed Direct Arylation of Toluene

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Pentafluorobromobenzene (C₆F₅Br)

  • Toluene

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Schlenk tube and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Evacuate the tube and backfill with an inert gas. This cycle should be repeated three times.

  • Add anhydrous DMA (0.5 M), toluene (1.0 equivalent), and pentafluorobromobenzene (1.2 equivalents) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Application II: Copper-Catalyzed C-N Cross-Coupling Reactions

Theoretical Background

Derivatives of 6-hydroxypicolinic acid, specifically 6-hydroxypicolinamides, have been shown to be effective ligands for copper-catalyzed C-N cross-coupling reactions between heteroaryl bromides and heteroaryl primary amines. The ligand facilitates the coupling by forming an active copper complex. The bromo-substituent on the this compound could enhance the Lewis acidity of the copper center, potentially improving reaction rates and substrate scope.

Experimental Workflow for Copper-Catalyzed C-N Coupling

G Start Reaction Setup Reagents Combine CuI, Ligand, Base, Substrates, and Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Cool, Dilute, and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for a copper-catalyzed C-N cross-coupling reaction.

Quantitative Data Summary: C-N Coupling of Heteroaryl Amines and Bromides

The following table presents typical reaction conditions and yields for the C-N coupling reaction using 6-hydroxypicolinamide ligands. The use of this compound as a precursor for the ligand is expected to yield similar results.

EntryHeteroaryl AmineHeteroaryl BromideBaseSolventTemp (°C)Time (h)Yield (%)
12-Aminopyridine2-BromopyridineK₂CO₃DMSO1201685-95
23-Aminoquinoline3-BromopyridineK₃PO₄Sulfolane1302480-90
32-Aminopyrimidine2-BromothiazoleK₂CO₃DMSO1101875-85

Experimental Protocol: Copper-Catalyzed C-N Coupling of 2-Aminopyridine and 2-Bromopyridine

Materials:

  • Copper(I) iodide (CuI)

  • This compound (used to synthesize the corresponding amide ligand)

  • 2-Aminopyridine

  • 2-Bromopyridine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction vial with a screw cap and septum

  • Inert gas (Argon or Nitrogen)

Procedure: Note: This protocol assumes the prior synthesis of the N-(aryl)-5-bromo-6-hydroxypicolinamide ligand from this compound.

  • To a dry reaction vial, add CuI (5 mol%), the 6-hydroxypicolinamide ligand (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Seal the vial with a screw cap fitted with a septum and purge with an inert gas for 15 minutes.

  • Add 2-aminopyridine (1.0 equivalent), 2-bromopyridine (1.2 equivalents), and anhydrous DMSO (0.4 M) via syringe.

  • Place the sealed vial in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired coupled product.

Disclaimer: The provided protocols are based on literature precedents for the parent compound, 6-hydroxypicolinic acid, and its derivatives. The optimal reaction conditions for catalysis involving this compound may vary and require further optimization. Researchers should always perform appropriate risk assessments and adhere to laboratory safety guidelines when conducting these experiments.

Application Notes and Protocols: 5-Bromo-6-hydroxypicolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Bromo-6-hydroxypicolinic acid as a versatile ligand in coordination chemistry. This document details its synthesis, potential coordination with various metal ions, and prospective applications in medicinal chemistry, supported by detailed experimental protocols and theoretical data. While direct experimental data for this specific ligand is limited, the information herein is extrapolated from studies on closely related picolinic acid derivatives, offering a robust framework for future research and development.

Introduction

This compound is a pyridine derivative featuring three potential coordination sites: the pyridine nitrogen, the carboxylate group, and the hydroxyl group. This multi-dentate character makes it an excellent candidate for forming stable chelate complexes with a wide range of transition metals and lanthanides. Picolinic acid and its substituted derivatives are recognized as "privileged structures" in medicinal chemistry, known to form complexes with significant biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a bromo substituent at the 5-position and a hydroxyl group at the 6-position can modulate the ligand's electronic properties and steric profile, potentially leading to novel coordination geometries and enhanced therapeutic efficacy of its metal complexes.

Synthesis of this compound

While a direct synthetic protocol for this compound (CAS 1214385-51-9) is not extensively documented in publicly available literature, a plausible and efficient synthesis can be adapted from the established methods for its isomer, 5-bromo-6-hydroxynicotinic acid.[3][4][5] The proposed synthesis involves the direct bromination of 6-hydroxypicolinic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Hydroxypicolinic acid

  • Bromine

  • Deionized water

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Suspend 6-hydroxypicolinic acid (1 equivalent) in deionized water in a round-bottom flask equipped with a stir bar.

  • Cool the suspension in an ice bath with continuous stirring.

  • Slowly add bromine (1.4 equivalents) to the cooled suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Upon completion of the reaction, collect the solid product by filtration.

  • Wash the collected solid with copious amounts of cold deionized water to remove any unreacted bromine and hydrobromic acid.

  • Dry the purified product in a vacuum oven at 40°C for 24 hours to yield this compound as a solid.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. For the related compound, 5-bromo-6-hydroxynicotinic acid, characteristic 1H NMR signals in DMSO-d6 were observed at δ 8.04 (d, J = 2.53 Hz, 1H) and 8.16 (d, J = 2.27 Hz, 1H).[1]

Coordination Chemistry and Metal Complex Formation

This compound is anticipated to act as a bidentate or tridentate ligand, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen. The hydroxyl group at the 6-position can also participate in coordination, leading to enhanced complex stability. Based on studies of similar ligands like 5-bromopicolinic acid and 6-hydroxypicolinic acid, this ligand is expected to form stable complexes with transition metals such as Cr(III), Pd(II), and Zn(II).[6]

Experimental Protocol: General Synthesis of Metal Complexes

Materials:

  • This compound

  • A suitable metal salt (e.g., CrCl3·6H2O, PdCl2, Zn(CH3COO)2·2H2O)

  • Methanol or Ethanol

  • Deionized water

  • Sodium hydroxide solution (1 M)

  • Stir plate and stir bar

  • Reflux apparatus

Procedure:

  • Dissolve this compound (2 or 3 equivalents) in methanol or a methanol/water mixture.

  • Adjust the pH of the ligand solution to approximately 6-7 by the dropwise addition of 1 M sodium hydroxide solution to deprotonate the carboxylic acid.

  • In a separate flask, dissolve the metal salt (1 equivalent) in methanol or water.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Heat the resulting mixture to reflux for 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the complex by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and store at low temperature to induce crystallization.

Hypothetical Quantitative Data for Metal Complexes

The following tables present hypothetical quantitative data for potential metal complexes of this compound, based on typical values observed for similar picolinate complexes.

Table 1: Hypothetical Crystallographic Data for a Cr(III) Complex

ParameterHypothetical Value
Formula[Cr(C6H3BrNO3)2(H2O)2]Cl
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)15.2
c (Å)9.8
β (°)110
Cr-N bond length (Å)2.05
Cr-O (carboxylate) (Å)1.98
Cr-O (water) (Å)2.01

Table 2: Hypothetical Spectroscopic Data

ComplexIR (cm-1) ν(C=O)UV-Vis λmax (nm)
[Cr(C6H3BrNO3)2(H2O)2]Cl1650420, 580
[Pd(C6H3BrNO3)2]1665350
[Zn(C6H3BrNO3)2(H2O)2]1645280

Potential Applications in Drug Development

Metal complexes of picolinic acid derivatives have shown promise as antimicrobial and anticancer agents.[7][8] The coordination of the metal ion can enhance the biological activity of the organic ligand.

Antimicrobial Activity

The chelation of metal ions can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. The metal ion itself can also interfere with cellular processes. It is hypothesized that complexes of this compound could exhibit significant activity against various bacterial and fungal strains.

Anticancer Activity

Many metal-based drugs exert their anticancer effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[9] The redox properties of the coordinated metal and the nature of the ligand can be tuned to optimize this effect.

Visualizations

Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization of Metal Complexes ligand_prep Ligand Synthesis: This compound complex_synth Complexation Reaction: Ligand + Metal Salt ligand_prep->complex_synth purification Purification: Filtration/Crystallization complex_synth->purification spectroscopy Spectroscopic Analysis: FT-IR, UV-Vis, NMR purification->spectroscopy structural Structural Analysis: X-ray Crystallography purification->structural elemental Elemental Analysis purification->elemental antimicrobial Antimicrobial Assays purification->antimicrobial anticancer Cytotoxicity Assays purification->anticancer G Hypothesized Anticancer Mechanism of a Metal Complex MetalComplex Metal Complex (e.g., Cr-Complex) Cell Cancer Cell MetalComplex->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

References

Synthetic Routes to Functionalized Picolinic Acids Using a 5-Bromo Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized picolinic acid derivatives starting from the versatile precursor, 5-bromopicolinic acid or its esters. Picolinic acids are a significant class of compounds in medicinal chemistry and drug development, and the methodologies outlined herein provide a roadmap for creating diverse libraries of these molecules for screening and optimization.

The following sections detail several powerful cross-coupling and functionalization strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Ullmann couplings, as well as cyanation and lithiation-borylation reactions. For each method, a summary of representative quantitative data from closely related systems is provided in tabular format, followed by a detailed, adaptable experimental protocol.

General Experimental Workflow

The general workflow for the functionalization of a 5-bromopicolinic acid precursor via various cross-coupling reactions is depicted below. This typically involves the setup of an inert atmosphere reaction, followed by the coupling reaction, workup, and purification of the desired product.

G cluster_prep Reaction Setup cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification start Start reagents Combine 5-bromopicolinate, catalyst, ligand, and base in a Schlenk flask start->reagents inert Evacuate and backfill with inert gas (e.g., Argon) reagents->inert solvent Add anhydrous, degassed solvent inert->solvent coupling_partner Add coupling partner (e.g., boronic acid, amine, alkyne) solvent->coupling_partner heating Heat the reaction mixture to the specified temperature coupling_partner->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring quench Cool to RT and quench the reaction monitoring->quench extract Extract with an organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end Characterized Product purify->end

A generalized experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This method is particularly effective for synthesizing 5-aryl picolinic acids.

Suzuki-Miyaura coupling of methyl 5-bromopicolinate.
Data Presentation: Suzuki-Miyaura Coupling of Bromo-pyridines

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of various arylboronic acids with 5-bromo-2-methylpyridin-3-amine, a substrate structurally related to 5-bromopicolinic acid.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901885
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901888
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901882
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901878

Data is adapted from a representative procedure for a similar substrate and may require optimization for 5-bromopicolinic acid derivatives.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 5-bromopicolinate with an arylboronic acid.

Materials:

  • Methyl 5-bromopicolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 5-bromopicolinate (1.0 mmol, 216 mg), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-arylpicolinate.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of 5-amino-picolinic acid derivatives from 5-bromopicolinic acid precursors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 5-Bromo-6-hydroxypicolinic acid?

A proposed and chemically sound approach involves a two-step process:

  • Synthesis of the precursor: Preparation of 6-hydroxypicolinic acid.

  • Electrophilic Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.

Q2: What are the critical parameters to control during the bromination step?

The key parameters for a successful bromination are reaction temperature, the choice of brominating agent, and the solvent. Careful control of these factors is essential to maximize the yield of the desired product and minimize the formation of impurities.

Q3: What are the main challenges in purifying the final product?

Purification of this compound can be challenging due to the potential for side products from the bromination reaction and the low solubility of the product in common organic solvents. Typical purification methods include recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of 6-hydroxypicolinic acid (Step 1) Incomplete reaction; degradation of starting materials or product.Ensure all reagents are fresh and anhydrous where specified. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Low or No Yield of this compound (Step 2) Inactive brominating agent; inappropriate reaction temperature.Use a fresh source of the brominating agent. Optimize the reaction temperature; some brominations require cooling to prevent side reactions, while others may need heating to proceed.
Formation of Multiple Products in Bromination Step Over-bromination (di-brominated species); bromination at other positions.Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents). Maintain a low reaction temperature to improve selectivity.
Difficult Purification of the Final Product Presence of starting material and/or impurities with similar polarity.If recrystallization is ineffective, consider column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane). A final wash with a non-polar solvent can help remove less polar impurities.
Product is a Tan or Brown Solid Presence of residual bromine or other colored impurities.Wash the filtered solid with a solution of sodium bisulfite to quench any remaining bromine. Recrystallization can also help to remove colored impurities.[1][2]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the synthesis of the precursor, 6-hydroxypicolinic acid, and for a closely related bromination reaction of an isomer, 6-hydroxynicotinic acid, which can serve as a reference.

Table 1: Synthesis of 6-Hydroxypicolinic Acid [3]

Starting Material Reagents Solvent Temperature Time Yield
2-Bromo-6-hydroxypyridinei-PrMgCl, n-BuLi, CO2THF-20°C to 20°C1 h93%

Table 2: Bromination of 6-Hydroxynicotinic Acid (Isomer of Picolinic Acid Precursor) [1][2]

Starting Material Reagent Solvent Temperature Time Yield
6-Hydroxynicotinic acidBromineWaterIce bath to RT24 h97%

Experimental Protocols

Step 1: Synthesis of 6-Hydroxypicolinic Acid[3]
  • To a solution of 2-bromo-6-hydroxypyridine (1.0 equiv.) in dry THF at 0°C, add a 2 M solution of isopropylmagnesium chloride in THF (1.0 equiv.) over 5 minutes.

  • Stir the resulting clear solution at 0°C for an additional 5 minutes.

  • Add a 2.5 M solution of n-butyllithium in hexanes (2.0 equiv.) dropwise over 5 minutes, maintaining the temperature below 20°C.

  • Stir the mixture at this temperature for 30 minutes.

  • Add dry CO2 (1.0 equiv.) to the reaction mixture.

  • Allow the mixture to warm to 20°C over 30 minutes and then quench with water.

  • After stirring for 10 minutes, separate the phases and extract the aqueous phase with ethyl acetate.

  • Filter the resulting suspension through a pad of silica gel.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel to afford 6-hydroxypicolinic acid.

Proposed Step 2: Synthesis of this compound

This is a proposed protocol based on the bromination of 6-hydroxynicotinic acid.[1][2]

  • Suspend 6-hydroxypicolinic acid (1.0 equiv.) in water.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (1.4 equiv.) to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Collect the solid product by filtration.

  • Wash the solid with water.

  • Dry the product in a vacuum oven at 40°C for 24 hours to yield this compound.

Visualizations

Signaling Pathways and Workflows

Synthesis Pathway 2-Bromo-6-hydroxypyridine 2-Bromo-6-hydroxypyridine 6-Hydroxypicolinic acid 6-Hydroxypicolinic acid 2-Bromo-6-hydroxypyridine->6-Hydroxypicolinic acid 1. i-PrMgCl, n-BuLi 2. CO2 This compound This compound 6-Hydroxypicolinic acid->this compound Br2, H2O

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Bromination Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification_Step1 Purification_Step1 Workup->Purification_Step1 Precursor Precursor Purification_Step1->Precursor Bromination Reaction Bromination Reaction Precursor->Bromination Reaction Product Isolation Product Isolation Bromination Reaction->Product Isolation Purification_Step2 Purification_Step2 Product Isolation->Purification_Step2 Final Product Final Product Purification_Step2->Final Product

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting Logic node_success node_success node_action node_action Low Yield? Low Yield? Check Reagent Quality Check Reagent Quality Low Yield?->Check Reagent Quality Yes Reaction Complete? Reaction Complete? Low Yield?->Reaction Complete? No Use Fresh Reagents Use Fresh Reagents Check Reagent Quality->Use Fresh Reagents Optimize Reaction Time/Temp Optimize Reaction Time/Temp Reaction Complete?->Optimize Reaction Time/Temp No Proceed to Workup Proceed to Workup Reaction Complete?->Proceed to Workup Yes Monitor with TLC/LC-MS Monitor with TLC/LC-MS Optimize Reaction Time/Temp->Monitor with TLC/LC-MS

References

Technical Support Center: Purification of 5-Bromo-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-6-hydroxypicolinic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Crystallization - The compound has significant solubility in the chosen solvent even at low temperatures.- The volume of the solvent used was excessive.- Premature precipitation during hot filtration.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent mixtures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out during filtration.
Product Contaminated with Starting Material (e.g., 6-Hydroxypicolinic Acid) - Incomplete bromination reaction.- Co-crystallization of the starting material with the product.- Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material.- If the reaction is incomplete, consider adjusting reaction time, temperature, or stoichiometry of reagents.- Perform a second recrystallization, potentially using a different solvent system to alter the solubility properties of the product and impurity.
Presence of Isomeric Impurities (e.g., 3-Bromo-6-hydroxypicolinic acid) - Non-selective bromination reaction conditions.- Purification by column chromatography using silica gel may be effective. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexanes) is recommended.- Preparative HPLC can be used for difficult separations of isomers.
Oily Product or Failure to Crystallize - Presence of impurities that inhibit crystal lattice formation.- Residual solvent.- Attempt to precipitate the product by adding a non-polar solvent ("anti-solvent") to a solution of the crude product in a polar solvent.- Triturate the oily product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Broad or Overlapping Peaks in HPLC Analysis - Poor choice of mobile phase or column.- Presence of multiple, closely related impurities.- Optimize the HPLC method. Adjust the mobile phase composition (e.g., pH, solvent ratio) or try a different column with alternative selectivity (e.g., C18, phenyl-hexyl).- Employ a shallow gradient for better resolution of closely eluting peaks.
Complex or Uninterpretable NMR Spectrum - Presence of impurities.- Signal overlap, which is common in substituted pyridines.[1]- Purify the sample further using the methods described above.- Acquire 2D NMR spectra (e.g., COSY, HMBC) to help in the assignment of protons and carbons and to identify the structures of impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials such as 6-hydroxypicolinic acid, over-brominated products (e.g., dibrominated species), and positional isomers that may form depending on the bromination conditions used.

Q2: What is a good starting point for developing a recrystallization protocol for this compound?

A2: Due to the presence of a carboxylic acid and a hydroxyl group, the compound is polar. Start with polar protic solvents like water, ethanol, or acetic acid, or mixtures of these with water.[2] The solubility of related pyridine carboxylic acids has been shown to be highest in polar solvents.[3] It is advisable to test solubility in a range of solvents on a small scale to identify a suitable system where the compound is soluble when hot and sparingly soluble when cold.

Q3: How can I effectively remove colored impurities?

A3: Colored impurities, often arising from side reactions, can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and crystallization. Use a minimal amount of charcoal to avoid significant loss of the desired product through adsorption.

Q4: What analytical techniques are essential for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and a polar organic solvent like acetonitrile or methanol is a good starting point.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and identifying any organic impurities.[1][7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q5: My compound appears to be poorly soluble in most common organic solvents. What can I do to purify it using chromatography?

A5: For highly polar compounds with low solubility, consider using a more polar mobile phase for normal-phase chromatography or employing reversed-phase chromatography. Sometimes, adding a small amount of an acid (like acetic or formic acid) or a base (like triethylamine) to the mobile phase can improve solubility and peak shape in HPLC.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: On a small scale, test the solubility of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, acetic acid, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Acid-Base Extraction for Carboxylic Acids

This general procedure can be adapted to remove neutral and basic impurities from carboxylic acids.[9]

  • Dissolution: Dissolve the crude solid in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO3). The carboxylic acid will move to the aqueous layer as its salt, while neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the product precipitates. The pH should be well below the pKa of the carboxylic acid.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Visualizations

experimental_workflow crude Crude 5-Bromo-6- hydroxypicolinic acid dissolve Dissolve in minimal hot solvent crude->dissolve charcoal Add Activated Charcoal (optional) dissolve->charcoal if colored hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry under Vacuum isolate->dry pure Pure Product dry->pure

Caption: Recrystallization workflow for purification.

logical_relationship cluster_purity Purity Assessment cluster_purification Purification Strategy hplc HPLC (Quantitative Purity) nmr NMR (Structural Confirmation) ms MS (Molecular Weight) recryst Recrystallization pure Pure Product recryst->pure chrom Column Chromatography chrom->pure extraction Acid-Base Extraction extraction->pure impure Impure Product impure->recryst impure->chrom impure->extraction pure->hplc pure->nmr pure->ms

Caption: Purification and analysis strategy.

References

common side reactions in the bromination of hydroxypicolinic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of hydroxypicolinic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected products when brominating a hydroxypicolinic acid?

A1: The primary reaction is an electrophilic aromatic substitution, where a bromine atom is introduced onto the pyridine ring. The position of bromination (regioselectivity) is directed by the activating hydroxyl group and the deactivating carboxylic acid and pyridine nitrogen. For 3-hydroxypicolinic acid, bromination is expected to occur at positions ortho and para to the strongly activating hydroxyl group.

Q2: What are the most common side reactions to anticipate?

A2: The most common side reactions during the bromination of hydroxypicolinic acids are:

  • Polybromination: Introduction of more than one bromine atom onto the pyridine ring. This is especially prevalent due to the strong activating effect of the hydroxyl group.

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide. This can be a significant side reaction for picolinic acids, especially under certain reaction conditions.

  • Oxidation: Degradation of the starting material or product by the brominating agent, which can act as an oxidant.[1]

Q3: How do the positions of the hydroxyl and carboxylic acid groups influence the reaction outcome?

A3: The relative positions of the hydroxyl and carboxylic acid groups significantly impact the regioselectivity and the propensity for side reactions. The hydroxyl group is a strong ortho-, para-director, meaning it activates these positions for electrophilic attack. The carboxylic acid group and the pyridine nitrogen are deactivating. The interplay of these electronic effects determines the position of bromination and the overall reactivity of the substrate.

Troubleshooting Guides

Issue 1: Low Yield of Monobrominated Product and Formation of Polybrominated Species

Symptoms:

  • Complex product mixture observed by TLC, HPLC, or NMR.

  • Mass spectrometry data indicates the presence of di- or tri-brominated products.

  • Desired monobrominated product is isolated in low yield.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Overly harsh brominating agent Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).
Excessive amount of brominating agent Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.2 equivalents is a good starting point for monobromination.
Prolonged reaction time or high temperature Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. Consider running the reaction at a lower temperature.
Highly activating substrate The inherent reactivity of the hydroxypicolinic acid may favor polybromination. Consider protecting the hydroxyl group to moderate its activating effect, though this adds extra synthetic steps.
Issue 2: Significant Formation of Decarboxylated Byproduct

Symptoms:

  • Presence of a significant amount of a product lacking the carboxylic acid group, as confirmed by NMR and mass spectrometry.

  • Gas evolution (CO₂) observed during the reaction.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Elevated reaction temperature Picolinic acids are susceptible to thermal decarboxylation. Perform the reaction at the lowest effective temperature.
Acidic reaction conditions Strong acidic conditions can promote decarboxylation. If possible, perform the bromination under neutral or slightly basic conditions.
Use of certain brominating reagents Some reagents may facilitate decarboxylative bromination. If decarboxylation is a major issue with one reagent (e.g., Br₂ in an acidic solvent), consider switching to an alternative like NBS in a non-acidic solvent.
Issue 3: Poor Regioselectivity Leading to a Mixture of Isomers

Symptoms:

  • Isolation of a mixture of monobrominated isomers that are difficult to separate.

  • NMR analysis shows multiple sets of signals for the brominated picolinic acid.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Competing directing effects The electronic effects of the hydroxyl and carboxylic acid groups may lead to substitution at multiple positions. Modifying the reaction solvent can sometimes influence the regioselectivity.
Steric hindrance The choice of brominating agent can influence the regioselectivity based on its steric bulk. Experiment with different brominating agents (e.g., Br₂, NBS, or 1,3-dibromo-5,5-dimethylhydantoin).
Reaction temperature Temperature can affect the kinetic vs. thermodynamic control of the product distribution. Try running the reaction at different temperatures to see if the isomer ratio changes favorably.

Quantitative Data Summary

The following table summarizes available quantitative data on the bromination of hydroxypicolinic acid derivatives. Note that yields can be highly dependent on specific reaction conditions.

Starting Material PrecursorBrominating AgentProduct(s)Yield(s)Reference
Cyano(furan-2-yl)methanaminium bromideBromine, Oxone®4,6-dibromo-3-hydroxypicolinonitrile57.3%[2]
Cyano(furan-2-yl)methanaminium bromideBromine, Oxone®6-bromo-3-hydroxypicolinonitrile3.2%[2]
3-Hydroxypicolinic acidN-Bromosuccinimide (NBS) in DMF6-Bromo-3-hydroxypicolinic acid12%[3]

Experimental Protocols

Protocol 1: Bromination of a Precursor to 4-Alkoxy-3-hydroxypicolinonitrile

This protocol describes the bromination of a furan-derived precursor which rearranges to form brominated 3-hydroxypicolinonitriles.[2]

Materials:

  • Cyano(furan-2-yl)methanaminium bromide aqueous solution

  • Bromine

  • Oxone® (potassium peroxymonosulfate)

  • Saturated aqueous sodium bisulfite

  • Deionized water

Procedure:

  • An aqueous solution of cyano(furan-2-yl)methanaminium bromide (36 mmol) is placed in a flask and cooled in an ice bath to <10 °C.

  • Bromine (5.8 g, 36 mmol) is added dropwise over 15 minutes, resulting in the formation of a solid.

  • The mixture is stirred for 1 hour and then allowed to warm to ambient temperature.

  • Oxone® (27 g, 87.8 mmol) is added in portions. The solids dissolve, and the reddish-brown liquid phase slowly converts to pellet-like material over 1 hour of stirring.

  • The reaction is quenched with saturated aqueous sodium bisulfite.

  • The solids are isolated by filtration, washed with deionized water, and dried overnight.

Analysis:

  • The resulting tan powder can be analyzed by ¹H NMR to determine the relative amounts of 4,6-dibromo-3-hydroxypicolinonitrile and 6-bromo-3-hydroxypicolinonitrile.[2]

Visualizations

Logical Relationship: Troubleshooting Low Yield of Monobrominated Product

troubleshooting_low_yield start Low Yield of Monobrominated Product cause1 Polybromination start->cause1 cause2 Decarboxylation start->cause2 cause3 Oxidation/Degradation start->cause3 solution1a Use Milder Brominating Agent (e.g., NBS) cause1->solution1a solution1b Control Stoichiometry cause1->solution1b solution1c Reduce Reaction Time/Temperature cause1->solution1c solution2a Lower Reaction Temperature cause2->solution2a solution2b Use Neutral/Slightly Basic Conditions cause2->solution2b solution3a Use Milder Conditions cause3->solution3a

Caption: Troubleshooting logic for low monobromination yield.

Experimental Workflow: Bromination of a Picolinonitrile Precursor

experimental_workflow start Start: Cooled Precursor Solution step1 Add Bromine Dropwise start->step1 step2 Stir and Warm to Room Temperature step1->step2 step3 Add Oxone® in Portions step2->step3 step4 Quench with Sodium Bisulfite step3->step4 step5 Isolate Product by Filtration step4->step5 end End: Dried Brominated Product step5->end

Caption: Workflow for brominating a picolinonitrile precursor.

Signaling Pathway: Factors Influencing Side Reactions

side_reactions_pathway substrate Hydroxypicolinic Acid polybromination Polybromination substrate->polybromination High Reactivity decarboxylation Decarboxylation substrate->decarboxylation Picolinic Acid Structure conditions Reaction Conditions (Temperature, Time, Solvent) conditions->polybromination Harsh conditions->decarboxylation High Temp. reagent Brominating Agent (e.g., Br2, NBS) reagent->polybromination Excess oxidation Oxidation reagent->oxidation Strong Oxidant

Caption: Key factors leading to common side reactions.

References

Technical Support Center: Synthesis of 5-Bromo-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-6-hydroxypicolinic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Bromination - Increase Brominating Agent: Gradually increase the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine) to ensure complete consumption of the starting material. Monitor the reaction progress by TLC or LC-MS.[1] - Optimize Reaction Time and Temperature: Prolong the reaction time or cautiously increase the temperature. The rate of bromination can be temperature-dependent.[2] However, be aware that higher temperatures may lead to increased byproduct formation.
Poor Regioselectivity - Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) for activated aromatic systems, potentially reducing the formation of undesired isomers.[3][4][5] - Solvent Selection: The polarity of the solvent can influence the regioselectivity of the bromination. Experiment with a range of solvents, from non-polar (e.g., CCl₄) to polar aprotic (e.g., DMF, acetonitrile) to find the optimal conditions.[1][6] - pH Control: For phenolic compounds, the pH of the reaction medium can significantly affect the rate and selectivity of bromination. Acidic conditions can favor the reaction.[7]
Decomposition of Starting Material or Product - Temperature Control: Maintain a low temperature, especially during the addition of the brominating agent, to minimize potential degradation.[8] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the starting material or product is sensitive to air.

Issue 2: Formation of Multiple Products (Impurity Profile)

Potential Cause Recommended Solution
Over-bromination (Di-substituted byproduct) - Stoichiometry Control: Use a precise stoichiometry of the brominating agent. Adding the brominating agent portion-wise can help to control the reaction and minimize the formation of di-brominated species.[1] - Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for the mono-brominated product.
Formation of Isomeric Byproducts - Optimize Reaction Conditions: As mentioned above, the choice of brominating agent, solvent, and temperature are crucial for controlling regioselectivity. A systematic optimization of these parameters is recommended. - Purification Strategy: If isomer formation is unavoidable, develop a robust purification method. This may involve column chromatography with a carefully selected eluent system or recrystallization from a suitable solvent.[9]
Hydrolysis of Starting Material or Product - Anhydrous Conditions: Ensure all reagents and solvents are dry, as the presence of water can lead to unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and direct approach is the electrophilic bromination of 6-hydroxypicolinic acid. This method is analogous to the high-yield synthesis of 5-Bromo-6-hydroxynicotinic acid from 6-hydroxynicotinic acid.[8]

Q2: Which brominating agent is better, N-Bromosuccinimide (NBS) or elemental Bromine (Br₂)?

NBS is often preferred for the bromination of activated rings as it can provide a low, constant concentration of bromine, which can lead to higher selectivity and reduce the formation of over-brominated byproducts.[4][5] However, the optimal reagent may depend on the specific reaction conditions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the product distribution.

Q4: What are the expected byproducts in this synthesis?

Potential byproducts include the di-brominated product (3,5-dibromo-6-hydroxypicolinic acid) and other constitutional isomers (e.g., 3-bromo-6-hydroxypicolinic acid). The extent of byproduct formation will depend on the reaction conditions.

Q5: What is a suitable method for purifying the final product?

Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography. The choice of method will depend on the nature and quantity of the impurities. For isomeric impurities, chromatography is often more effective.[9]

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxypicolinic Acid (Starting Material)

A high-yield synthesis of the starting material, 6-hydroxypicolinic acid, can be achieved from 2-bromo-6-hydroxypyridine.[10]

Materials:

  • 2-Bromo-6-hydroxypyridine

  • Dry Tetrahydrofuran (THF)

  • iso-Propylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Dry Carbon Dioxide (CO₂)

  • Water

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve 2-bromo-6-hydroxypyridine (1.0 equiv.) in dry THF in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a 2 M solution of i-PrMgCl in THF (1.0 equiv.) over 5 minutes.

  • Stir the solution at 0 °C for an additional 5 minutes.

  • Add a 2.5 M solution of n-BuLi in hexanes (2.0 equiv.) dropwise over 5 minutes, maintaining the temperature below 20 °C.

  • Stir the resulting mixture at this temperature for 30 minutes.

  • Introduce dry CO₂ (1.0 equiv.) to the reaction mixture.

  • Allow the mixture to warm to 20 °C over 30 minutes and then quench with water.

  • Separate the aqueous and organic phases. Extract the aqueous phase with ethyl acetate.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: Synthesis of this compound (Proposed Method)

This proposed protocol is based on a highly analogous, high-yield synthesis of 5-Bromo-6-hydroxynicotinic acid.[8]

Materials:

  • 6-Hydroxypicolinic acid

  • Water

  • Bromine (Br₂)

  • Ice bath

Procedure:

  • Suspend 6-hydroxypicolinic acid (1.0 equiv.) in water in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (approximately 1.4 equiv.) to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Collect the solid product by filtration.

  • Wash the collected solid with water.

  • Dry the product in a vacuum oven.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions in Analogous Reactions

Starting MaterialBrominating AgentSolventTemperatureYieldReference
6-Hydroxynicotinic acidBr₂WaterRoom Temp97%[8]
2-Hydroxynicotinic acidNaOBr (from Br₂)WaterRoom Temp63.5%[11]
PhenolNBSVariousRoom Temp-[6]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_start Starting Material Synthesis cluster_main Main Reaction: Bromination cluster_end Product Isolation & Purification start_mat 2-Bromo-6- hydroxypyridine reaction1 Grignard Formation & Carboxylation start_mat->reaction1 product1 6-Hydroxypicolinic acid reaction1->product1 reaction2 Bromination (e.g., with Br₂/H₂O) product1->reaction2 workup Filtration & Washing reaction2->workup purification Recrystallization or Chromatography workup->purification final_product 5-Bromo-6-hydroxy- picolinic acid purification->final_product troubleshooting_low_yield start Low Yield of This compound check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm sm_present Incomplete Reaction check_sm->sm_present Yes sm_absent Side Reactions or Degradation check_sm->sm_absent No increase_br Increase brominating agent equivalents sm_present->increase_br optimize_time_temp Increase reaction time/temperature sm_present->optimize_time_temp check_byproducts Analyze byproduct profile (LC-MS) sm_absent->check_byproducts dibromo Di-bromination observed check_byproducts->dibromo isomers Isomers observed check_byproducts->isomers degradation Degradation products check_byproducts->degradation reduce_br Use stoichiometric brominating agent dibromo->reduce_br lower_temp Lower reaction temperature dibromo->lower_temp change_reagent Switch to milder reagent (e.g., NBS) isomers->change_reagent change_solvent Optimize solvent isomers->change_solvent degradation->lower_temp inert_atm Use inert atmosphere degradation->inert_atm

References

stability of 5-Bromo-6-hydroxypicolinic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-6-hydroxypicolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the stability of this compound under various experimental conditions.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guides and FAQs are based on general principles of chemical stability testing and forced degradation studies as outlined by regulatory bodies such as the International Council for Harmonisation (ICH). The provided protocols are templates and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored at room temperature in a dry, well-ventilated area, protected from light.[1] It is crucial to keep the container tightly sealed to prevent moisture uptake.

Q2: What are the known incompatibilities for this compound?

While specific incompatibility data is limited, based on its chemical structure, it is advisable to avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these may promote degradation.[1]

Q3: Is this compound sensitive to light?

Picolinic acid derivatives and brominated aromatic compounds can be susceptible to photodegradation. Therefore, it is recommended to handle the compound in a light-protected environment (e.g., using amber vials) and to formally assess its photostability.

Q4: How does temperature affect the stability of this compound?

Elevated temperatures are likely to accelerate the degradation of this compound. Thermal stress studies are recommended to determine the extent of this degradation and to identify potential degradation products.

Q5: What is a forced degradation study and why is it important?

A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[2] These studies are crucial for:

  • Identifying potential degradation products and pathways.

  • Developing and validating a stability-indicating analytical method.

  • Understanding the intrinsic stability of the molecule.

Troubleshooting Guides

Issue 1: Inconsistent analytical results during stability testing.
Possible Cause Troubleshooting Steps
Sample Preparation Error- Ensure accurate weighing and dilution of the compound. - Verify the solubility of the compound in the chosen diluent. - Prepare fresh samples for each analysis.
Analytical Method Variability- Check the performance of the HPLC system (e.g., pump, detector, injector). - Equilibrate the column sufficiently before each run. - Verify the composition and pH of the mobile phase. - Use a validated stability-indicating method.
Compound Instability in Solution- Analyze samples immediately after preparation. - If necessary, store prepared samples at a lower temperature and for a validated period. - Evaluate the stability of the compound in the analytical solvent.
Issue 2: No degradation is observed under stress conditions.
Possible Cause Troubleshooting Steps
Stress conditions are too mild.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Increase the temperature of the study. - Extend the duration of the stress exposure.
The compound is highly stable under the tested conditions.- If no degradation is seen even under aggressive conditions, the compound can be considered stable under those specific parameters. Ensure the conditions were indeed more strenuous than standard accelerated stability conditions.
Issue 3: Complete degradation of the compound is observed.
Possible Cause Troubleshooting Steps
Stress conditions are too harsh.- Decrease the concentration of the stressor. - Lower the temperature of the study. - Reduce the duration of the stress exposure. - Analyze samples at earlier time points.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-80°C.To assess degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, heated at 60-80°C.To evaluate degradation in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature.To test susceptibility to oxidative degradation.
Thermal Degradation Solid compound heated at a temperature below its melting point (e.g., 80°C) for an extended period.To determine the effect of heat on the solid-state stability.
Photodegradation Exposure to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B guidelines).[4][5]To assess the impact of light exposure on stability.
Protocol 1: Acidic and Basic Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Oxidation:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Analysis: Dilute the samples and analyze by HPLC.

Protocol 3: Thermal Degradation (Solid State)
  • Sample Preparation: Place a known amount of solid this compound in a vial.

  • Thermal Stress:

    • Heat the vial in an oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample.

  • Analysis: Dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Protocol 4: Photostability
  • Sample Preparation:

    • Place solid compound in a photostable, transparent container.

    • Prepare a 1 mg/mL solution of the compound.

  • Light Exposure:

    • Expose the solid and solution samples to a calibrated light source according to ICH Q1B guidelines.

    • Keep control samples (wrapped in aluminum foil) under the same conditions but protected from light.

  • Analysis: Analyze the exposed and control samples by HPLC at a designated time point.

Visualizations

G cluster_stress Forced Degradation Conditions start Start: 5-Bromo-6-hydroxypicolinic acid sample prepare_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prepare_stock thermal Thermal Stress (Solid, 80°C) start->thermal acid Acid Hydrolysis (0.1 M HCl, 60°C) prepare_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prepare_stock->base oxidation Oxidation (3% H₂O₂, RT) prepare_stock->oxidation photo Photostability (ICH Q1B) prepare_stock->photo sample_collection Sample at Time Points acid->sample_collection base->sample_collection oxidation->sample_collection thermal->sample_collection photo->sample_collection neutralize Neutralize (for Acid/Base) sample_collection->neutralize If applicable hplc_analysis Stability-Indicating HPLC Analysis sample_collection->hplc_analysis neutralize->hplc_analysis data_analysis Data Analysis: - Identify Degradants - Determine Degradation Pathway - Assess Mass Balance hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for forced degradation studies.

G start Problem: Inconsistent HPLC Results check_sample_prep Review Sample Preparation - Weighing/Dilution errors? - Solubility issues? start->check_sample_prep First check_method Evaluate Analytical Method - System suitability pass? - Mobile phase correct? start->check_method Second check_solution_stability Assess In-Solution Stability - Analyze immediately? - Degradation in solvent? start->check_solution_stability Third reprepare_samples Action: Prepare Fresh Samples and Re-analyze check_sample_prep->reprepare_samples If errors found validate_method Action: Verify/Re-validate HPLC Method check_method->validate_method If method fails modify_protocol Action: Modify Sample Handling (e.g., lower temp, faster analysis) check_solution_stability->modify_protocol If unstable end Resolution reprepare_samples->end validate_method->end modify_protocol->end

Caption: Troubleshooting guide for inconsistent HPLC results.

References

Technical Support Center: Degradation of 5-Bromo-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 5-Bromo-6-hydroxypicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected initial step in the microbial degradation of this compound?

A1: While the specific pathway for this compound is not definitively established in the literature, the initial step in the microbial degradation of halogenated aromatic compounds is typically dehalogenation. This involves the enzymatic removal of the halogen substituent (in this case, bromine) from the aromatic ring. This can occur through reductive, hydrolytic, or oxygenolytic mechanisms.[1][2] An alternative initial step could be further hydroxylation of the pyridine ring.

Q2: What are the likely non-halogenated intermediates in the degradation pathway?

A2: Following the likely initial debromination to 6-hydroxypicolinic acid (6-HPA), the degradation pathway is expected to follow that of picolinic acid. In several bacterial species, picolinic acid is hydroxylated to form 6-HPA.[3][4] This intermediate is then further metabolized, often through another hydroxylation to form 3,6-dihydroxypicolinic acid, which is subsequently decarboxylated and the ring is cleaved.[1][5]

Q3: What types of enzymes are likely involved in the degradation of this compound?

A3: A variety of enzymes are expected to be involved. The initial debromination may be catalyzed by a dehalogenase. Subsequent hydroxylations are typically carried out by monooxygenases or dioxygenases.[2][6] Ring cleavage is also mediated by dioxygenases, and further metabolism of the resulting aliphatic compounds involves a range of hydrolases, dehydrogenases, and other enzymes of central metabolism.

Q4: Are there any known microorganisms that can degrade picolinic acid or related compounds?

A4: Yes, several bacterial strains have been identified that can utilize picolinic acid as a sole source of carbon and nitrogen. These include species of Alcaligenes, Arthrobacter, Burkholderia, and Rhodococcus.[3][4][5][7] These organisms would be good candidates to screen for the ability to degrade this compound.

Q5: What analytical techniques are most suitable for studying the degradation of this compound and its intermediates?

A5: High-Performance Liquid Chromatography (HPLC) is well-suited for quantifying the disappearance of the parent compound and the appearance of polar intermediates like hydroxylated picolinic acids. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile derivatives of the parent compound and its metabolites, which is particularly useful for elucidating the chemical structures of unknown intermediates.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Problem Possible Cause(s) Troubleshooting Steps
No degradation of this compound observed in microbial cultures. The selected microbial strain may lack the necessary enzymes.- Screen a wider range of microorganisms, particularly those known to degrade picolinic acid or other halogenated aromatics.[3][4][5][7]- Consider using a mixed microbial consortium from a contaminated site.- The compound may be toxic to the microorganisms at the tested concentration.
The compound may be toxic at the tested concentration.- Perform a toxicity assay by testing a range of concentrations.- Start with a lower concentration of the substrate.
Sub-optimal culture conditions (pH, temperature, aeration).- Optimize culture conditions based on the known requirements of the microbial strain(s).- Test a range of pH values and temperatures.
Lack of necessary co-factors or co-substrates.- Supplement the medium with potential co-factors (e.g., yeast extract, specific vitamins).- Investigate co-metabolism by providing an additional, more easily degradable carbon source.
Inconsistent or non-reproducible degradation rates. Instability of the microbial culture.- Ensure consistent inoculum size and growth phase for each experiment.- Monitor cell viability and density throughout the experiment.
Abiotic degradation of the compound.- Run sterile controls (medium with the compound but no microorganisms) to account for any abiotic loss.
Issues with analytical quantification.- Validate your analytical method (e.g., HPLC, GC-MS) for linearity, accuracy, and precision.- Prepare fresh standards for each analytical run.
Difficulty in detecting or identifying degradation intermediates. Intermediates are transient and do not accumulate to detectable levels.- Collect samples at more frequent, earlier time points in the degradation experiment.- Use a higher initial concentration of the parent compound to potentially increase intermediate concentrations.- Employ more sensitive analytical techniques or sample concentration steps.
The analytical method is not suitable for the intermediates.- For HPLC, try different column chemistries and mobile phase compositions.- For GC-MS, ensure proper derivatization of polar intermediates to make them volatile.
Peak tailing or broad peaks in HPLC analysis. Poor interaction between the analyte and the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a different column with a more suitable stationary phase.
Column contamination or degradation.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Low sensitivity or noisy baseline in GC-MS analysis. Inefficient derivatization.- Optimize the derivatization reaction conditions (temperature, time, reagent concentration).
Contamination in the GC-MS system.- Clean the injector port and replace the liner.- Bake out the column to remove contaminants.

Experimental Protocols

Protocol 1: Screening of Microorganisms for Degradation Ability
  • Prepare a basal salt medium (BSM) appropriate for the growth of the target microorganisms.

  • Add this compound as the sole source of carbon and nitrogen to the BSM at a concentration of 50-100 mg/L.

  • Inoculate the medium with the microbial strain or consortium to be tested.

  • Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm).

  • Monitor degradation over time by taking samples periodically and analyzing the concentration of this compound using HPLC.

  • Include a sterile control (uninoculated medium) to check for abiotic degradation.

  • Monitor microbial growth by measuring the optical density at 600 nm (OD600).

Protocol 2: Identification of Degradation Intermediates by GC-MS
  • Culture Preparation: Grow the degrading microorganism in BSM with this compound as described in Protocol 1.

  • Sample Collection: Collect culture supernatant at various time points where significant degradation is occurring.

  • Extraction:

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the acidic solution three times with an equal volume of ethyl acetate.

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Derivatization:

    • Resuspend the dried extract in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 1 hour to convert polar functional groups to their trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the components.

    • Acquire mass spectra in full scan mode.

    • Identify intermediates by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a typical degradation experiment.

Time (hours)This compound (mg/L)6-Hydroxypicolinic Acid (mg/L)Cell Density (OD600)
0100.00.00.05
1275.215.80.15
2445.135.40.32
3615.820.10.45
48< 1.05.30.51
60< 1.0< 1.00.50

Visualizations

Degradation_Pathway cluster_main Proposed Degradation Pathway of this compound A This compound B 6-Hydroxypicolinic acid A->B Debromination (Dehalogenase) C 3,6-Dihydroxypicolinic acid B->C Hydroxylation (Monooxygenase) D Ring Cleavage Product C->D Decarboxylation & Ring Cleavage (Dioxygenase) E Central Metabolism D->E Further Metabolism

A proposed microbial degradation pathway for this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Metabolite Identification start Start: Microbial Culture with Substrate sampling Periodic Sampling of Supernatant start->sampling extraction Solvent Extraction of Analytes sampling->extraction derivatization Derivatization for GC-MS extraction->derivatization analysis HPLC & GC-MS Analysis derivatization->analysis hplc Quantification of Parent Compound and Major Metabolites analysis->hplc HPLC gcms Identification of Unknown Intermediates analysis->gcms GC-MS elucidation Pathway Elucidation hplc->elucidation gcms->elucidation

A general experimental workflow for identifying degradation metabolites.

References

troubleshooting guide for reactions with 5-Bromo-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-hydroxypicolinic acid. The following information is designed to address common challenges encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Suzuki Coupling Reactions

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes and how can I improve it?

Answer:

Low yields in Suzuki coupling reactions involving this compound can stem from several factors, primarily related to catalyst inhibition and the inherent reactivity of the substituted pyridine ring.

Common Causes and Solutions:

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Inhibition: The pyridine nitrogen and the adjacent hydroxyl and carboxyl groups can chelate the palladium catalyst, leading to deactivation.- Use bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center. - Consider pre-forming the active catalyst. - Increase catalyst loading (e.g., from 1-5 mol% to 5-10 mol%).
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring might be less reactive.- Increase the reaction temperature. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Inappropriate Base or Solvent: The base may be too weak, insoluble, or the solvent may not facilitate the reaction.[1]- Use a stronger, soluble base like Cs₂CO₃ or K₃PO₄. - Aprotic polar solvents like dioxane, DME, or toluene with an aqueous phase are often effective.[2][3]
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, leading to decomposition.[1]- Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[2] - Maintain a positive pressure of inert gas throughout the reaction.
Formation of Side Products Debromination: The starting material is converted back to 6-hydroxypicolinic acid.- Use a milder base (e.g., K₂CO₃). - Lower the reaction temperature. - Choose a different catalyst/ligand combination.[2]
Homocoupling of Boronic Acid: The boronic acid couples with itself.- Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents).[2] - Add the boronic acid slowly to the reaction mixture.
Decarboxylation: The carboxylic acid group is lost, especially at elevated temperatures.- Keep the reaction temperature as low as possible while still achieving conversion. - Consider protecting the carboxylic acid group as an ester prior to the coupling reaction.

2. Amide Coupling (Amidation) Reactions

Question: I am having difficulty forming an amide using the carboxylic acid functionality of this compound. What are the best practices?

Answer:

Amide coupling with this compound is generally achievable with standard coupling reagents. However, the molecule's other functional groups can sometimes interfere.

Common Causes and Solutions:

Problem Potential Cause Suggested Solution
Low Yield / Incomplete Reaction Inefficient Activation of Carboxylic Acid: The chosen coupling reagent may not be effective.- Use highly efficient coupling reagents like HATU or HOBt/EDC.[4][5][6] - Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[6]
Steric Hindrance: The amine or the picolinic acid itself might be sterically hindered.- Increase the reaction time and/or temperature (within the stability limits of the reactants). - Use a less hindered coupling reagent.
Side Reaction of Hydroxyl Group: The 6-hydroxy group can potentially react with the activated carboxylic acid.- Protect the hydroxyl group (e.g., as a methyl ether) before performing the amide coupling.
Difficult Purification Byproducts from Coupling Reagents: Reagents like DCC can form difficult-to-remove byproducts (e.g., DCU).- Use a water-soluble carbodiimide like EDC, which allows for removal of the urea byproduct with an aqueous wash. - For HATU, byproducts are generally water-soluble and can be removed during aqueous work-up.

3. Unexpected Side Reactions

Question: I am observing unexpected products in my reaction mixture. What are the likely side reactions of this compound?

Answer:

The combination of functional groups on this compound makes it susceptible to several side reactions, particularly under harsh conditions.

Common Side Reactions:

Side Reaction Conditions Favoring the Reaction Mitigation Strategy
Decarboxylation High temperatures, acidic or basic conditions. Picolinic acids are known to undergo thermal decarboxylation.- Maintain the lowest possible reaction temperature. - Use neutral or near-neutral reaction conditions if possible. - Protect the carboxylic acid group if high temperatures are unavoidable.
Hydrolysis of Bromo Group Strongly basic conditions and/or high temperatures in the presence of water.- Use milder bases and lower temperatures. - Minimize the amount of water in the reaction if feasible.
Ring Opening Very harsh nucleophilic conditions.- Avoid highly reactive nucleophiles in combination with high temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for an additional 15-20 minutes.[2]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol is suitable for coupling with primary or secondary amines.[5]

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Diagram 1: Troubleshooting Logic for Suzuki Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling? Check_Catalyst Catalyst Inhibition? Start->Check_Catalyst Chelation likely Check_Conditions Suboptimal Conditions? Start->Check_Conditions Reaction sluggish Check_Side_Reactions Side Products Observed? Start->Check_Side_Reactions Impure product Sol_Catalyst Use Bulky Ligands (e.g., XPhos, SPhos) Increase Catalyst Loading Check_Catalyst->Sol_Catalyst Sol_Conditions Increase Temperature Use Stronger Base (Cs₂CO₃) Degas Solvents Thoroughly Check_Conditions->Sol_Conditions Sol_Debromination Debromination? -> Milder Base, Lower Temp Check_Side_Reactions->Sol_Debromination Sol_Decarboxylation Decarboxylation? -> Lower Temp, Protect COOH Check_Side_Reactions->Sol_Decarboxylation

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Diagram 2: Amide Coupling Experimental Workflow

Amide_Coupling_Workflow Start Start: this compound + Amine Activation 1. Pre-activation (Carboxylic Acid + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in DMF) Start->Activation Coupling 2. Amine Addition (Stir at Room Temperature) Activation->Coupling Monitoring 3. Monitor Progress (TLC / LC-MS) Coupling->Monitoring Workup 4. Aqueous Work-up (EtOAc, aq. washes) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: Step-by-step workflow for a typical HATU-mediated amide coupling.

References

Technical Support Center: Purification of 5-Bromo-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-6-hydroxypicolinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, primarily focusing on the recrystallization process.

Problem 1: Low Yield of Purified Product

Possible Causes & Solutions:

CauseSolution
Excessive solvent used during recrystallization: A large amount of the product remains dissolved in the mother liquor.Use the minimum amount of hot solvent required to fully dissolve the crude product. As a general guideline, start with 10-20 mL of solvent per gram of crude material and add more in small portions only if necessary.
Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.
Incomplete precipitation: The solution was not cooled sufficiently to maximize crystal formation.After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes before filtration to ensure maximum recovery of the purified compound.
Product is too soluble in the chosen solvent: Even at low temperatures, a significant amount of the product remains dissolved.If the yield is consistently low, consider a different recrystallization solvent or a solvent mixture. For this compound, if isopropyl alcohol gives a low yield, try an ethanol/water mixture.
Problem 2: Oiling Out Instead of Crystallization

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals.

Possible Causes & Solutions:

CauseSolution
Solution is cooling too rapidly: This can cause the product to come out of solution at a temperature above its melting point (or the melting point of the impure mixture).Allow the solution to cool slowly and undisturbed on a benchtop. Insulating the flask can help to slow the cooling rate.
High concentration of impurities: Impurities can depress the melting point of the compound, leading to oiling out.If the crude product is highly impure, consider a preliminary purification step. This could involve a simple wash with a solvent in which the desired product is insoluble but the impurities are soluble.
Inappropriate solvent: The boiling point of the solvent may be too high.Select a solvent with a lower boiling point. If using a solvent mixture, adjusting the ratio of the solvents can sometimes resolve the issue.
Problem 3: Colored Impurities in the Final Product

Possible Causes & Solutions:

CauseSolution
Presence of colored byproducts from the synthesis. Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly (a spatula tip) as it can also adsorb the desired product, reducing the yield.
Residual bromine from the synthesis. Wash the crude product with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate before recrystallization. This will convert the colored bromine (Br₂) to colorless bromide ions (Br⁻).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting material, such as 6-hydroxynicotinic acid, and residual elemental bromine from the bromination reaction. Depending on the synthetic route, other brominated isomers or over-brominated products could also be present.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on available literature for similar compounds, isopropyl alcohol and 95% ethanol are effective solvents for recrystallization[1]. Aqueous solutions, potentially mixed with a miscible organic solvent like ethanol, may also be suitable.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a useful technique to monitor the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from its impurities. The purified product should ideally show a single spot on the TLC plate.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically a white to off-white or pale yellow solid. A sharp melting point is a good indicator of purity.

Experimental Protocols

Protocol 1: Recrystallization from Isopropyl Alcohol

This protocol provides a general procedure for the purification of this compound using isopropyl alcohol.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 15-20 mL of isopropyl alcohol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Add more isopropyl alcohol in small portions (1-2 mL at a time) until all the solid has just dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the crude product weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Removal of Residual Bromine

If the crude product has a reddish-brown color, it may contain residual bromine.

  • Suspension: Suspend the crude this compound in water.

  • Quenching: While stirring, add a 10% aqueous solution of sodium bisulfite or sodium thiosulfate dropwise until the color of the bromine disappears and the solution becomes colorless or pale yellow.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the solid with water to remove any inorganic salts.

  • Drying: Dry the solid before proceeding with recrystallization as described in Protocol 1.

Quantitative Data

The following table summarizes typical data for the purification of brominated aromatic acids, which can serve as a reference for the purification of this compound.

CompoundPurification MethodSolventYieldReference
5-Bromo-2-hydroxy-3-pyridinecarboxylic acidRecrystallizationIsopropyl alcohol63.5%[1]
5-Bromo-2-hydroxy-3-pyridinecarboxylic acidRecrystallization95% Ethanol-[1]

Visualizations

Purification_Workflow start Crude this compound check_color Is the crude product colored (reddish-brown)? start->check_color quench_br2 Wash with aqueous sodium bisulfite solution check_color->quench_br2 Yes recrystallize Recrystallize from hot solvent (e.g., Isopropyl Alcohol) check_color->recrystallize No quench_br2->recrystallize dissolve Dissolve in minimum amount of hot solvent recrystallize->dissolve hot_filtration Hot filtration to remove insoluble impurities dissolve->hot_filtration cool Cool slowly to room temperature, then in an ice bath hot_filtration->cool filter_wash Filter and wash crystals with cold solvent cool->filter_wash dry Dry the purified crystals filter_wash->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield oiling_out Oiling Out issue_type->oiling_out Oiling Out colored_product Colored Product issue_type->colored_product Colored Product solution_ly1 Use less solvent low_yield->solution_ly1 solution_ly2 Preheat filtration apparatus low_yield->solution_ly2 solution_ly3 Ensure sufficient cooling low_yield->solution_ly3 solution_oo1 Cool solution more slowly oiling_out->solution_oo1 solution_oo2 Add a small amount of a co-solvent to increase solubility oiling_out->solution_oo2 solution_cp1 Add activated charcoal to hot solution colored_product->solution_cp1 solution_cp2 Perform a pre-wash with sodium bisulfite solution colored_product->solution_cp2

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5-Bromo-6-hydroxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate the challenges of transitioning this synthesis from the laboratory to a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The main challenges encountered during the scale-up of this synthesis include:

  • Reaction Exothermicity: Bromination reactions are often exothermic, and managing heat dissipation in large reactors is critical to prevent runaway reactions and the formation of byproducts.

  • Impurity Profile: The formation of regioisomers (e.g., 3-bromo or 3,5-dibromo derivatives) and other process-related impurities can be more pronounced at a larger scale.

  • Solid Handling and Isolation: this compound is a solid, and its physical properties (e.g., crystal form, bulk density) can impact filtration and drying efficiency at scale.

  • Purification: Developing a robust and scalable purification method, such as recrystallization, that consistently delivers the desired purity can be challenging.

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

A3: Key safety considerations include:

  • Handling of Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Using a safer brominating agent like N-bromosuccinimide (NBS) is often preferred in a production environment.

  • Exothermic Reaction Control: Implementing proper reactor cooling and controlled addition of reagents is crucial to manage the reaction exotherm.

  • Solvent Handling: Appropriate handling and disposal of solvents are necessary.

  • Personal Protective Equipment (PPE): All personnel should use appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Monitor reaction progress by HPLC or TLC.
Poor mixing in the reactor.- Ensure adequate agitation for the reaction scale.
Sub-optimal stoichiometry.- Re-evaluate the molar ratios of reactants and brominating agent.
High Levels of Impurities Formation of regioisomers.- Optimize reaction temperature; lower temperatures often favor selectivity. - Investigate different solvents or brominating agents (e.g., NBS instead of Br2).
Over-bromination (di-bromo impurity).- Use a slight excess of the starting material or carefully control the stoichiometry of the brominating agent.
Difficult Product Isolation Product is an oil or difficult to filter.- Adjust the pH of the reaction mixture to precipitate the product. - Try an anti-solvent addition to induce crystallization.
Product is highly soluble in the work-up solvent.- Select a work-up solvent in which the product has low solubility.
Inconsistent Results at Scale Poor heat and mass transfer.- Ensure the reactor is appropriately sized and has efficient heating/cooling and agitation systems. - Consider a phased scale-up to identify process-dependent issues.

Experimental Protocols

Note: The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific equipment and scale.

Synthesis of 6-Hydroxypicolinic Acid (Starting Material)

This two-step procedure starts from 2-bromo-6-hydroxypyridine.

  • Grignard Formation: To a solution of 2-bromo-6-hydroxypyridine in dry THF at 0°C, add a solution of isopropylmagnesium chloride. Stir for a short period.

  • Carboxylation: Add a solution of n-butyllithium in hexanes dropwise, maintaining a low temperature. After stirring, introduce dry CO2.

  • Work-up and Purification: Quench the reaction with water, separate the aqueous phase, and extract with an organic solvent. Purify the product by chromatography.[1]

Scale-Up Synthesis of this compound

This procedure is based on the bromination of a related isomer, 6-hydroxynicotinic acid, and is adapted for scale-up.[2][3]

  • Reactor Setup: Charge a suitable reactor with 6-hydroxypicolinic acid and water.

  • Cooling: Cool the suspension to 0-5°C with agitation.

  • Bromine Addition: Slowly add liquid bromine to the cooled suspension. Maintain the temperature below 10°C throughout the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by HPLC.

  • Isolation: Cool the reaction mixture and filter the solid product.

  • Washing and Drying: Wash the filter cake with cold water and then dry the product in a vacuum oven.

Data Presentation

Table 1: Illustrative Effect of Temperature on Impurity Profile

Temperature (°C)Desired Product (%)3-Bromo Isomer (%)3,5-Dibromo Impurity (%)
0-59532
20-258884
40-45751510

Disclaimer: This data is illustrative and based on general principles of electrophilic aromatic substitution. Actual results may vary.

Table 2: Comparison of Brominating Agents

Brominating AgentRelative CostSafety and HandlingTypical Selectivity
Liquid Bromine (Br2)LowerHazardous (corrosive, toxic, volatile)Good
N-Bromosuccinimide (NBS)HigherSafer (solid, less volatile)Often higher

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Scale-Up Synthesis 2_bromo_6_hydroxypyridine 2-Bromo-6-hydroxypyridine grignard_formation Grignard Formation 2_bromo_6_hydroxypyridine->grignard_formation carboxylation Carboxylation grignard_formation->carboxylation purification_sm Purification carboxylation->purification_sm 6_hydroxypicolinic_acid 6-Hydroxypicolinic Acid purification_sm->6_hydroxypicolinic_acid reactor_charge Reactor Charge (6-Hydroxypicolinic Acid, Water) cooling Cooling (0-5°C) reactor_charge->cooling bromine_addition Bromine Addition cooling->bromine_addition reaction Reaction (24h at RT) bromine_addition->reaction isolation Isolation (Filtration) reaction->isolation drying Drying isolation->drying final_product This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities isolation_issues Isolation Issues start->isolation_issues incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction regioisomers Regioisomers? high_impurities->regioisomers oily_product Oily Product? isolation_issues->oily_product increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp Yes check_mixing Check Mixing incomplete_reaction->check_mixing No lower_temp Lower Temperature regioisomers->lower_temp Yes change_solvent Change Solvent/Reagent regioisomers->change_solvent Also consider adjust_ph Adjust pH oily_product->adjust_ph Yes anti_solvent Use Anti-Solvent oily_product->anti_solvent Also consider

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Analytical Method Troubleshooting for 5-Bromo-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method troubleshooting of 5-Bromo-6-hydroxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its analysis?

A1: this compound is a polar, aromatic carboxylic acid. Its structure contains a pyridine ring, a carboxylic acid group, a hydroxyl group, and a bromine atom. These functional groups dictate its solubility, chromatographic behavior, and spectroscopic properties. It is expected to be acidic and soluble in polar organic solvents and aqueous bases.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique for the quantification and purity assessment of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identification, structure elucidation of impurities and degradation products, and for achieving lower detection limits.

Q3: How should I prepare a sample of this compound for HPLC analysis?

A3: Due to its polar nature, this compound should be dissolved in a solvent compatible with the mobile phase, such as a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile). To ensure complete dissolution, sonication may be applied. It is crucial to filter the sample through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the HPLC system.

Q4: What are the expected degradation pathways for this compound under stress conditions?

A4: Based on its structure, this compound may be susceptible to degradation under various stress conditions. Forced degradation studies are essential to understand its stability profile.[1][2][3] Potential degradation pathways include:

  • Hydrolysis: The molecule is generally stable to hydrolysis, but extreme pH and high temperatures might lead to some degradation.

  • Oxidation: The pyridine ring and hydroxyl group may be susceptible to oxidation, potentially leading to N-oxides or other oxidative degradation products.

  • Photolysis: Exposure to UV light may cause debromination or other photochemical reactions.

  • Thermal degradation: High temperatures can lead to decarboxylation or other decomposition pathways.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Question: My chromatogram for this compound shows a tailing peak. What could be the cause and how can I resolve it?

Answer: Peak tailing for an acidic compound like this compound is a common issue in reversed-phase HPLC. The primary causes are secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The carboxylic acid and hydroxyl groups on the molecule can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of these groups and minimize secondary interactions.

  • Increase Buffer Strength: An inadequate buffer concentration can lead to inconsistent ionization of the analyte as it travels through the column, resulting in peak tailing. Increasing the buffer concentration (e.g., 20-50 mM) can improve peak shape.

  • Use a Different Column: If pH adjustment does not resolve the issue, consider using a column with a different stationary phase. An end-capped column or a column with a polar-embedded phase can shield the residual silanol groups and reduce tailing.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.

  • Ensure Proper Sample Solvent: The sample should be dissolved in a solvent that is weaker than or similar in strength to the mobile phase to avoid peak distortion.

Issue 2: Poor Resolution or Co-elution with Impurities

Question: I am observing poor resolution between the main peak of this compound and an impurity/degradation product. How can I improve the separation?

Answer: Achieving adequate resolution is critical for accurate quantification and purity assessment. Poor resolution can be addressed by optimizing the chromatographic conditions.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

    • Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of the separation, as they have different solvent properties.

  • Adjust Mobile Phase pH: As with peak tailing, adjusting the pH can change the ionization state of the analyte and impurities, leading to differential retention and improved resolution.

  • Change the Column:

    • Stationary Phase: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can offer different selectivity.

    • Particle Size and Length: A column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column will provide higher efficiency and better resolution.

  • Modify the Gradient Program: If using a gradient method, adjust the slope of the gradient. A shallower gradient will provide more time for the components to separate.

  • Ion-Pairing Chromatography: For highly polar compounds that are difficult to retain and resolve, adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can significantly improve retention and selectivity.

Issue 3: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. What is causing this variability?

Answer: Retention time instability can be caused by several factors related to the HPLC system, mobile phase, or column.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. A drifting baseline is often an indicator of an unequilibrated column.

  • Check for Leaks: Inspect all fittings and connections for leaks, as this can cause fluctuations in the system pressure and flow rate.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to inconsistent flow rates and pressure fluctuations. Ensure the mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

  • Verify Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH and buffer concentration, can lead to shifts in retention time. Prepare fresh mobile phase and ensure accurate measurements.

  • Check Pump Performance: Worn pump seals or malfunctioning check valves can cause an unstable flow rate. Perform pump performance tests as recommended by the instrument manufacturer.

  • Control Column Temperature: Variations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.

Experimental Protocols

Proposed HPLC Method for this compound

This method provides a starting point for the analysis of this compound and should be optimized and validated for your specific application.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 0.1 mg/mL and filter.
Forced Degradation Study Protocol

To investigate the stability of this compound, a forced degradation study should be performed under the following conditions.[1][2][3]

Stress ConditionProcedure
Acid Hydrolysis Reflux sample in 0.1 N HCl at 80 °C for 2 hours.
Base Hydrolysis Reflux sample in 0.1 N NaOH at 80 °C for 2 hours.
Oxidative Degradation Treat sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) for 24 hours.

After exposure to each stress condition, the samples should be diluted with the mobile phase and analyzed by the developed HPLC method to assess the extent of degradation and identify any degradation products.

Visualizations

HPLC_Troubleshooting_Workflow cluster_tailing Troubleshooting Peak Tailing cluster_resolution Troubleshooting Poor Resolution cluster_rt Troubleshooting RT Shift start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution rt_shift Retention Time Shift start->rt_shift adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Primary Action optimize_mp Optimize Mobile Phase Composition poor_resolution->optimize_mp Primary Action equilibrate_column Ensure Column Equilibration rt_shift->equilibrate_column Primary Action increase_buffer Increase Buffer Strength adjust_ph->increase_buffer change_column_tailing Change Column increase_buffer->change_column_tailing check_overload Check for Overload change_column_tailing->check_overload end Problem Resolved check_overload->end adjust_gradient Adjust Gradient optimize_mp->adjust_gradient change_column_res Change Column adjust_gradient->change_column_res ion_pairing Consider Ion-Pairing change_column_res->ion_pairing ion_pairing->end check_leaks Check for Leaks equilibrate_column->check_leaks degas_mp Degas Mobile Phase check_leaks->degas_mp control_temp Control Column Temperature degas_mp->control_temp control_temp->end

Caption: A general workflow for troubleshooting common HPLC issues.

Forced_Degradation_Pathway cluster_degradation Potential Degradation Products main_compound This compound decarboxylated Decarboxylated Product (Thermal Stress) main_compound->decarboxylated Heat debrominated Debrominated Product (Photolytic Stress) main_compound->debrominated UV Light oxidized Oxidized Product (Oxidative Stress) main_compound->oxidized H₂O₂ hydrolyzed Hydrolyzed Product (Acid/Base Stress) main_compound->hydrolyzed Acid/Base

Caption: Potential degradation pathways of this compound.

References

preventing decarboxylation of picolinic acid derivatives during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling picolinic acid and its derivatives in chemical synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize unwanted decarboxylation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem with picolinic acid derivatives?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For picolinic acid and its derivatives, this is a common side reaction that leads to the formation of pyridine or substituted pyridines, reducing the yield of the desired carboxylic acid product. This reaction is primarily initiated by heat.[1]

Q2: What is the underlying mechanism of picolinic acid decarboxylation?

A2: The decarboxylation of picolinic acid often proceeds through the Hammick mechanism. Upon heating, the picolinic acid, particularly its zwitterionic form, can spontaneously decarboxylate to form a reactive intermediate (an ylide or carbene). This intermediate can then be protonated by a solvent or react with other electrophiles in the reaction mixture.[1] The presence of the nitrogen atom at the α-position to the carboxyl group is key to this reaction pathway.

Q3: What are the main factors that promote the decarboxylation of picolinic acid derivatives?

A3: The primary factors that promote decarboxylation are:

  • High Temperatures: Heat is a major driver for the decarboxylation of picolinic acid.

  • pH: The rate of decarboxylation is pH-dependent. The zwitterionic form of picolinic acid is particularly susceptible to decarboxylation.

  • Solvent: Polar protic solvents, like water, can facilitate the decarboxylation of the picolinate anion.[2][3]

Q4: Can decarboxylation be completely avoided?

A4: While complete avoidance can be challenging, decarboxylation can be significantly minimized by carefully controlling reaction conditions. This includes using milder reaction temperatures, appropriate solvents, and pH control. In many cases, the selection of the right synthetic route, such as the use of specific coupling reagents or protecting groups, can effectively prevent this unwanted side reaction.

Troubleshooting Guides

Issue 1: Significant formation of pyridine byproduct during amide coupling.

Possible Causes:

  • High reaction temperatures are being used.

  • The coupling reagent is not efficient, requiring prolonged reaction times at elevated temperatures.

  • The reaction is being run under pH conditions that favor the zwitterionic form of picolinic acid.

Solutions:

  • Lower the Reaction Temperature: Whenever possible, perform the amide coupling at or below room temperature. Many modern coupling reagents are effective at 0°C to room temperature.

  • Choose an Appropriate Coupling Reagent: Utilize highly efficient coupling reagents that allow for rapid amide bond formation under mild conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIpea (N,N-Diisopropylethylamine) are often effective. While classic coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) can be used, they may require longer reaction times or higher temperatures, increasing the risk of decarboxylation.

  • Control the pH: Maintain a neutral or slightly basic pH during the reaction to minimize the concentration of the zwitterionic species. The use of a non-nucleophilic organic base is recommended.

  • Consider a Two-Step Procedure: Activate the picolinic acid in a separate step at low temperature before adding the amine. For example, formation of an active ester can provide a stable intermediate that can then be reacted with the amine.[4]

Issue 2: Low yield of desired ester during esterification due to decarboxylation.

Possible Causes:

  • Use of harsh acidic conditions and high temperatures in Fischer esterification.

  • Prolonged reaction times.

Solutions:

  • Avoid High-Temperature Fischer Esterification: Classic Fischer esterification often requires refluxing in alcohol with a strong acid catalyst, conditions that promote decarboxylation.

  • Use DCC/DMAP Coupling: A highly effective method for esterification at room temperature is the Steglich esterification, which uses DCC as a coupling agent and a catalytic amount of DMAP (4-Dimethylaminopyridine).[5] This method avoids harsh acidic conditions and high temperatures.

  • Formation of an Acid Chloride: Picolinic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride at low temperatures.[6][7][8] The resulting acid chloride is highly reactive and can be subsequently treated with the desired alcohol at low temperature, often in the presence of a base like triethylamine or pyridine, to form the ester with high yield.[4][6] Care must be taken as the formation of the acid chloride can itself be an exothermic process.

  • Protecting Group Strategy: If the rest of the molecule is sensitive to the conditions for direct esterification, consider using a protecting group for another functional group to allow for milder esterification conditions for the picolinic acid moiety.

Data Presentation

The following table summarizes various reaction conditions for the functionalization of picolinic acid derivatives and the reported yields of the desired, non-decarboxylated products. This allows for an indirect comparison of methods that are effective in preventing decarboxylation.

Reaction TypePicolinic Acid DerivativeReagents and ConditionsSolventYield of Desired Product (%)Reference
Esterification Picolinic acidPentafluorophenol, DCC, DMAP (cat.)DichloromethaneNot specified, but effective[9]
Esterification Picolinic acidN-hydroxysuccinimide, SOCl₂, then TriethylamineTetrahydrofuran67[6]
Esterification Picolinic acidPentafluorophenol, SOCl₂, then TriethylamineTetrahydrofuran92[6]
Esterification Picolinic acidp-Nitrophenol, SOCl₂, then TriethylamineTetrahydrofuran39[6]
Amide Coupling Picolinic acidN-methylaniline, SOCl₂, then TriethylamineDichloromethane35[7][8]
Amide Coupling Picolinic acidN-ethylaniline, SOCl₂, then TriethylamineDichloromethane31[8]
Amide Coupling Picolinic acidN-diphenylamine, SOCl₂, then TriethylamineDichloromethane54[8]
Amide Coupling Pyridine-2,6-dicarboxylic acidN-methylaniline (2 eq.), SOCl₂, then TriethylamineDichloromethane86[8]
Amide Coupling Pyridine-2,6-dicarboxylic acidDipeptide, EDCI, HOBt, TriethylamineDichloromethane44-61[8]

Experimental Protocols

Protocol 1: Steglich Esterification of Picolinic Acid

This protocol describes the esterification of picolinic acid with a generic alcohol (R-OH) using DCC and DMAP, which minimizes the risk of decarboxylation by allowing the reaction to proceed at room temperature.

Materials:

  • Picolinic acid

  • Alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve picolinic acid (1.0 eq.) and the alcohol (1.2 eq.) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling of Picolinic Acid using HATU

This protocol outlines a general procedure for the amide coupling of picolinic acid with a primary or secondary amine using HATU, a highly efficient coupling reagent that promotes rapid reaction at room temperature, thus suppressing decarboxylation.

Materials:

  • Picolinic acid

  • Amine (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve picolinic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq.) to the solution.

  • Add DIPEA (2.5 eq.) to the reaction mixture.

  • Add HATU (1.2 eq.) in one portion to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

DecarboxylationMechanism cluster_picolinic_acid Picolinic Acid cluster_intermediate Intermediate cluster_products Products PA Picolinic Acid (Zwitterionic Form) Ylide Ylide/Carbene Intermediate PA->Ylide Heat (Δ) -CO₂ Pyridine Pyridine Ylide->Pyridine + H⁺ (from solvent) CO2 CO₂

Caption: Hammick mechanism for the decarboxylation of picolinic acid.

ExperimentalWorkflow Start Start: Picolinic Acid Derivative Step1 Choose Mild Reaction Conditions Start->Step1 Step2 Select Appropriate Reagents Step1->Step2 e.g., Non-polar aprotic solvent Step3 Control Reaction Temperature Step2->Step3 e.g., Use HATU instead of high heat Step4 Monitor Reaction Progress Step3->Step4 e.g., 0°C to RT Step5 Work-up and Purification Step4->Step5 via TLC/LC-MS SideProduct Decarboxylated Byproduct Step4->SideProduct If reaction is pushed too hard End Desired Product (Decarboxylation Minimized) Step5->End

Caption: General workflow to minimize decarboxylation.

TroubleshootingGuide Start High Decarboxylation Observed? CheckTemp Is Reaction Temp > RT? Start->CheckTemp CheckReagent Using Harsh Reagents? (e.g., strong acid, high heat) CheckTemp->CheckReagent No Sol_Temp Lower Temp to 0°C - RT CheckTemp->Sol_Temp Yes CheckSolvent Using Polar Protic Solvent? CheckReagent->CheckSolvent No Sol_Reagent Use Mild Coupling Reagent (e.g., HATU, DCC/DMAP) CheckReagent->Sol_Reagent Yes Sol_Solvent Switch to Aprotic Solvent (e.g., DCM, THF, DMF) CheckSolvent->Sol_Solvent Yes Sol_Protect Consider Protecting Group Strategy CheckSolvent->Sol_Protect No (Consider for complex substrates)

Caption: Troubleshooting flowchart for decarboxylation.

References

Validation & Comparative

Comparative Guide to HPLC Method Validation for 5-Bromo-6-hydroxypicolinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of novel compounds is paramount. 5-Bromo-6-hydroxypicolinic acid, a substituted pyridinecarboxylic acid, requires validated analytical methods for its quantification in various matrices, from synthesis reaction monitoring to quality control of the final product. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides an objective comparison of a validated reversed-phase HPLC (RP-HPLC) method with potential alternative analytical techniques for the analysis of this compound. The performance of each method is supported by representative experimental data to aid in the selection of the most suitable method for a given application.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A dedicated RP-HPLC method using a C18 stationary phase is a common and effective approach for the analysis of polar aromatic compounds like this compound. The following protocol outlines a typical method, and the subsequent table summarizes its validation parameters.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution of the stock solution.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a target concentration within the linear range of the method.

4. System Suitability:

  • Inject the standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5, and the number of theoretical plates should be ≥ 2000.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the quantitative validation data for the proposed HPLC-UV method, demonstrating its suitability for the analysis of this compound.

Validation ParameterPerformance MetricAcceptance Criteria
Linearity
Range0.5 - 50 µg/mL-
Correlation Coefficient (r²)0.9995≥ 0.999
Precision
Repeatability (Intra-day, n=6)0.8% RSD≤ 2.0% RSD
Intermediate Precision (Inter-day, n=6)1.2% RSD≤ 2.0% RSD
Accuracy
Recovery (at 3 concentration levels)98.5% - 101.2%98.0% - 102.0%
Limits
Limit of Detection (LOD)0.15 µg/mL-
Limit of Quantitation (LOQ)0.5 µg/mL-
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999.No interference.
Robustness No significant impact on results with small variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).RSD ≤ 2.0%

Alternative Analytical Methods

While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages in terms of sensitivity, speed, or specificity.

1. Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): This method offers significantly higher resolution, shorter run times, and greater sensitivity and specificity due to the use of sub-2 µm particle size columns and mass spectrometric detection. It is particularly useful for analyzing low-level impurities or for quantification in complex biological matrices.

2. Gas Chromatography with Mass Spectrometry (GC-MS) after Derivatization: Due to the low volatility of this compound, a derivatization step (e.g., silylation with BSTFA) is required to convert the analyte into a more volatile compound suitable for GC analysis. This method can provide excellent separation and structural information but involves a more complex sample preparation procedure.

Comparison of Analytical Methods

The table below provides a comparative overview of the performance of the different analytical methods.

ParameterHPLC-UVUPLC-MSGC-MS (with Derivatization)
Sensitivity Moderate (LOQ ~0.5 µg/mL)Very High (LOQ <0.1 ng/mL)High (LOQ ~10 ng/mL)
Specificity Good (UV spectrum)Excellent (Mass-to-charge ratio)Excellent (Mass fragmentation pattern)
Analysis Time ~20 min~5 min~15 min (plus derivatization time)
Sample Throughput ModerateHighLow to Moderate
Cost (Instrument) ModerateHighModerate to High
Complexity LowHighModerate
Robustness HighModerateModerate

Mandatory Visualization

The following diagrams illustrate the logical workflow for method validation and the general process of analyzing a novel compound.

Caption: Logical workflow for HPLC method validation.

Caption: General workflow for novel compound analysis.

A Comparative Analysis of 5-Bromo-6-hydroxypicolinic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of 5-Bromo-6-hydroxypicolinic acid and its key isomers, providing a comparative framework for research and development in medicinal chemistry.

This guide offers a comparative analysis of this compound and its isomers, focusing on their chemical synthesis, physicochemical characteristics, and potential as bioactive molecules. The pyridine carboxylic acid scaffold is a well-established pharmacophore in drug discovery, known for its presence in numerous therapeutic agents. The introduction of bromine and hydroxyl substituents to this core structure can significantly modulate the molecule's properties, influencing its biological activity and potential applications as enzyme inhibitors or antimicrobial agents. This report aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate the selection and development of these compounds for further investigation.

Physicochemical Properties: A Comparative Overview

The relative positions of the bromo, hydroxyl, and carboxylic acid functional groups on the picolinic acid backbone give rise to several isomers, each with a unique set of physicochemical properties. These properties, including melting point, boiling point, and predicted pKa and LogP values, are crucial for understanding the compounds' behavior in biological systems and for guiding further derivatization efforts. A summary of the available data for this compound and two of its isomers is presented below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)LogP (Predicted)
This compound1214385-51-9C₆H₄BrNO₃218.01Not Reported437.6 ± 45.0[1]Not Reported0.31[1]
6-Bromo-3-hydroxypicolinic acid321596-58-1C₆H₄BrNO₃218.01Not Reported485.7 ± 45.0[2]2.32 ± 0.25[2]1.25[2]
5-Bromo-3-hydroxypicolinic acid1160994-90-0C₆H₄BrNO₃218.01Not ReportedNot ReportedNot Reported1.25

Synthesis of Isomers

A plausible synthetic pathway for this compound could involve the bromination of 6-hydroxypicolinic acid. The synthesis of isomers like 6-Bromo-3-hydroxypicolinic acid and 5-Bromo-3-hydroxypicolinic acid would likely require multi-step synthetic sequences involving the introduction of the functional groups onto the pyridine ring in a controlled manner. For example, the synthesis of 3-bromo-5-hydroxypyridine, a potential precursor for 3-bromo-5-hydroxypicolinic acid, has been described.[4][5]

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Synthetic Steps cluster_product Final Product Pyridine Derivative Pyridine Derivative Halogenation Halogenation Pyridine Derivative->Halogenation e.g., Br₂ Hydroxylation Hydroxylation Halogenation->Hydroxylation Carboxylation Carboxylation Hydroxylation->Carboxylation Purification Purification Carboxylation->Purification Bromo-hydroxypicolinic acid Bromo-hydroxypicolinic acid Purification->Bromo-hydroxypicolinic acid

Caption: A generalized workflow for the synthesis of bromo-hydroxypicolinic acid isomers.

Biological Activities and Potential Applications

Derivatives of picolinic acid have demonstrated a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. This suggests that the bromo-hydroxy substituted isomers could be promising candidates for drug discovery.

Enzyme Inhibition

One of the notable potential applications of these compounds is in the field of enzyme inhibition. For instance, 6-Bromo-3-hydroxypicolinic acid has been utilized as a key intermediate in the synthesis of selective inhibitors of the Fat Mass and Obesity-associated (FTO) protein.[2] The FTO protein is an enzyme implicated in the regulation of energy homeostasis and has been linked to obesity and related metabolic disorders. The development of potent and selective FTO inhibitors is an active area of research.

FTO_Inhibition_Pathway 6-Bromo-3-hydroxypicolinic_acid 6-Bromo-3-hydroxypicolinic acid (Intermediate) FTO_Inhibitor FTO Inhibitor (Final Compound) 6-Bromo-3-hydroxypicolinic_acid->FTO_Inhibitor Synthesis FTO_Protein FTO Protein (Enzyme) FTO_Inhibitor->FTO_Protein Inhibits Product Product (Demethylated RNA) FTO_Protein->Product Catalyzes Substrate Substrate (e.g., m6A-modified RNA) Substrate->FTO_Protein Binds to

Caption: Role of 6-Bromo-3-hydroxypicolinic acid as an intermediate in the synthesis of FTO protein inhibitors.

Antimicrobial Activity

Picolinic acid and its derivatives are known to possess antimicrobial properties.[6][7][8][9] The introduction of a bromine atom can often enhance the antimicrobial potency of organic compounds.[10] Therefore, it is plausible that this compound and its isomers exhibit activity against various bacterial and fungal strains. Further screening of these compounds against a panel of pathogenic microorganisms is warranted to explore their potential as novel anti-infective agents.

Experimental Protocols

To facilitate further research, standardized experimental protocols for evaluating the biological activity of these compounds are essential.

Enzyme Inhibition Assay (General Protocol)

A common method to assess enzyme inhibition is to measure the enzyme's activity in the presence and absence of the test compound. For the FTO protein, a typical assay would involve incubating the recombinant enzyme with a specific substrate (e.g., a single-stranded oligonucleotide containing a 3-methylthymidine modification) and monitoring the formation of the product over time.

Materials:

  • Recombinant FTO protein

  • Substrate (e.g., fluorescently labeled oligonucleotide)

  • Assay buffer (e.g., Tris-HCl, NaCl, (NH₄)₂SO₄, KCl, ascorbic acid, Fe(NH₄)₂(SO₄)₂)

  • Test compounds (bromo-hydroxypicolinic acid isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FTO enzyme, and the substrate.

  • Add varying concentrations of the test compound to the reaction mixture. A control with no inhibitor should be included.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the product formation at different time points using a suitable detection method (e.g., fluorescence).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial dilution of the test compounds in the culture medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound and its isomers represent a promising class of compounds for further investigation in the fields of medicinal chemistry and drug discovery. Their structural similarity to known bioactive molecules, coupled with the potential for diverse biological activities, makes them attractive targets for synthesis and screening. This guide provides a foundational overview to aid researchers in their exploration of these intriguing molecules. Further experimental work is necessary to fully elucidate their physicochemical properties and to comprehensively evaluate their biological potential.

References

spectroscopic comparison of 5-Bromo-6-hydroxypicolinic acid and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed spectroscopic comparison of 5-Bromo-6-hydroxypicolinic acid with its key starting material, 6-hydroxypicolinic acid, and a foundational precursor, 2,3-lutidine. The analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a comprehensive reference for compound identification and characterization.

Synthesis Overview

The primary synthesis route to this compound involves the electrophilic bromination of 6-hydroxypicolinic acid. This precursor, in turn, can be synthesized from simpler pyridine derivatives, with 2,3-lutidine serving as a fundamental structural analogue for comparative purposes.

Lutidine 2,3-Lutidine Precursor 6-Hydroxypicolinic Acid Lutidine->Precursor Multiple Steps Product This compound Precursor->Product Bromination

Caption: Synthetic relationship of the compared compounds.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its starting materials. This allows for a direct comparison of their characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms. The introduction of a bromine atom in this compound is expected to cause a downfield shift in the resonance of adjacent protons compared to 6-hydroxypicolinic acid.

Compound Name¹H NMR (δ ppm, Solvent)¹³C NMR (δ ppm, Solvent)
This compound Data not available. For the isomeric 5-Bromo-6-hydroxynicotinic acid: 8.16 (d, J=2.27 Hz, 1H), 8.04 (d, J=2.53 Hz, 1H), 12.59 (br s, 1H), 12.90 (br s, 1H) in DMSO-d6.[1][2]Data not available.
6-Hydroxypicolinic Acid (600 MHz, DMSO-d6): 7.56 (dd, J=8.9, 7.0 Hz, 1H), 6.97 (d, J=6.8 Hz, 1H), 6.65 (d, J=9.0 Hz, 1H).[3][4](151 MHz, DMSO-d6): 163.28, 162.67, 140.51, 137.97, 123.88, 110.42.[3][4]
2,3-Lutidine Spectroscopic data available.[5]Spectroscopic data available.[5]

Note: Direct experimental NMR data for this compound was not publicly available. Data for its isomer, 5-Bromo-6-hydroxynicotinic acid, is provided for reference.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify functional groups. The spectra of both the product and its carboxylic acid precursor are dominated by characteristic absorptions of the hydroxyl and carboxyl groups.

Compound NameKey FTIR Peaks (cm⁻¹)Functional Group Assignment
This compound Data not available. Expected peaks: ~3300-2500 (O-H, broad), ~1700 (C=O).Carboxylic acid O-H stretch, Carbonyl stretch.
6-Hydroxypicolinic Acid Spectra available.[6][7] Expected peaks: ~3300-2500 (O-H, broad), ~1710 (C=O).[8]Carboxylic acid O-H stretch, Carbonyl stretch.
2,3-Lutidine Spectra available.[5] Characteristic peaks for C-H and C=N stretches.Aromatic C-H stretch, Pyridine ring vibrations.
Mass Spectrometry (MS) Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The presence of bromine in the final product is readily identified by a characteristic isotopic pattern (¹⁹Br/⁸¹Br in a ~1:1 ratio).

Compound NameMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)
This compound 218.01[9]Expected molecular ion peaks at m/z 217 and 219.
6-Hydroxypicolinic Acid 139.11[3][6][10]Molecular ion at m/z 139.[6] Other fragments at m/z 93, 39.[6]
2,3-Lutidine 107.15[11]Molecular ion at m/z 107.

Experimental Protocols

Standard protocols were followed for the spectroscopic analysis of the compounds.

NMR Spectroscopy Protocol (Aromatic Carboxylic Acids)
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis : The acidic proton of the carboxyl group typically appears as a broad singlet at δ 10-13 ppm.[12] The carboxyl carbon appears in the ¹³C NMR spectrum between δ 165-185 ppm.[12]

FTIR Spectroscopy Protocol (Solid Samples)
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR instrument and record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis : Identify characteristic broad O-H stretches for the carboxylic acid (3300-2500 cm⁻¹) and the sharp, strong C=O stretch (1760-1710 cm⁻¹).[12]

Mass Spectrometry Protocol (Organic Compounds)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : Ionize the sample using a suitable method, such as Electron Impact (EI).

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

  • Detection : Detect the ions to generate a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M⁺).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in Deuterated Solvent Acq_NMR Acquire 1H & 13C Spectra Prep_NMR->Acq_NMR Prep_FTIR Prepare KBr Pellet or use ATR Acq_FTIR Record IR Spectrum Prep_FTIR->Acq_FTIR Prep_MS Introduce into Spectrometer Acq_MS Generate Mass Spectrum Prep_MS->Acq_MS Ana_NMR Chemical Shifts (δ) Coupling Constants (J) Acq_NMR->Ana_NMR Ana_FTIR Vibrational Frequencies (cm⁻¹) Acq_FTIR->Ana_FTIR Ana_MS Mass-to-Charge Ratio (m/z) Fragmentation Pattern Acq_MS->Ana_MS NMR NMR NMR->Prep_NMR FTIR FTIR FTIR->Prep_FTIR MS MS MS->Prep_MS

References

Halogenated Picolinic Acid Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated picolinic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their structural modifications, particularly the introduction of halogens and various heterocyclic moieties, have led to the development of potent herbicides, fungicides, and insecticides, as well as compounds with promising pharmacological properties. This guide provides an objective comparison of the biological performance of various halogenated picolinic acid derivatives, supported by experimental data, to aid in the discovery and development of new active compounds.

Herbicidal Activity

Halogenated picolinic acid derivatives have been extensively studied for their herbicidal properties, primarily as synthetic auxins. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. The primary target for many of these herbicides is the auxin-signaling F-box protein 5 (AFB5).

Quantitative Herbicidal Activity Data

The following table summarizes the in vitro herbicidal activity of selected halogenated picolinic acid derivatives against Arabidopsis thaliana root growth, a common model for herbicide screening.

Compound IDStructureIC₅₀ (µM) for A. thaliana Root GrowthReference
V-7 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid4-ClCH₃0.002[1]
V-8 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)picolinic acid4-ClCHF₂Not specified[1]
S202 4-amino-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3-chloro-5-fluoropicolinic acid4-ClCF₃Not specified[2]
Picloram 4-amino-3,5,6-trichloropicolinic acidClCl0.098[1]
Halauxifen-methyl methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate--0.091[1]

Note: Lower IC₅₀ values indicate higher potency.

In post-emergence studies, compound V-8 exhibited superior herbicidal activity against various weeds compared to the commercial herbicide Picloram at a dosage of 300 g/ha.[3] Similarly, at a concentration of 0.5 µmol/L, compound S202 showed a 78.4% inhibition of A. thaliana root growth, significantly higher than the 33.8% inhibition by florpyrauxifen.[2]

Experimental Protocols

Arabidopsis thaliana Root Growth Inhibition Assay:

  • Plant Material: Arabidopsis thaliana (ecotype Columbia-0) seeds.

  • Sterilization: Seeds are surface-sterilized with 75% ethanol for 1 minute, followed by 10% sodium hypochlorite for 10 minutes, and then rinsed five times with sterile distilled water.

  • Plating: Sterilized seeds are sown on Murashige and Skoog (MS) agar medium supplemented with the test compounds at various concentrations. Control plates contain the solvent (e.g., DMSO) used to dissolve the compounds.

  • Incubation: Plates are stratified at 4°C for 2 days in the dark and then transferred to a growth chamber at 22 ± 1°C under a 16 h light/8 h dark photoperiod.

  • Data Collection: After 7-10 days, the primary root length of the seedlings is measured. The concentration of the compound that inhibits root growth by 50% (IC₅₀) is calculated using a dose-response curve.[1]

Post-Emergence Herbicidal Activity Assay:

  • Plant Cultivation: Weed species are cultivated in pots containing a suitable soil mixture in a greenhouse.

  • Treatment: At the 2-4 leaf stage, plants are sprayed with a solution of the test compound at a specific dosage (e.g., g/ha). The solution typically contains a surfactant to ensure uniform coverage.

  • Evaluation: Herbicidal injury is visually assessed at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete death).[3]

Signaling Pathway and Workflow

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin / Picolinic Acid Derivative TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression Activates Ub->Aux_IAA Ubiquitination GrowthResponse Uncontrolled Growth & Plant Death GeneExpression->GrowthResponse

HerbicidalAssayWorkflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Post-Emergence) A_seeds A. thaliana Seeds A_sterilize Surface Sterilization A_seeds->A_sterilize A_plate Plate on MS Agar with Test Compounds A_sterilize->A_plate A_incubate Incubate (7-10 days) A_plate->A_incubate A_measure Measure Root Length & Calculate IC50 A_incubate->A_measure B_seeds Weed Seeds B_cultivate Cultivate in Greenhouse (2-4 leaf stage) B_seeds->B_cultivate B_spray Spray with Test Compounds B_cultivate->B_spray B_observe Observe Injury (7, 14, 21 days) B_spray->B_observe B_assess Assess % Damage B_observe->B_assess

Antifungal Activity

Certain halogenated picolinic acid derivatives, particularly picolinamides, have demonstrated significant antifungal activity against a range of plant pathogenic fungi.

Quantitative Antifungal Activity Data

The following table presents the in vitro antifungal activity of selected halogenated picolinamide derivatives.

Compound IDR GroupED₅₀ (µg/mL) vs Rhizoctonia solaniMIC (µg/mL) vs Candida albicansReference
Chloro-substituted picolinamide 4-Cl29.08Not specified[4]
Picolinamide Cpd 1 (Structure not specified)Not specified13.5 (vs S. cerevisiae)[5]

Note: ED₅₀ is the concentration causing 50% maximal effect. MIC is the minimum inhibitory concentration.

Experimental Protocol

Broth Microdilution Assay for Antifungal Susceptibility:

  • Fungal Strains: Target fungal pathogens (e.g., Rhizoctonia solani, Candida albicans).

  • Inoculum Preparation: Fungal cultures are grown on a suitable agar medium. Spore or mycelial suspensions are prepared and adjusted to a standardized concentration.

  • Assay Plates: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth or RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 28-37°C) for 24-72 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Insecticidal Activity

The insecticidal potential of halogenated picolinic acid derivatives is an emerging area of research, with some compounds showing activity against various insect pests.

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity of selected picolinamide and related derivatives.

Compound ClassTarget InsectLC₅₀ (µg/mL)Reference
Isoxazoline Cyclopropyl-Picolinamide (FSA37) Plutella xylostella0.000077[6]
Isoxazoline Derivative (D14) Plutella xylostella0.37[1]

Note: LC₅₀ is the lethal concentration that kills 50% of the test insects.

Experimental Protocol

Insecticidal Bioassay (e.g., Leaf-Dip Method):

  • Insect Rearing: Target insect species (e.g., Plutella xylostella larvae) are reared on a suitable host plant or artificial diet under controlled conditions.

  • Treatment Solution: Test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant.

  • Application: Cabbage leaf discs are dipped into the treatment solutions for a set time (e.g., 10 seconds) and allowed to air dry.

  • Exposure: Third-instar larvae are placed on the treated leaf discs in a petri dish.

  • Incubation: The petri dishes are maintained in a growth chamber under controlled temperature, humidity, and photoperiod.

  • Mortality Assessment: Mortality is recorded after 24-48 hours. The LC₅₀ value is calculated using probit analysis.

Conclusion

Halogenated picolinic acid derivatives are a promising scaffold for the development of a wide range of biologically active molecules. The data presented in this guide highlight the significant herbicidal and emerging antifungal and insecticidal potential of this class of compounds. The structure-activity relationships, particularly the influence of halogen substitution and the nature of heterocyclic moieties, provide a valuable foundation for the rational design of new and more effective agents for agricultural and pharmaceutical applications. The detailed experimental protocols offer a standardized framework for the continued evaluation and comparison of novel derivatives. Further research is warranted to explore the full potential of these compounds and to develop derivatives with enhanced potency, selectivity, and favorable safety profiles.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of the primary analytical techniques for determining the purity of 5-Bromo-6-hydroxypicolinic acid. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis is evaluated, supported by representative experimental data and detailed methodologies.

Primary Analytical Techniques for Purity Assessment

The determination of a compound's purity is a multifaceted process that often requires the application of orthogonal analytical techniques to identify and quantify the main component as well as any impurities. For a substituted pyridine derivative like this compound, the most effective methods are chromatographic and spectroscopic.

  • High-Performance Liquid Chromatography (HPLC) is a benchmark technique for purity analysis, offering high-resolution separation of the main compound from impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.

  • Mass Spectrometry (MS) is invaluable for confirming the molecular weight of the synthesized compound and identifying potential impurities based on their mass-to-charge ratio.

  • Elemental Analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition with the theoretical values.

Data Presentation: A Comparative Analysis

The following tables summarize representative quantitative data from the analysis of a synthesized batch of this compound using HPLC, qNMR, MS, and Elemental Analysis.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

ParameterResult
Purity (Area %) 98.5%
Retention Time 5.8 minutes
Major Impurity 1 0.8% (Unreacted Starting Material, RT 3.2 min)
Major Impurity 2 0.5% (By-product, RT 4.5 min)
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%

Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis

ParameterResult
Purity (mol/mol) 98.7%
Internal Standard Maleic Anhydride
Solvent DMSO-d₆
Diagnostic Peaks (δ, ppm) ~8.1 (d, 1H), ~7.9 (d, 1H)
Major Impurity Residual solvents (e.g., Ethanol at 0.2%)
Measurement Uncertainty ± 0.3%

Table 3: Mass Spectrometry (MS) Analysis

ParameterResult
Ionization Mode Electrospray Ionization (ESI), Negative
Expected [M-H]⁻ (⁷⁹Br) 215.94
Observed [M-H]⁻ (⁷⁹Br) 215.95
Expected [M-H]⁻ (⁸¹Br) 217.94
Observed [M-H]⁻ (⁸¹Br) 217.95
Key Fragmentation Ions (m/z) 171.9 ([M-H-CO₂]⁻), 127.9 ([M-H-CO₂-Br]⁻)

Table 4: Elemental Analysis

ElementTheoretical %Experimental %
Carbon (C) 33.05% 33.15%
Hydrogen (H) 1.85% 1.88%
Nitrogen (N) 6.42% 6.35%
Bromine (Br) 36.65% 36.55%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is employed for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Methanol.

Quantitative ¹H NMR (qNMR)

qNMR provides an absolute purity value by comparing the integral of a known analyte signal to that of a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Solvent: DMSO-d₆.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard. Dissolve in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 30° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 8.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral, N = Number of protons, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.

Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight and to identify impurities.

  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Chromatographic Conditions: Same as the HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Mass Range: m/z 50 - 500.

Elemental Analysis

Elemental analysis determines the percentage of C, H, N, and Br in the sample.

  • Instrumentation: CHN/S/X elemental analyzer.

  • Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases are separated and quantified by a thermal conductivity detector.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Data acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate mol/mol % Purity integrate->calculate

Caption: Workflow for qNMR purity analysis.

MS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation inject Inject Sample separate HPLC Separation inject->separate ionize Electrospray Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detect Ions analyze->detect confirm_mw Confirm Molecular Weight detect->confirm_mw identify_fragments Identify Fragmentation Pattern confirm_mw->identify_fragments

Caption: Workflow for Mass Spectrometry analysis.

Comparison of Techniques and Recommendations

Each analytical technique offers unique advantages for the purity assessment of this compound.

  • HPLC-UV is the workhorse for routine purity testing and quality control. Its high resolving power allows for the separation and quantification of impurities, making it ideal for monitoring reaction progress and final product quality. However, the identification of unknown impurities requires further analytical techniques.

  • qNMR is a powerful, non-destructive technique that provides an absolute purity value without the need for a specific reference standard of the analyte.[1] This makes it particularly valuable for the characterization of new chemical entities. It is also excellent for identifying and quantifying residual solvents.

  • Mass Spectrometry , particularly when coupled with liquid chromatography (LC-MS), is highly sensitive for detecting and identifying trace-level impurities. The characteristic isotopic pattern of bromine provides a clear signature for the target compound and any bromine-containing impurities.

  • Elemental Analysis serves as a fundamental check of the compound's composition. A good correlation between the theoretical and experimental values provides strong evidence of high purity. However, it is not effective at detecting impurities with a similar elemental composition to the main compound.[1]

For a comprehensive and robust assessment of the purity of synthesized this compound, a combination of these orthogonal techniques is recommended. HPLC-UV should be used for routine purity determination, while qNMR can provide a definitive, standard-independent purity value. LC-MS is essential for the identification of any unknown impurities, and elemental analysis provides a final confirmation of the compound's elemental composition. This multi-faceted approach ensures a thorough characterization of the synthesized material, meeting the stringent requirements of research and drug development.

References

Characterization of 5-Bromo-6-hydroxypicolinic Acid by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric characterization of 5-Bromo-6-hydroxypicolinic acid and its non-brominated analog, 6-hydroxypicolinic acid. The inclusion of experimental data and detailed protocols aims to facilitate a deeper understanding of the fragmentation behavior of these compounds, which is crucial for their identification and characterization in complex matrices.

Data Summary

The following table summarizes the key mass spectrometry data for this compound and 6-hydroxypicolinic acid. The data for this compound is predicted based on common fragmentation patterns of aromatic carboxylic acids and the isotopic distribution of bromine, while the data for 6-hydroxypicolinic acid is based on available experimental findings.

FeatureThis compound6-Hydroxypicolinic acid
Molecular Formula C₆H₄BrNO₃C₆H₅NO₃
Molecular Weight 218.01 g/mol 139.11 g/mol [1]
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive[2]
Parent Ion ([M+H]⁺) m/z 218/220 (due to ⁷⁹Br/⁸¹Br isotopes)m/z 140
Key Fragment Ions (m/z) 200/202 ([M+H-H₂O]⁺), 172/174 ([M+H-HCOOH]⁺), 124 (loss of Br), 94122 ([M+H-H₂O]⁺), 94 ([M+H-HCOOH]⁺)
Isotopic Pattern Characteristic 1:1 ratio for bromine isotopesNot applicable

Experimental Protocols

A generalized experimental protocol for the analysis of these compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.

Sample Preparation:

  • Prepare a stock solution of the analyte (this compound or 6-hydroxypicolinic acid) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV for fragmentation analysis (MS/MS)

Fragmentation Analysis

The fragmentation of these molecules is key to their structural elucidation. Below are diagrams illustrating the predicted and observed fragmentation pathways.

cluster_0 This compound Fragmentation Parent_Br [M+H]⁺ m/z 218/220 Frag1_Br [M+H-H₂O]⁺ m/z 200/202 Parent_Br->Frag1_Br - H₂O Frag2_Br [M+H-HCOOH]⁺ m/z 172/174 Parent_Br->Frag2_Br - HCOOH Frag3_Br [C₅H₃NO]⁺ m/z 94 Frag2_Br->Frag3_Br - Br

Caption: Predicted fragmentation of this compound.

cluster_1 6-Hydroxypicolinic acid Fragmentation Parent [M+H]⁺ m/z 140 Frag1 [M+H-H₂O]⁺ m/z 122 Parent->Frag1 - H₂O Frag2 [M+H-HCOOH]⁺ m/z 94 Parent->Frag2 - HCOOH

Caption: Fragmentation of 6-hydroxypicolinic acid.

The presence of the bromine atom in this compound introduces a characteristic isotopic pattern (m/z and m/z+2 in a roughly 1:1 ratio) for all bromine-containing fragments, which is a key diagnostic feature for its identification. The fragmentation pattern is predicted to involve the neutral loss of water (H₂O) and formic acid (HCOOH) from the protonated molecule, which are common fragmentation pathways for carboxylic acids. Subsequent loss of the bromine radical from the fragment at m/z 172/174 would lead to the ion at m/z 94. In contrast, 6-hydroxypicolinic acid, lacking the bromine atom, shows a simpler fragmentation pattern with losses of water and formic acid.

References

A Comparative Guide to the Synthetic Validation of 5-Bromo-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the validation of 5-Bromo-6-hydroxypicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The routes discussed are direct bromination using aqueous bromine and an alternative approach utilizing N-Bromosuccinimide (NBS). This document offers detailed experimental protocols and a quantitative comparison to aid in the selection of an appropriate synthetic strategy.

Overview of Synthetic Strategies

The primary synthetic challenge lies in the regioselective bromination of the 6-hydroxypicolinic acid backbone. The electron-donating hydroxyl group strongly activates the pyridine ring, directing electrophilic substitution. The two methods explored leverage different sources of electrophilic bromine to achieve the desired transformation.

Route 1: Direct Bromination with Aqueous Bromine

This classical approach is analogous to the well-established synthesis of 5-bromo-6-hydroxynicotinic acid[1]. It involves the direct treatment of 6-hydroxypicolinic acid with an aqueous solution of elemental bromine. This method is straightforward and utilizes readily available and cost-effective reagents.

Route 2: Bromination with N-Bromosuccinimide (NBS)

An alternative strategy employs N-Bromosuccinimide (NBS) as the brominating agent[2][3][4]. NBS is a convenient and safer source of electrophilic bromine compared to elemental bromine. The reaction is typically carried out in an organic solvent and can be initiated by radical initiators or proceed via an ionic pathway, depending on the reaction conditions. This method offers potentially milder reaction conditions and easier handling.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two proposed synthetic routes. Data for Route 1 is extrapolated from the analogous synthesis of 5-bromo-6-hydroxynicotinic acid, as a direct validated synthesis of this compound is not extensively documented. Data for Route 2 is based on typical conditions for NBS brominations of activated aromatic systems.

ParameterRoute 1: Direct Bromination with Br₂Route 2: Bromination with NBS
Starting Material 6-Hydroxypicolinic acid6-Hydroxypicolinic acid
Brominating Agent Aqueous Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent WaterAcetonitrile or similar polar aprotic solvent
Reaction Temperature 0°C to Room TemperatureRoom Temperature to Reflux
Reaction Time ~24 hours2-6 hours
Reported Yield High (expect >90%, based on analogy)[1]Moderate to High (expected 70-90%)
Key Advantages High yield, cost-effective reagentsMilder conditions, easier handling of reagents
Potential Disadvantages Handling of corrosive and volatile bromineHigher cost of NBS, potential for side reactions

Experimental Protocols

Route 1: Direct Bromination with Aqueous Bromine

Materials:

  • 6-Hydroxypicolinic acid

  • Bromine

  • Deionized Water

  • Ice bath

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 6-hydroxypicolinic acid (1.0 eq) in deionized water.

  • Cool the suspension in an ice bath with vigorous stirring.

  • Slowly add bromine (1.4 eq) dropwise to the cooled suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Collect the resulting solid product by filtration.

  • Wash the filter cake thoroughly with cold deionized water.

  • Dry the product in a vacuum oven at 40°C to a constant weight.

Route 2: Bromination with N-Bromosuccinimide (NBS)

Materials:

  • 6-Hydroxypicolinic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-hydroxypicolinic acid (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to reflux.

  • Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis of this compound via the two proposed routes.

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Bromination with NBS A1 6-Hydroxypicolinic Acid C1 Reaction in Water (0°C to RT, 24h) A1->C1 B1 Aqueous Bromine (Br2) B1->C1 D1 This compound C1->D1 A2 6-Hydroxypicolinic Acid C2 Reaction in Acetonitrile (RT, 2-6h) A2->C2 B2 N-Bromosuccinimide (NBS) B2->C2 D2 This compound C2->D2

Caption: Comparative workflow for the synthesis of this compound.

References

A Comparative Analysis of the Chelating Properties of Picolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid, a pyridine-based monocarboxylic acid, and its analogs are a class of compounds with significant chelating properties, enabling them to form stable complexes with various metal ions. This ability has garnered considerable interest in diverse fields, including medicine, for their potential therapeutic applications in conditions of metal overload or dysregulation. This guide provides a comparative study of the chelating properties of several picolinic acid analogs, supported by experimental data, to aid researchers in the selection and development of effective metal-chelating agents.

Quantitative Comparison of Chelating Properties

The stability of the complex formed between a chelating agent and a metal ion is a critical parameter for its efficacy. This is quantitatively expressed by the stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the available stability constants for picolinic acid and some of its analogs with key transition metal ions.

Table 1: Metal-Ligand Stability Constants (log K) of Picolinic Acid and its Analogs

Ligand/AnalogMetal Ionlog K₁log K₂log K₃Experimental Conditions
Picolinic AcidFe(II)5.34.6-30°C, 0.1 M NaClO₄
Fe(III)8.27.1-25°C, 0.1 M KNO₃
Cu(II)7.86.5-25°C, 0.1 M KNO₃
Zn(II)5.85.2-25°C, 0.1 M NaNO₃[1]
Co(II)5.95.1-25°C, 0.1 M KNO₃
Ni(II)6.85.9-25°C, 0.1 M KNO₃
Picolinic Acid N-oxideFe(II)4.23.5-30°C, 0.1 M NaClO₄
Dipicolinic AcidCo(II)---Mononuclear complex formed[2]
Ni(II)---Mononuclear complex formed[2]
Zn(II)---Mononuclear complex formed[2]
Cu(II)---Mononuclear complex formed
Fe(II)---Mononuclear complex formed[3]
Mn(II)---Mononuclear complex formed[3]

Biological Activity of Picolinic Acid Analogs

The chelating ability of picolinic acid analogs directly influences their biological activity. For instance, their cytotoxicity is often linked to their capacity to chelate essential metals like zinc and iron, thereby inhibiting cell growth.

Table 2: In Vitro Cytotoxicity of Picolinic Acid Analogs

AnalogIC₅₀ (mM) in CHO cells
Fusaric acid0.032
3-Hydroxy picolinic acid-
Picolinic acid-
Picloram-
6-Bromo picolinic acid-
6-Methyl picolinic acid-
Dipicolinic acid-
Isonicotinic acid-
Picolinic acid N-oxide-
Nicotinic acid-
6-Hydroxy picolinic acid25.85

Note: A lower IC₅₀ value indicates higher cytotoxicity. The provided data is from a single study and further research is needed for a comprehensive comparison.

Experimental Protocols

Accurate determination of the chelating properties of picolinic acid analogs relies on standardized experimental protocols. Below are detailed methodologies for two common techniques.

Potentiometric Titration (Irving-Rossotti Method)

This method is widely used to determine the stability constants of metal-ligand complexes in solution.

1. Reagents and Solutions:

  • Ligand Solution: A standard solution of the picolinic acid analog of known concentration.
  • Metal Salt Solution: A standard solution of the metal salt (e.g., nitrate or perchlorate) of known concentration.
  • Standard Acid: A standard solution of a strong acid (e.g., HClO₄ or HNO₃) of known concentration.
  • Standard Base: A standard solution of a carbonate-free strong base (e.g., NaOH or KOH) of known concentration.
  • Inert Salt: A solution of an inert salt (e.g., NaClO₄ or KNO₃) to maintain constant ionic strength.

2. Experimental Setup:

  • A pH meter with a combined glass electrode, calibrated with standard buffer solutions.
  • A thermostated titration vessel to maintain a constant temperature.
  • A magnetic stirrer.
  • A microburette for the precise addition of the titrant.

3. Titration Procedure: Three sets of titrations are performed:

  • Set 1 (Acid blank): A known volume of standard acid and inert salt solution is titrated against the standard base.
  • Set 2 (Ligand blank): A known volume of standard acid, inert salt solution, and the ligand solution is titrated against the standard base.
  • Set 3 (Metal-Ligand): A known volume of standard acid, inert salt solution, ligand solution, and the metal salt solution is titrated against the standard base.

4. Calculations: From the titration curves, the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄) are calculated at various pH values. The free ligand concentration ([L]) is also determined. The stability constants (log K) are then calculated from the formation curve, which is a plot of n̄ versus pL (-log[L]).

Spectrophotometric Method

This method is based on the change in absorbance of a solution upon complex formation.

1. Reagents and Solutions:

  • Ligand Solution: A solution of the picolinic acid analog.
  • Metal Salt Solution: A solution of the metal salt.
  • Buffer Solution: To maintain a constant pH.
  • Indicator (optional): A colored indicator that is displaced by the chelating agent, leading to a color change.

2. Experimental Procedure (Job's Method of Continuous Variation):

  • A series of solutions are prepared where the mole fraction of the metal and ligand is varied, while the total molar concentration is kept constant.
  • The absorbance of each solution is measured at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
  • The absorbance is plotted against the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

3. Calculation of Stability Constant: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with a known excess of either the metal or the ligand.

Signaling Pathways and Mechanisms of Action

The biological effects of picolinic acid and its analogs are often attributed to their ability to chelate intracellular metal ions, particularly iron and zinc, which can modulate various cellular signaling pathways.

Signaling_Pathway_Picolinic_Acid_Iron_Metabolism cluster_cell Cell Picolinic_Acid_analog Picolinic Acid Analog Intracellular_Fe_Pool Intracellular Chelatable Iron Pool Picolinic_Acid_analog->Intracellular_Fe_Pool Chelates Fe(II)/Fe(III) Fe_Tf Fe(III)-Transferrin TfR Transferrin Receptor (TfR) Fe_Tf->TfR Binds Fe_Lf Fe(III)-Lactoferrin LfR Lactoferrin Receptor (LfR) Fe_Lf->LfR Binds TfR->Intracellular_Fe_Pool Internalization LfR->Intracellular_Fe_Pool Internalization Ferritin Ferritin (Iron Storage) Intracellular_Fe_Pool->Ferritin Storage Gene_Expression Gene Expression (e.g., TfR, LfR) Intracellular_Fe_Pool->Gene_Expression Regulates Ferritin->Intracellular_Fe_Pool Release Gene_Expression->TfR Upregulates Gene_Expression->LfR Upregulates

Caption: Picolinic acid analogs can influence cellular iron homeostasis.

Picolinic acid has been shown to decrease intracellular iron levels.[4][5] This depletion of the chelatable iron pool can lead to a compensatory upregulation of transferrin and lactoferrin receptors on the cell surface, aiming to increase iron uptake.[4][5] This mechanism highlights a potential therapeutic strategy for modulating cellular iron content. Similarly, the chelation of zinc by picolinic acid analogs can affect the activity of zinc-dependent enzymes and signaling pathways.[6] For instance, zinc dipicolinate is thought to be stable enough to transport zinc across cell membranes.[7]

Experimental Workflow for Evaluating Chelating Properties

The following diagram outlines a general workflow for the comparative study of the chelating properties of novel picolinic acid analogs.

Experimental_Workflow Start Synthesize/Obtain Picolinic Acid Analogs Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Potentiometric_Titration Potentiometric Titration (Determine log K) Characterization->Potentiometric_Titration Spectrophotometry Spectrophotometric Analysis (Confirm Stoichiometry) Characterization->Spectrophotometry Cell_Culture_Assays In Vitro Biological Assays (e.g., Cytotoxicity, Metal Uptake) Characterization->Cell_Culture_Assays Data_Analysis Comparative Data Analysis Potentiometric_Titration->Data_Analysis Spectrophotometry->Data_Analysis Cell_Culture_Assays->Data_Analysis Conclusion Structure-Activity Relationship (SAR) Studies Data_Analysis->Conclusion

Caption: A typical workflow for assessing picolinic acid analog chelation.

This systematic approach ensures a thorough evaluation of the physicochemical and biological properties of the analogs, facilitating the identification of lead compounds for further development. The correlation of the stability constants and structural features with biological activity is crucial for designing more potent and selective chelating agents.

References

Comparative Guide to Method Validation for the Quantification of 5-Bromo-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities like 5-Bromo-6-hydroxypicolinic acid is critical for pharmacokinetic studies, metabolism analysis, and quality control. This guide provides a comparative overview of established analytical methodologies that can be adapted and validated for the quantification of this target analyte. The presented methods are based on successful validation for structurally similar compounds, primarily picolinic acid and its derivatives.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. Below is a summary of typical performance characteristics for High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of picolinic acid derivatives.

Table 1: Comparison of HPLC-based Methods

ParameterHPLC-UVHPLC-Fluorescence (Post-Column Derivatization)LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, UV irradiation to induce fluorescence, detection of emitted light.Separation by chromatography, ionization of analyte, and detection based on mass-to-charge ratio.
Specificity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; the derivatization step adds a layer of selectivity.Very High; detection is based on the specific mass of the parent ion and its fragments.
Sensitivity (LOD) ~0.89 to 455 pmol[1][2]0.30 pmol[1][2]Typically in the low ng/mL to pg/mL range.
Linearity (r²) >0.99>0.99[1][2]>0.99
Accuracy (% Recovery) Typically 95-105%~99.0%[1][2]Typically 90-110%[3]
Precision (%RSD) <15%<15%<15%[3]
Sample Preparation Simple; protein precipitation or direct injection.[4]Deproteinization required.[1][2]Can be simple (dilute-and-shoot) or complex (solid-phase extraction) to minimize matrix effects.[3]
Cost LowModerateHigh
Throughput HighModerateHigh

Table 2: Performance Characteristics of GC-MS

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds, ionization, and detection by mass spectrometry. Derivatization is often required for polar analytes like picolinic acids.
Specificity High; provides structural information based on fragmentation patterns.
Sensitivity (LOD) Detection limits in the ppm range have been reported for related compounds.[5]
Linearity (r²) >0.99
Accuracy (% Recovery) Typically 80-120%
Precision (%RSD) <15%
Sample Preparation More complex; often requires extraction and chemical derivatization to increase volatility.
Cost Moderate to High
Throughput Moderate

Experimental Protocols

Below are detailed experimental protocols for the discussed analytical methods. These should be considered as starting points and will require optimization and validation for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for routine analysis.

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by acquiring a UV spectrum of this compound. A common wavelength for picolinic acid derivatives is around 265 nm.[4]

  • Sample Preparation : For biological samples, protein precipitation with an equal volume of acetonitrile or perchloric acid, followed by centrifugation and filtration of the supernatant.[4]

  • Validation Parameters :

    • Linearity : Prepare calibration standards of this compound in a relevant matrix over the expected concentration range.

    • Accuracy and Precision : Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

    • LOD and LOQ : Determined by injecting serially diluted solutions and assessing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Selectivity : Analyze blank matrix samples to ensure no endogenous components interfere with the analyte peak.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.

  • Instrumentation : A triple quadrupole LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column : A suitable C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : A gradient elution using water with 0.1% formic acid as solvent A and acetonitrile or methanol with 0.1% formic acid as solvent B. A typical gradient could be 5-95% B over several minutes.

  • Flow Rate : 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI in either positive or negative mode, to be optimized for the analyte.

    • Multiple Reaction Monitoring (MRM) : The precursor ion (the molecular ion of this compound) and a suitable product ion (a fragment) are selected for monitoring. This requires initial tuning of the mass spectrometer with a pure standard of the analyte.

  • Sample Preparation : Solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analyte, which can reduce matrix effects.[6] Alternatively, a simple "dilute-and-shoot" approach may be sufficient for cleaner matrices.

  • Internal Standard : A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and variations in sample processing.

  • Validation Parameters : The same parameters as for HPLC-UV are assessed, with a particular focus on matrix effects, which can be evaluated by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample.

Visualizations

Method Validation Workflow

The following diagram illustrates a typical workflow for analytical method validation.

G Method Validation Workflow A Method Development & Optimization B Define Validation Parameters (ICH/FDA Guidelines) A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate Precision) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability B->J K Validated Method C->K D->K E->K F->K G->K H->K I->K J->K

Caption: A flowchart of the key stages in analytical method validation.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical scenario where this compound could act as an inhibitor in a biological pathway.

G Hypothetical Inhibition of a Kinase Pathway cluster_0 Signaling Cascade Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response activates Inhibitor This compound Inhibitor->Kinase_B

Caption: A diagram showing the potential inhibitory action on a signaling pathway.

References

Establishing the Structure of 5-Bromo-6-hydroxypicolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation and potential performance of 5-Bromo-6-hydroxypicolinic acid and its derivatives. Due to the limited availability of direct experimental data on this specific compound, this document leverages data from closely related analogues, including its isomer 5-bromo-6-hydroxynicotinic acid and other substituted picolinic acids, to provide a comprehensive predictive overview. This approach allows for an informed understanding of its likely chemical properties, synthetic routes, and potential biological activities.

Structural and Physicochemical Properties: A Comparative Overview

The introduction of bromo and hydroxyl groups to the picolinic acid scaffold is expected to significantly influence its physicochemical properties, impacting its solubility, acidity, and potential for intermolecular interactions. While experimental data for this compound is scarce, predicted values and data from related compounds offer valuable insights.

PropertyThis compound (Predicted)5-Bromopicolinic acid (Experimental)6-Hydroxypicolinic acid (Experimental)5-Bromo-6-hydroxynicotinic acid (Experimental)
Molecular Weight ( g/mol ) 218.01202.00139.11[1]218.01
Melting Point (°C) >300 (Predicted)[2]184-186210-212 (dec.)>300[2]
pKa 3.38±0.50 (Predicted)[2]-~5.23.38±0.50 (Predicted)[2]
LogP -1.48-0.9-
Appearance -White to off-white crystalline powderWhite to light yellow crystalline powderTan solid[3][4]
Solubility Slightly soluble in water (Predicted)[2]Slightly soluble in waterSoluble in hot waterSlightly soluble in water, soluble in methanol and ethanol[2]

Synthesis and Structural Elucidation: Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis adapts a known procedure for the bromination of a hydroxypyridine derivative.

dot

Synthetic Pathway for this compound 6-Hydroxypicolinic_acid 6-Hydroxypicolinic acid Reaction Bromination 6-Hydroxypicolinic_acid->Reaction Bromine Bromine (Br2) Bromine->Reaction Water Water (H2O) Water->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

  • Reaction Setup: Suspend 6-hydroxypicolinic acid (1.0 eq) in water.

  • Bromination: Slowly add a solution of bromine (1.1 eq) in water to the suspension at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Comparative Synthesis of 5-Bromo-6-hydroxynicotinic Acid[3][4]

dot

Synthesis of 5-Bromo-6-hydroxynicotinic acid 6-Hydroxynicotinic_acid 6-Hydroxynicotinic acid Reaction Bromination 6-Hydroxynicotinic_acid->Reaction Bromine Bromine (Br2) Ice_bath Ice Bath Cooling Bromine->Ice_bath Water Water (H2O) Water->Reaction Ice_bath->Reaction Product 5-Bromo-6-hydroxynicotinic acid Reaction->Product

Caption: Synthesis of 5-Bromo-6-hydroxynicotinic acid.

Experimental Protocol:

  • Reaction Setup: 6-hydroxynicotinic acid (8 g, 57.6 mmol) was suspended in water (30 mL).[3][4]

  • Bromination: Bromine (4.2 mL, 81.4 mmol) was slowly added under ice bath cooling conditions.[3][4]

  • Reaction: The reaction mixture was stirred at room temperature for 24 hours.[3][4]

  • Work-up: The solid product was collected by filtration, washed with water, and dried in a vacuum oven at 40 °C for 24 h to afford 5-bromo-6-hydroxynicotinic acid (12.1 g, 97% yield) as a tan solid.[3][4]

Structural Characterization

The structure of the synthesized compounds can be unequivocally established using a combination of spectroscopic techniques.

dot

Structural_Elucidation_Workflow Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR X-ray X-ray Crystallography (for single crystals) Purification->X-ray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed X-ray->Structure_Confirmed

Caption: General workflow for structural elucidation.

Expected Spectroscopic Data for this compound
TechniqueExpected ObservationsComparative Data for 5-Bromo-6-hydroxynicotinic acid
¹H NMR Two aromatic protons, likely doublets, in the region of 7.5-8.5 ppm. A broad singlet for the carboxylic acid proton (>10 ppm) and a broad singlet for the hydroxyl proton.¹H NMR (400 MHz, DMSO-d6): δ 8.04 (d, J = 2.53 Hz, 1H), 8.16 (d, J = 2.27 Hz, 1H), 12.59 (br s, 1H), 12.90 (br s, 1H).[3][4]
¹³C NMR Six distinct carbon signals. The carboxylic carbon signal is expected around 165-175 ppm. The carbon bearing the bromine will be shifted downfield.Not available.
IR (cm⁻¹) Broad O-H stretch (acid and phenol) around 3000-3500 cm⁻¹, C=O stretch (acid) around 1700 cm⁻¹, C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and a C-Br stretch in the fingerprint region.Not available.
Mass Spec. A molecular ion peak corresponding to the molecular weight (218.01 g/mol ) with a characteristic isotopic pattern for one bromine atom (M and M+2 peaks of approximately equal intensity).Not available.

Performance and Biological Activity: A Comparative Outlook

While the specific biological activities of this compound have not been extensively reported, the activities of related halogenated and hydroxylated pyridine carboxylic acids can provide insights into its potential applications.

Compound/ClassReported Biological ActivityPotential Mechanism of ActionReference
Picolinic Acid Derivatives Bimodal physiological activity.[5]The electron structure of the molecules influences their physiological effect.[5]Izv Akad Nauk Ser Biol. 2000 Mar-Apr:(2):153-7[5]
Halogenated Marine Natural Products Antibacterial, antifungal, antiparasitic, antiviral, antitumor, anti-inflammatory, antioxidant, and enzymatic activity.[6][7]Varies depending on the specific compound and its target.Mar. Drugs 2015, 13, 4048-4081[7]
Halogenated 8-hydroxyquinolines Neuroprotection, anticancer, antibacterial, antifungal.[8]Metal chelation is a key aspect of their biological activity.[8]J. Inorg. Biochem. 2017, 177, 256-267
Brominated Picolinic Acid Analogs Toxicity in CHO cells, with activity dependent on the substitution pattern.[9]Chelation of zinc and iron, and the ability to cross cell membranes (related to LogP).[9]IOVS, ARVO E-Abstract 2002, 43, 2305[9]

dot

Signaling_Pathway_Hypothesis cluster_cell Target Cell Receptor Cell Surface Receptor / Ion Channel Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Biological_Response Biological Response (e.g., Apoptosis, Growth Inhibition) Signaling_Cascade->Biological_Response Metal_Ion Metal Ion (e.g., Zn²⁺, Fe²⁺) Metal_Ion->Signaling_Cascade Modulation Derivative 5-Bromo-6-hydroxypicolinic acid Derivative Derivative->Receptor Binding Derivative->Metal_Ion Chelation

Caption: Hypothesized mechanism of action for this compound derivatives.

Based on the data from related compounds, it is plausible that this compound derivatives could exhibit biological activity through mechanisms involving metal ion chelation and interaction with cellular signaling pathways. Further experimental validation is necessary to confirm these hypotheses.

Conclusion

This comparative guide provides a foundational understanding of the synthesis, structure, and potential performance of this compound derivatives. By drawing parallels with well-characterized analogues, we have outlined plausible experimental approaches and predicted key characteristics. This information serves as a valuable resource for researchers initiating studies on this and related classes of compounds, highlighting the importance of systematic structural and functional comparisons in the exploration of novel chemical entities. Future work should focus on the direct synthesis and biological evaluation of this compound to validate these predictions and fully elucidate its therapeutic potential.

References

Comparative Bioactivity Screening of Novel 5-Bromo-6-hydroxypicolinic Acid Derivatives: An Insight from Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the bioactivity of novel compounds derived from 5-Bromo-6-hydroxypicolinic acid is not extensively available in current literature, a comparative analysis of structurally similar molecules provides valuable insights into their potential therapeutic applications. This guide synthesizes findings from related halogenated and hydroxylated picolinic and nicotinic acid derivatives to project the probable bioactivity profiles of these novel compounds, offering a foundation for future research and development.

Inferred Bioactivity Profile

Drawing parallels from analogous chemical structures, derivatives of this compound are anticipated to exhibit a range of biological activities, primarily in the realms of anticancer, antimicrobial, and anti-inflammatory applications. The presence of a bromine atom and a hydroxyl group on the pyridine ring is a key structural feature that often contributes to enhanced biological efficacy.

Comparative Data from Structurally Similar Compounds

To facilitate a clear comparison, the following tables summarize the observed bioactivities of various picolinic and nicotinic acid derivatives possessing halogen and hydroxyl substitutions. This data serves as a predictive framework for the potential efficacy of novel this compound derivatives.

Table 1: Anticancer Activity of Related Heterocyclic Compounds
Compound ClassSpecific Derivative ExampleCell Line(s)Reported Activity (IC50)Reference
Bromo-substituted Indoles 5-bromoindole-2-carboxylic acid derivative 3a HepG2, A549, MCF-7Potent, cancer-specific growth inhibition[1]
Picolinamide Derivatives 4-(4-formamidophenylamino)-N-methylpicolinamide 5q HepG2, HCT116Low micromolar concentrations[2]
Halogenated Platinum(IV) Complexes Platinum(IV) complex with 4-bromophenylacetic acid 6 Du145 (prostate)0.7 nM[3]
Bromo-Curcumin Derivatives Curcumin derivative 6a HCT-116Comparable to doxorubicin[4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Related Heterocyclic Compounds
Compound ClassSpecific Derivative ExampleMicrobial Strain(s)Reported Activity (MIC)Reference
Halogenated 8-Hydroxyquinolines 7-bromo-8-hydroxyquinolineGram-negative bacteriaPotent activity[5]
Picolinic Acid Derived Antibiotics StreptonigrinVarious bacteriaNoteworthy representative[6]
Arylsulphonamide Derivatives Novel heterocyclic arylsulphonamidesS. aureus, B. cereus, P. aeruginosa, E. coli0.06 to 0.29 μM[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for key bioactivity screening assays are crucial for reproducible and comparable results. The following sections outline standard protocols for anticancer and antimicrobial testing.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

Experimental_Workflow_Anticancer cluster_preparation Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Synthesized 5-Bromo-6-hydroxypicolinic acid derivatives dissolve Dissolve compounds in DMSO start->dissolve sterilize Sterile filter dissolve->sterilize seed Seed cancer cells in 96-well plates sterilize->seed treat Treat cells with serial dilutions of compounds seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_mic_determination Broth Microdilution Assay cluster_confirmation Confirmation start Start: Novel Compounds prepare_stock Prepare stock solutions (e.g., in DMSO) start->prepare_stock serial_dilute Perform serial dilutions in 96-well plates prepare_stock->serial_dilute inoculate Inoculate wells with bacterial suspension serial_dilute->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic plate_mic Plate contents of MIC well on agar plates read_mic->plate_mic incubate_agar Incubate plates plate_mic->incubate_agar confirm_no_growth Confirm no bacterial growth incubate_agar->confirm_no_growth

Caption: Workflow for antimicrobial screening via broth microdilution.

Conclusion

The presented comparative analysis, based on existing literature for structurally related compounds, strongly suggests that novel derivatives of this compound are promising candidates for further investigation as anticancer and antimicrobial agents. The provided experimental protocols and workflow diagrams offer a clear roadmap for the systematic evaluation of these compounds. Future in vitro and in vivo studies are essential to confirm these predicted bioactivities and to elucidate the specific mechanisms of action of this novel class of compounds.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-6-hydroxypicolinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Bromo-6-hydroxypicolinic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions. Adherence to these guidelines will help mitigate risks and ensure responsible chemical waste management.

I. Immediate Safety and Hazard Identification

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

II. Personal Protective Equipment (PPE)

Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[1]
Protective Clothing A laboratory coat should be worn to prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2] If dust is generated, a NIOSH-approved respirator may be necessary.

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

  • Collect all waste, including contaminated materials like weighing paper, gloves, and absorbent pads, in a designated, compatible, and clearly labeled waste container.[3] The original container is often a suitable choice for waste accumulation.[4]

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly labeled with "Hazardous Waste."[5]

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[5]

  • Indicate the date when the waste was first added to the container.[4]

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[3][6]

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure that incompatible chemicals are stored separately to prevent accidental contact. For example, acids should be stored separately from bases.[3]

Step 4: Arranging for Disposal

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

  • Waste must be disposed of through a licensed and approved hazardous waste disposal facility.[7][8]

  • Never dispose of this compound down the drain or in the regular trash.[4] This can lead to environmental contamination and regulatory violations.

Step 5: Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

cluster_spill In Case of a Spill A Step 1: Waste Segregation & Collection - Collect waste in a designated container. - Do not mix with incompatible chemicals. B Step 2: Labeling - 'Hazardous Waste' label. - Full chemical name. - Accumulation start date. A->B Properly contained C Step 3: Storage - Store in a secure Satellite Accumulation Area. - Cool, dry, and well-ventilated. B->C Clearly identified D Step 4: Arrange Disposal - Contact EHS for pickup. - Use a licensed waste disposal facility. C->D Ready for disposal E Step 5: Spill Management - Evacuate and ventilate. - Contain with absorbent material. - Collect as hazardous waste.

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for 5-Bromo-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 5-Bromo-6-hydroxypicolinic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and regulatory compliance.

Hazard Identification and Classification

Based on data for structurally similar compounds, this compound should be handled as a substance that is hazardous. The primary risks include irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[5] Inspect gloves for any defects before use and replace them immediately if they become contaminated.[6]
Eyes/Face Safety goggles with side shields or a face shieldMust meet ANSI Z.87.1 standards. A face shield worn over safety goggles is advised when there is a significant risk of splashing or dust generation.[4][6]
Body Laboratory coatA chemical-resistant lab coat must be worn and fully buttoned to prevent skin contact.[6] For larger quantities or significant splash risk, chemical-resistant overalls may be necessary.[7][8]
Respiratory NIOSH-approved respiratorRequired if handling outside of a certified chemical fume hood or if dust generation is likely.[4][5] A particulate filter (e.g., N95) is suitable for low-level exposure.[5][6]
Feet Closed-toe shoesShoes should be made of a chemical-resistant material.[6][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Preparation
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are within reach.

  • Review SDS : Familiarize yourself with the Safety Data Sheet (SDS) for this or a closely related compound.

Handling the Compound
  • Donning PPE : Put on all required PPE as detailed in the table above.

  • Weighing and Transfer : Carefully weigh the solid compound on a weigh boat or paper inside the fume hood to contain any dust.[6] Use a spatula for transfers and avoid actions that could generate dust, such as pouring from a height.[6]

  • In Solution : When working with the compound in solution, handle it with the same level of caution to avoid splashes and aerosol generation.

Post-Handling
  • Decontamination : Thoroughly clean any contaminated surfaces, glassware, and equipment.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in laboratory areas.[6]

Emergency and Disposal Plans

Accidental Spill Response
  • Evacuate and Ventilate : Immediately clear the area of unnecessary personnel and ensure adequate ventilation.[9]

  • Contain the Spill : Prevent further spread of the material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][2][9] For solutions, absorb with an inert material like vermiculite or sand.[3][9]

  • Collect and Package : Place all contaminated materials into a suitable, clearly labeled container for hazardous waste disposal.[1][2][9]

  • Decontaminate : Clean the spill area thoroughly.

First-Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][2][3]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Disposal Plan

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Waste Collection : All materials contaminated with this compound (e.g., gloves, weigh boats, absorbent pads) must be collected in a dedicated and clearly labeled hazardous waste container.[6][9]

  • Consult Regulations : Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]

  • Arrange for Pickup : Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2][3][9] Do not dispose of this chemical down the drain.[3]

Experimental Protocol Example: Synthesis of 5-Bromo-6-hydroxynicotinic Acid

This section provides a detailed methodology for the synthesis of a structurally similar compound, illustrating a typical experimental context where such chemicals are handled.

Objective : To synthesize 5-bromo-6-hydroxynicotinic acid from 6-hydroxynicotinic acid.

Procedure :

  • Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL).

  • Cool the suspension using an ice bath.

  • Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Upon completion of the reaction, collect the solid product by filtration.

  • Wash the collected solid with water.

  • Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.[10]

Visualization of Handling Workflow

The following diagram illustrates the logical flow of the safe handling procedure for this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_sds Review SDS prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_sds->prep_eng prep_ppe Gather Required PPE prep_eng->prep_ppe prep_mat Assemble Materials & Waste Containers prep_ppe->prep_mat handle_don Don PPE prep_mat->handle_don handle_work Perform Work in Fume Hood (Weighing, Transfers) handle_don->handle_work post_decon Decontaminate Surfaces & Equipment handle_work->post_decon disp_collect Collect Contaminated Waste handle_work->disp_collect During & After Handling post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_store Store for Pickup disp_label Label Hazardous Waste Container disp_collect->disp_label disp_label->disp_store

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.